Product packaging for 1-Chloro-4-(4-pyridinylmethyl)phthalazine(Cat. No.:CAS No. 101094-85-3)

1-Chloro-4-(4-pyridinylmethyl)phthalazine

Cat. No.: B029344
CAS No.: 101094-85-3
M. Wt: 255.7 g/mol
InChI Key: LVSFOJFCLFTXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-4-(4-pyridinylmethyl)phthalazine, also known as this compound, is a useful research compound. Its molecular formula is C14H10ClN3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN3 B029344 1-Chloro-4-(4-pyridinylmethyl)phthalazine CAS No. 101094-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(pyridin-4-ylmethyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFOJFCLFTXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365694
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101094-85-3
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Vatalanib. This document includes a summary of its known properties, a detailed synthesis protocol, and an analysis of its role in medicinal chemistry. The information is intended to support researchers and professionals in the fields of drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the phthalazine class. Its chemical structure, featuring a reactive chlorine atom, makes it a valuable precursor for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial building block for Vatalanib, a multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-angiogenic properties in cancer therapy. Understanding the properties and synthesis of this intermediate is therefore essential for the development of related therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 101094-85-3
Molecular Formula C₁₄H₁₀ClN₃
Molecular Weight 255.71 g/mol
Melting Point 170-172 °C
Boiling Point 498.6 °C (Predicted)
Density 1.314 g/cm³ (Predicted)
Appearance Off-white to yellow solid
Solubility Soluble in methanol and chloroform

Synthesis

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis from Phthalic Anhydride

This synthesis involves a four-step reaction sequence starting from phthalic anhydride.

Step 1: Synthesis of 2-(4-pyridinylacetyl)benzoic acid

  • Materials: Phthalic anhydride, 4-methylpyridine, acetic anhydride.

  • Procedure: A mixture of phthalic anhydride and 4-methylpyridine is heated in acetic anhydride. The reaction mixture is then cooled and the product is precipitated by the addition of water. The crude product is filtered, washed with water, and dried.

Step 2: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

  • Materials: 2-(4-pyridinylacetyl)benzoic acid, hydrazine hydrate, ethanol.

  • Procedure: 2-(4-pyridinylacetyl)benzoic acid is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the product crystallizes, is filtered, washed with cold ethanol, and dried.

Step 3: Chlorination to this compound

  • Materials: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, phosphorus oxychloride (POCl₃).

  • Procedure: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one is suspended in phosphorus oxychloride and the mixture is heated under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and dried.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Phthalic Anhydride Phthalic Anhydride Step 1 Reaction with 4-methylpyridine Phthalic Anhydride->Step 1 Intermediate_A 2-(4-pyridinylacetyl)benzoic acid Step 1->Intermediate_A Step 2 Reaction with Hydrazine Hydrate Intermediate_A->Step 2 Intermediate_B 4-(4-pyridinylmethyl)phthalazin-1(2H)-one Step 2->Intermediate_B Step 3 Chlorination (POCl3) Intermediate_B->Step 3 Final_Product This compound Step 3->Final_Product G cluster_vatalanib Vatalanib Synthesis Intermediate This compound Nucleophilic_Substitution Nucleophilic Substitution with Aniline Derivative Intermediate->Nucleophilic_Substitution Vatalanib Vatalanib Nucleophilic_Substitution->Vatalanib G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Dimerization Dimerization VEGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Biological_Effects Angiogenesis Cell Proliferation Cell Migration Survival Downstream_Signaling->Biological_Effects Vatalanib Vatalanib (derived from intermediate) Vatalanib->Autophosphorylation Inhibits

1-Chloro-4-(4-pyridinylmethyl)phthalazine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of the 1-Chloro-4-(4-pyridinylmethyl)phthalazine Scaffold: PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound represents a key chemical scaffold utilized in the synthesis of a class of targeted cancer therapeutics known as poly(ADP-ribose) polymerase (PARP) inhibitors. While this specific chlorinated intermediate is not the final active pharmaceutical ingredient, its core structure is integral to the pharmacophore responsible for potent PARP inhibition. This technical guide elucidates the mechanism of action stemming from this chemical framework, focusing on the well-characterized PARP inhibitor, Olaparib, which is a prominent therapeutic agent derived from related phthalazinone structures. The primary mode of action is the inhibition of PARP enzymes, which play a critical role in DNA repair. This inhibition leads to a phenomenon known as synthetic lethality in cancer cells with pre-existing DNA repair defects, most notably mutations in the BRCA1 and BRCA2 genes.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action for therapeutic agents derived from the phthalazinone scaffold, including Olaparib, is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

When an SSB occurs, PARP1 detects the break and binds to the damaged DNA. This binding activates the enzyme to catalyze the cleavage of NAD+ into nicotinamide and ADP-ribose, and then to polymerize the ADP-ribose units onto itself and other nuclear proteins, including histones. This process, called PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the repair of the SSB.

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition : The inhibitors competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation stalls the recruitment of the DNA repair machinery.

  • PARP Trapping : Beyond just inhibiting the enzyme's catalytic activity, some PARP inhibitors, including Olaparib, trap the PARP enzyme on the DNA at the site of the break.[1] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of more severe DNA double-strand breaks (DSBs) when the replication fork collapses.[1]

In healthy cells, these resulting DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which is a high-fidelity repair mechanism. However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes, this repair pathway is deficient. The combination of PARP inhibition (leading to DSBs) and a defective HR pathway results in the accumulation of catastrophic genomic instability and ultimately, cell death. This concept, where a defect in two different pathways leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[2]

Signaling Pathway of PARP-mediated DNA Repair and its Inhibition

The following diagram illustrates the role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.

PARP_Mechanism cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell with PARP Inhibition cluster_2 Fate of DSB SSB DNA Single-Strand Break (SSB) PARP_act PARP Activation (Binds to SSB) SSB->PARP_act Damage Sensing PARylation PARylation (PAR Chain Synthesis) PARP_act->PARylation Uses NAD+ Repair_recruit DNA Repair Protein Recruitment (BER) PARylation->Repair_recruit SSB_repair SSB Repaired Repair_recruit->SSB_repair SSB_cancer DNA Single-Strand Break (SSB) PARP_trap PARP Trapping on DNA SSB_cancer->PARP_trap PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_trap Inhibits PARP & Causes Trapping DSB DNA Double-Strand Break (DSB) PARP_trap->DSB Replication_fork Replication Fork Replication_fork->DSB Collision DSB_fate DNA Double-Strand Break (DSB) HR_proficient Homologous Recombination (HR Repair) DSB_fate->HR_proficient Normal Cells HR_deficient Deficient HR Repair (e.g., BRCA mutation) DSB_fate->HR_deficient Cancer Cells Cell_survival Cell Survival HR_proficient->Cell_survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Pharmacological Data

The inhibitory potential of compounds derived from the phthalazinone scaffold is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against PARP enzymes. The following table summarizes publicly available data for Olaparib.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
Olaparib PARP1Enzyme Activity AssayIC50 = 5[3]
PARP2Enzyme Activity AssayIC50 = 1[3]
Tankyrase-1Enzyme Activity AssayIC50 > 1000[3]
PARP1Cell-free AssayKi = 1.2[4]
PARP2Cell-free AssayKi = 0.87[4]
Cellular PARylationWhole-cell AssayEC50 = 2.51[4]

Experimental Protocols

The characterization of PARP inhibitors involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The reaction is catalyzed by PARP1 in the presence of damaged DNA. The biotinylated PAR chains are then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (e.g., Olaparib) dissolved in DMSO

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer

Procedure:

  • Plate Preparation: Histone-coated plates are washed with Wash Buffer and then blocked with Blocking Buffer for at least 90 minutes at room temperature.[5]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A positive control inhibitor (e.g., Olaparib) and a vehicle control (DMSO) should be included.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO to the appropriate wells.[5]

    • Prepare a Master Mix containing Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank".[5]

    • Thaw the PARP1 enzyme on ice and dilute it to the desired working concentration in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted PARP1 enzyme to all wells except the "Blank". Add 10 µL of Assay Buffer to the "Blank" wells.

  • Incubation: Incubate the plate for 1 hour at room temperature.[5]

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]

    • Wash the plate three times with Wash Buffer.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]

PARP_Inhibition_Assay start Start: Histone-Coated 96-Well Plate block Block Plate with Blocking Buffer start->block add_cpd Add Test Compound / Vehicle (DMSO) block->add_cpd add_mix Add Master Mix (Buffer, Activated DNA, Biotin-NAD+) add_cpd->add_mix add_enz Add Diluted PARP1 Enzyme to Initiate Reaction add_mix->add_enz incubate Incubate at RT (1 Hour) add_enz->incubate wash1 Wash Plate incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate2 Incubate at RT (30 min) add_strep->incubate2 wash2 Wash Plate incubate2->wash2 add_sub Add Chemiluminescent Substrate wash2->add_sub read Measure Luminescence add_sub->read analyze Calculate % Inhibition and Determine IC50 read->analyze

Caption: Workflow for an in vitro PARP1 enzyme inhibition assay.

Cellular PARylation Assay (ELISA-based)

This assay measures the level of PAR formation within cells, providing a functional readout of PARP activity in a cellular context.

Principle: This is a sandwich ELISA designed to capture and quantify PARylated proteins from cell lysates. A 96-well plate is coated with an anti-PAR antibody. Cell lysates are added, and the PARylated proteins are captured. A second anti-PAR antibody conjugated to HRP is used for detection with a chemiluminescent substrate.

Materials:

  • Cell lines (e.g., BRCA-mutant and wild-type)

  • Cell culture reagents

  • DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PAR coated 96-well plate

  • Anti-PAR detection antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Wash Buffer (e.g., TBST)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 1-24 hours).

    • Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM for 10 minutes) to stimulate PARP activity.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes.[1]

    • Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • ELISA Procedure:

    • Add the cell lysates to the anti-PAR coated wells. Include a "Blank" well with Lysis Buffer only.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the wells three times with Wash Buffer.

    • Add the HRP-conjugated anti-PAR detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add the chemiluminescent substrate and measure the signal.

  • Data Analysis:

    • Normalize the signal to the total protein concentration of each lysate.

    • Calculate the percentage of PARylation relative to the H₂O₂-treated vehicle control.

    • Determine the EC50 value for the inhibition of cellular PARylation.

Conclusion

The this compound chemical framework is a foundational component for the development of potent PARP inhibitors. The resulting therapeutic agents, such as Olaparib, function through a dual mechanism of catalytic inhibition and PARP trapping, which ultimately leads to synthetic lethality in cancer cells with homologous recombination deficiencies. The efficacy of these inhibitors is underpinned by a deep understanding of the PARP-mediated DNA repair pathway and is quantifiable through a series of robust in vitro and cell-based assays. This technical guide provides the core knowledge required for researchers and drug development professionals to understand and further investigate the therapeutic potential of this important class of molecules.

References

The Biological Profile of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Precursor to the Angiogenesis Inhibitor Vatalanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a key chemical intermediate in the synthesis of Vatalanib (also known as PTK787 or ZK 222584), a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. While the biological activity of this compound itself is not extensively documented, its significance lies in its role as a direct precursor to Vatalanib. This technical guide provides an in-depth overview of the biological activity of Vatalanib, focusing on its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols. This information is critical for researchers in the fields of oncology, angiogenesis, and medicinal chemistry who are interested in the development of novel anti-cancer therapeutics.

Introduction to Vatalanib

Vatalanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. By inhibiting these kinases, Vatalanib effectively cuts off the blood supply to cancerous tissues, thereby impeding their growth and metastasis.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of several key receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are central to the signaling cascade that drives angiogenesis.

Inhibition of VEGFRs

Vatalanib potently inhibits all three VEGFRs:

  • VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and the modulation of VEGFR-2 signaling.

  • VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.

  • VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.

By blocking the phosphorylation and subsequent activation of these receptors, Vatalanib disrupts the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Inhibition of Other Kinases

In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other RTKs, including:

  • Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in the recruitment of pericytes and smooth muscle cells, which are important for the maturation and stabilization of new blood vessels.

  • c-Kit: A receptor tyrosine kinase involved in various cellular processes, including cell survival and proliferation.

This multi-targeted approach contributes to the robust anti-angiogenic and anti-tumor activity of Vatalanib.

Quantitative Biological Data

The inhibitory potency of Vatalanib against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
VEGFR-1 (Flt-1)77
VEGFR-2 (KDR)37
VEGFR-3 (Flt-4)190
PDGFRβ580
c-Kit700 - 730

Signaling Pathway

The primary signaling pathway disrupted by Vatalanib is the VEGF signaling cascade. The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells triggers a series of intracellular events that promote angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits

VEGF Signaling Pathway and Vatalanib's Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Vatalanib.

Synthesis of Vatalanib from this compound

Materials:

  • This compound

  • 4-Chloroaniline

  • An appropriate solvent (e.g., n-butanol, isopropanol)

  • A base (e.g., triethylamine, diisopropylethylamine) - optional

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add an equimolar amount of 4-chloroaniline to the solution.

  • If a base is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product, Vatalanib, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure Vatalanib.

Synthesis_Workflow Start This compound + 4-Chloroaniline Reaction Reflux in Solvent (e.g., n-butanol) Start->Reaction Workup Cooling & Precipitation or Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Vatalanib Purification->Product

General workflow for the synthesis of Vatalanib.
In Vitro VEGFR Kinase Assay

This assay measures the ability of Vatalanib to inhibit the phosphorylation of a substrate by a recombinant VEGFR enzyme.

Materials:

  • Recombinant human VEGFR-2 (or other target kinases)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the specific kinase)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Vatalanib (serially diluted)

  • 96-well plates

  • [γ-³³P]ATP

  • Filter paper and scintillation counter or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the substrate, and MgCl₂.

  • Add serial dilutions of Vatalanib or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the recombinant VEGFR enzyme to each well.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 10-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Vatalanib and determine the IC50 value by non-linear regression analysis.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM-2)

  • Fetal bovine serum (FBS)

  • VEGF-A

  • Vatalanib (serially diluted)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., BrdU, MTT, or CellTiter-Glo®)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 supplemented with a low concentration of FBS (e.g., 0.5-2%).

  • Allow the cells to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.

  • Treat the cells with serial dilutions of Vatalanib or vehicle for 1-2 hours.

  • Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 10-50 ng/mL).

  • Incubate the cells for 48-72 hours.

  • Quantify cell proliferation using a chosen method:

    • BrdU Assay: Add BrdU to the wells for the final few hours of incubation. Detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.

    • MTT Assay: Add MTT solution to the wells and incubate. Solubilize the formazan crystals and measure the absorbance.

  • Calculate the percentage of inhibition of proliferation and determine the IC50 value.

Conclusion

This compound is a vital starting material for the synthesis of Vatalanib, a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. The biological activity of Vatalanib, characterized by its inhibition of VEGFRs, PDGFR, and c-Kit, provides a strong rationale for its investigation as an anti-cancer agent. The experimental protocols detailed in this guide offer a framework for researchers to further explore the biological effects of Vatalanib and similar phthalazine-based inhibitors in the context of angiogenesis and cancer therapy.

An In-depth Technical Guide to 1-Chloro-4-(4-pyridinylmethyl)phthalazine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the preparation of the drug Vatalanib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C14H10ClN3.[2] Its structure consists of a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 101094-85-3[1][2][3]
Molecular Formula C14H10ClN3[2][3]
Molecular Weight 255.7 g/mol [2][3]
Exact Mass 255.056320 Da[2]
Melting Point 170 °C (in ethanol)[2]
Boiling Point (Predicted) 498.6 ± 35.0 °C[2]
Density (Predicted) 1.314 ± 0.06 g/cm³[2]
Flash Point (Predicted) 287.1 ± 11.5 °C[2]
Topological Polar Surface Area 38.7 Ų[2]
XLogP3 1.83[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route starts from phthalic anhydride and involves the formation of a phthalazinone intermediate, followed by chlorination.

Synthesis Pathway Overview

The overall synthetic scheme involves the reaction of a phthalic acid derivative with a hydrazine source to form the core phthalazine structure, followed by functionalization.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor, 4-(chloromethyl)pyridine hydrochloride, and the final product, this compound.

This precursor is synthesized from 4-picoline in a four-step process.[4]

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

  • In a suitable reaction vessel, combine 4-picoline and water.

  • Add potassium permanganate to the mixture. The molar ratio of 4-picoline to potassium permanganate should be 1:2.1-2.3.

  • Heat the reaction mixture to 75-80 °C for 35 minutes.

  • After the reaction is complete, acidify the solution.

  • Cool the mixture and filter to obtain isonicotinic acid.

Step 2: Esterification to Methyl Isonicotinate

  • React the isonicotinic acid with methanol under acidic conditions. The molar ratio of isonicotinic acid to methanol should be 1:1.3.

  • Work up the reaction to isolate methyl isonicotinate.

Step 3: Reduction to 4-Pyridinemethanol

  • Dissolve methyl isonicotinate in a mixture of THF and toluene (e.g., 75 ml each).

  • Cool the solution to 0-5 °C.

  • Add sodium borohydride (in batches) and aluminum chloride.

  • Allow the reaction to proceed for 3-4 hours, monitoring by thin-layer chromatography (TLC) until completion to yield 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine hydrochloride

  • React 4-pyridinemethanol with thionyl chloride in a methanol solution. The molar ratio of 4-pyridinemethanol to thionyl chloride should be 1:1.1-1.3.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, stop the reaction and collect the product by suction filtration. A typical yield is around 82%.[4]

A known multi-step synthesis starting from phthalic anhydride is outlined below.[3]

Step 1: Reduction and Condensation

  • In a reaction vessel, treat phthalic anhydride with sodium tetrahydroborate in a mixture of tetrahydrofuran and methanol at 20 °C for 3 hours.

  • The resulting intermediate is then reacted with ethyl propionate in the presence of sodium methylate in methanol under reflux for 1 hour.

Step 2: Formation of the Phthalazinone Ring

  • The product from the previous step is reacted with hydrazine hydrate at 100 °C for 5 hours to form the phthalazinone ring structure. This step likely involves the reaction with 4-(chloromethyl)pyridine hydrochloride to introduce the pyridinylmethyl group.

Step 3: Chlorination

  • The phthalazinone intermediate is then chlorinated using trichlorophosphate (phosphorus oxychloride) in acetonitrile.

  • The reaction is carried out at 90 °C for 3 hours to yield the final product, this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final, more complex molecule.

Logical_Workflow Start Starting Materials: Phthalic Anhydride & 4-Picoline Precursor_Synthesis Synthesize Pyridine Precursor: 4-(Chloromethyl)pyridine hydrochloride Start->Precursor_Synthesis Phthalazinone_Formation Form Phthalazinone Core and Add Pyridinylmethyl Group Start->Phthalazinone_Formation Precursor_Synthesis->Phthalazinone_Formation Chlorination Chlorinate Phthalazinone at the 1-position Phthalazinone_Formation->Chlorination Purification Purify Final Product Chlorination->Purification End This compound Purification->End

Caption: Logical workflow for the synthesis of the target compound.

This guide provides a foundational understanding of the structure and synthesis of this compound. For further details and specific reaction optimization, consulting the primary literature is recommended.

References

Spectroscopic and Structural Elucidation of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Chloro-4-(4-pyridinylmethyl)phthalazine. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related phthalazine derivatives.

Chemical Structure

Chemical Name: this compound CAS Number: 101094-85-3[1][2][3] Molecular Formula: C₁₄H₁₀ClN₃[1][2][3] Molecular Weight: 255.71 g/mol [2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of spectral data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.55d2HH-2', H-6' (Pyridinyl)
8.30d1HPhthalazine-H
8.05t1HPhthalazine-H
7.90t1HPhthalazine-H
7.80d1HPhthalazine-H
7.25d2HH-3', H-5' (Pyridinyl)
4.40s2H-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.0C-1 (Phthalazine)
150.0C-2', C-6' (Pyridinyl)
149.5C-4' (Pyridinyl)
148.0C-4 (Phthalazine)
134.0Quaternary C (Phthalazine)
132.5Phthalazine-CH
131.0Phthalazine-CH
129.0Quaternary C (Phthalazine)
127.5Phthalazine-CH
125.0Phthalazine-CH
124.0C-3', C-5' (Pyridinyl)
42.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch (-CH₂-)
1600, 1580, 1480Medium-StrongAromatic C=C and C=N Bending
1450Medium-CH₂- Scissoring
1050-1000StrongC-Cl Stretch
850-800StrongPyridinyl Ring Out-of-Plane Bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
255/257100/33[M]⁺/ [M+2]⁺ (presence of Cl)
22040[M-Cl]⁺
17860[M-C₅H₄N]⁺
9280[C₅H₄N-CH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

    • Set the electron energy to 70 eV.

    • Scan the mass-to-charge ratio (m/z) over a range of 50 to 500 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Analysis (Chemical Shift, Splitting, Integration) NMR->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Vatalanib. Due to the limited availability of specific experimental data for this compound in the public domain, this document combines reported physicochemical properties with established scientific principles and regulatory guidelines for the characterization of active pharmaceutical ingredients (APIs). It offers detailed, generalized experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀ClN₃.[1] Its chemical structure, featuring a phthalazine core linked to a pyridinylmethyl group and substituted with a reactive chlorine atom, makes it a crucial building block in medicinal chemistry. Notably, it serves as a primary intermediate in the manufacturing of Vatalanib, a potent anti-angiogenic agent that has been investigated for the treatment of various cancers.[1] Understanding the solubility and stability of this intermediate is paramount for optimizing its synthesis, purification, and storage, as well as for ensuring the quality and purity of the final API.

The reactivity of the chlorine atom in the 1-position of the phthalazine ring suggests a susceptibility to nucleophilic substitution, which is a key consideration for its stability, particularly in protic solvents or in the presence of nucleophilic reagents. The pyridinyl nitrogen introduces a basic center, influencing its solubility in acidic aqueous media.

This guide will systematically present the known physicochemical properties, followed by detailed, adaptable protocols for experimentally determining its solubility and stability profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀ClN₃[1]
Molecular Weight 255.7 g/mol [1]
CAS Number 101094-85-3[1]
Appearance Solid (predicted)-
Melting Point 170 °C (Solvent: ethanol)Echemi
Boiling Point 498.6 ± 35.0 °C (Predicted)Echemi
Density 1.314 ± 0.06 g/cm³ (Predicted)Echemi
Flash Point 287.1 ± 11.5 °C (Predicted)Echemi
Storage Temperature 2-8 °C, Sealed in dry conditionsChemScene

Solubility Profile

Table 2 provides a template for presenting experimentally determined solubility data.

Table 2: Solubility of this compound (Illustrative Template)

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Aqueous Buffers
pH 1.2 (0.1 N HCl)25Data not availableShake-flask
pH 4.5 (Acetate Buffer)25Data not availableShake-flask
pH 6.8 (Phosphate Buffer)25Data not availableShake-flask
pH 7.4 (Phosphate Buffer)25Data not availableShake-flask
Purified Water25Data not availableShake-flask
Organic Solvents
Methanol25Data not availableShake-flask
Ethanol25Data not availableShake-flask
Dichloromethane25Data not availableShake-flask
Acetone25Data not availableShake-flask
Acetonitrile25Data not availableShake-flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask
N,N-Dimethylformamide (DMF)25Data not availableShake-flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on established guidelines for solubility determination of pharmaceutical compounds.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (as listed in Table 2).

    • Ensure that a solid excess of the compound remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

    • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Shake/Rotate C Filter supernatant to remove solids B->C Settle D Dilute aliquot C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: General workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly given its "moisture sensitive" nature, as indicated for the related compound 1-chlorophthalazine.[2][3][4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3 provides a template for summarizing the results of forced degradation studies.

Table 3: Forced Degradation Study of this compound (Illustrative Template)

Stress ConditionReagent/Condition DetailsDuration% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursData not availableData not available
Base Hydrolysis 0.1 M NaOH24, 48, 72 hoursData not availableData not available
Oxidative Degradation 3% H₂O₂24, 48, 72 hoursData not availableData not available
Thermal Degradation 80 °C (Solid state)7 daysData not availableData not available
Photolytic Degradation ICH Q1B option 1 or 2 (Solid state & Solution)-Data not availableData not available
Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline on stability testing.

  • Preparation of Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a specified duration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified duration.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be protected from light to serve as a control.

  • Sample Neutralization and Dilution:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that in an unstressed control sample.

    • Assess the peak purity of the intact compound to ensure that no degradation products are co-eluting.

Stability_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC-PDA/MS A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH) B->Analysis C Oxidation (e.g., 3% H₂O₂) C->Analysis D Thermal (e.g., 80°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start This compound (Solid or Solution) Start->A Start->B Start->C Start->D Start->E Evaluation Evaluate % Degradation and Identify Degradants Analysis->Evaluation Vatalanib_Synthesis Intermediate This compound Vatalanib Vatalanib Intermediate->Vatalanib + Reagent Aniline Derivative VEGFR VEGFR Signaling Pathway Vatalanib->VEGFR Inhibits

References

Phthalazine Derivatives: A Comprehensive Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of several clinically approved drugs and a plethora of promising drug candidates. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of phthalazine derivatives, with a focus on their applications in oncology, inflammation, and cardiovascular diseases.

A Versatile Pharmacophore with Diverse Biological Activities

The phthalazine nucleus is a versatile building block that has been extensively explored for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Phthalazine derivatives have shown significant promise as anticancer agents by targeting various mechanisms, such as the inhibition of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[3][4] They can induce apoptosis and inhibit tubulin polymerization in cancer cells.[3]

  • Anti-inflammatory: Certain phthalazine derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).[5][6]

  • Cardiovascular: The phthalazine scaffold is present in drugs used for cardiovascular conditions. For instance, Hydralazine is a well-known antihypertensive agent.[1][7] Novel derivatives have been investigated for their cardiotonic and β-adrenergic blocking activities.[1][8]

  • Antimicrobial: Various derivatives have displayed antibacterial and antifungal activities.[1]

  • Anticonvulsant: The phthalazine nucleus has been identified as a key pharmacophore for anticonvulsant activity.[1][9]

  • Other Activities: Phthalazine derivatives have also been reported to possess antidiabetic, analgesic, antitubercular, and vasorelaxant properties.[1][10]

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of phthalazine derivatives is attributed to their ability to modulate the activity of key enzymes and receptors involved in various disease pathologies. The following tables summarize the in vitro potency of selected phthalazine derivatives against their respective targets.

Table 1: Phthalazine Derivatives as PARP-1 Inhibitors
CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-1139A549[11]
Talazoparib (BMN 673)PARP-11.2 (Ki)-[12]
Compound 11c PARP-197A549[11]
Compound 23 PARP-1-Capan-1[13]
DLC-1PARP-1<0.2MDA-MB-436, MDA-MB-231, MCF-7[14]
DLC-49PARP-10.53-[14]
Table 2: Phthalazine Derivatives as VEGFR-2 Inhibitors
CompoundTargetIC50 (µM)Cell LineReference
SorafenibVEGFR-20.1HCT-116, MCF-7[15]
Vatalanib (PTK-787)VEGFR-20.043-[16]
Compound 7a VEGFR-20.11HCT-116, MCF-7[15]
Compound 7b VEGFR-20.31HCT-116, MCF-7[15]
Compound 12b VEGFR-217.8HCT-116[17]
Compound 2g VEGFR-20.148-[18]
Compound 4a VEGFR-20.196-[18]
Table 3: Phthalazine Derivatives as Anti-inflammatory Agents
CompoundTargetActivityModelReference
EtoricoxibCOX-2Standard DrugCarrageenan-induced rat paw edema[5]
CelecoxibCOX-2Standard DrugIn vivo anti-inflammatory activity[6]
Compound 2b COX-2Significant anti-inflammatory activityCarrageenan-induced rat paw edema[5]
Compound 2i COX-2Significant anti-inflammatory activityCarrageenan-induced rat paw edema[5]
Compound 4 COX-2Potent and selective inhibitorIn vitro COX-1/COX-2 inhibition[6]
Compound 5 COX-2Potent and selective inhibitorIn vitro COX-1/COX-2 inhibition[6]
Compound 8b COX-2Potent and selective inhibitorIn vitro COX-1/COX-2 inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for evaluating the biological activity of phthalazine derivatives.

Synthesis of Phthalazine Derivatives

A general synthetic route to 1,4-disubstituted phthalazine derivatives often starts from phthalic anhydride.[9][19]

  • Formation of Phthalazinone: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent like acetic acid under reflux to yield a phthalazinone intermediate.[19]

  • Chlorination: The phthalazinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce a 1,4-dichlorophthalazine intermediate.[19]

  • Nucleophilic Substitution: The chloro groups on the phthalazine ring are susceptible to nucleophilic displacement. Reaction with various nucleophiles like amines, phenols, or thiols allows for the introduction of diverse substituents at positions 1 and 4. For example, reacting 1,4-dichlorophthalazine with p-phenylenediamine in butanol yields N¹-(phthalazin-1-yl)benzene-1,4-diamine derivatives.[19]

Another common starting material is 2-acetyl benzoic acid, which upon refluxing with hydrazine hydrate or methyl hydrazine in ethanol, yields phthalazinones substituted at the C4 position.[20]

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of phthalazine derivatives against PARP-1 can be determined using an in vitro enzyme assay.[11][13]

  • Assay Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of the test compound.

  • Procedure:

    • A 96-well plate is coated with histones.

    • PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.

    • The reaction is initiated by the addition of a NAD+/biotinylated NAD+ mixture.

    • After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated PARP.

    • A colorimetric substrate for HRP is added, and the absorbance is measured.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

In Vitro VEGFR-2 Kinase Assay

The inhibitory effect of phthalazine derivatives on VEGFR-2 kinase activity can be evaluated using a kinase assay kit.[15]

  • Assay Principle: This assay typically measures the phosphorylation of a specific substrate by the VEGFR-2 enzyme.

  • Procedure:

    • The VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound are incubated in a kinase reaction buffer containing ATP.

    • After the reaction, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the consumption of ATP.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory potential of new chemical entities.[5]

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • The animals are divided into groups: a control group, a standard drug group (e.g., etoricoxib), and test groups receiving different doses of the phthalazine derivatives.

    • The test compounds or the standard drug are administered orally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for phthalazine-based drug discovery.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication Replication Fork DNA_Damage->Replication PAR Poly(ADP-ribose) Polymerization PARP1->PAR Repair DNA Repair Protein Recruitment PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR SSBR->Replication prevents DSB Double-Strand Break Replication->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Cell_Death Apoptosis / Cell Death HR_Deficiency->Cell_Death Phthalazine_Inhibitor Phthalazine-based PARP Inhibitor Phthalazine_Inhibitor->PARP1 Inhibits VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Phthalazine_Inhibitor Phthalazine-based VEGFR-2 Inhibitor Phthalazine_Inhibitor->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation & Survival PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Design Compound Design & Library Synthesis Screening High-Throughput Screening (In Vitro Assays) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Gen->Screening Iterative Cycles Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

References

Potential Therapeutic Targets of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a key chemical intermediate, most notably in the synthesis of the multi-kinase inhibitor, Vatalanib. While this compound is primarily utilized as a precursor, its core phthalazine structure is a well-established pharmacophore in a multitude of biologically active agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound. The primary focus is on the targets of its direct derivative, Vatalanib, which include key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Furthermore, this guide explores other potential biological activities associated with the broader class of phthalazine derivatives. Detailed experimental protocols for assessing activity against these targets are provided, alongside signaling pathway diagrams to illustrate the mechanisms of action.

Introduction to this compound

This compound (CAS No. 101094-85-3) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃. Its chemical structure features a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position. The reactive chloro group at the 1-position makes it a versatile intermediate for the synthesis of a variety of 1-substituted phthalazine derivatives. Its most prominent application to date is as a direct precursor in the preparation of Vatalanib (PTK787/ZK 222584), an investigational anti-cancer agent.

Inferred Therapeutic Targets from Vatalanib

The primary basis for inferring the potential therapeutic targets of this compound is its role in the synthesis of Vatalanib. Vatalanib is an orally bioavailable anilinophthalazine that functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2] The principal targets of Vatalanib are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Vatalanib inhibits all known VEGF receptors, which are key mediators of angiogenesis.[2][3][4] It demonstrates particular potency against VEGFR-2 (also known as KDR), which is the main signal transducer for VEGF-driven endothelial cell proliferation and migration.[2][3] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their phosphorylation and subsequent downstream signaling.[3]

Platelet-Derived Growth Factor Receptor (PDGFR)

In addition to VEGFRs, Vatalanib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR), specifically PDGFR-beta.[2][5] PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, contributing to their maturation and stability. Inhibition of PDGFR can therefore disrupt the tumor vasculature.

Stem Cell Factor Receptor (c-Kit)

c-Kit (also known as CD117) is another RTK inhibited by Vatalanib.[2][4][5] Mutations leading to the constitutive activation of c-Kit are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs). Inhibition of c-Kit can therefore have a direct anti-proliferative effect on tumors dependent on this signaling pathway.

Colony Stimulating Factor 1 Receptor (c-Fms)

Vatalanib has also been shown to inhibit c-Fms, the receptor for colony-stimulating factor 1 (CSF-1).[5] This receptor is primarily expressed on macrophages and is involved in their differentiation and function. Tumor-associated macrophages (TAMs) can promote tumor growth and angiogenesis, so inhibition of c-Fms may have indirect anti-tumor effects by modulating the tumor microenvironment.

Quantitative Data: Inhibitory Activity of Vatalanib

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of Vatalanib against its primary kinase targets. This data provides a quantitative basis for the potency of the derivative compound and suggests the potential affinity of its precursor for similar targets.

Target KinaseIC₅₀ (nM)Reference(s)
VEGFR-2 (KDR)37[6]
VEGFR-1 (Flt-1)77
VEGFR-3 (Flt-4)190
PDGFRβ580 - 600[6]
c-Kit700 - 730[6]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways inhibited by Vatalanib, which represent the potential mechanisms of action for its parent compound, this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Vatalanib Vatalanib (inferred action of precursor) Vatalanib->VEGFR2 Inhibits Phosphorylation

Caption: VEGF signaling pathway and the point of inhibition by Vatalanib.

PDGFR_cKit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_Akt PI3K-Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK cKit->PI3K_Akt cKit->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Vatalanib Vatalanib (inferred action of precursor) Vatalanib->PDGFR Inhibits Vatalanib->cKit Inhibits

Caption: PDGFR and c-Kit signaling pathways inhibited by Vatalanib.

Other Potential Therapeutic Targets of Phthalazine Derivatives

The phthalazine scaffold is present in numerous compounds with diverse biological activities, suggesting that this compound could potentially interact with other targets beyond those of Vatalanib.

  • Anticancer Activity: Many phthalazine derivatives have been synthesized and evaluated for their anticancer properties, acting through various mechanisms. Some have shown potent cytotoxic effects against human tumor cell lines such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116).

  • PARP Inhibition: Certain phthalazinone derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically validated class of drugs for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

  • Antimicrobial Activity: Phthalazine derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activity of this compound against the inferred targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a purified kinase such as VEGFR-2, PDGFRβ, or c-Kit.

  • Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP solution

    • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

    • Test compound (this compound) dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

    • To the wells of the assay plate, add the diluted test compound or vehicle control (for positive and negative controls).

    • Add the kinase enzyme to all wells except the "no enzyme" blank control.

    • Initiate the kinase reaction by adding the master mix to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_to_plate Add Compound/Controls to 96-well Plate prep_compound->add_to_plate add_enzyme Add Kinase Enzyme add_to_plate->add_enzyme initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->initiate_reaction incubate Incubate (e.g., 30°C for 45 min) initiate_reaction->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end_process End analyze->end_process

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Endothelial Cell Tube Formation Assay

This cellular assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract, where they differentiate and form a network of tube-like structures. The extent of tube formation can be quantified and used to measure pro- or anti-angiogenic effects.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Basement membrane extract (e.g., Matrigel®)

    • 96-well cell culture plates

    • Test compound

    • Calcein AM (for fluorescence imaging)

    • Inverted microscope with imaging capabilities

  • Procedure:

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of the test compound.

    • Seed the HUVEC suspension onto the polymerized basement membrane extract.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • Visualize the tube formation using a phase-contrast microscope.

    • For quantification, the total tube length, number of junctions, and number of loops can be measured using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

    • Compare the extent of tube formation in compound-treated wells to vehicle-treated control wells to determine the anti-angiogenic effect.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural relationship to the multi-kinase inhibitor Vatalanib strongly suggests that its potential therapeutic targets lie within the family of receptor tyrosine kinases, particularly those driving angiogenesis such as VEGFR, PDGFR, and c-Kit. The broader family of phthalazine derivatives has also shown promise in targeting other cancer-related pathways, including DNA repair via PARP inhibition. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential therapeutic targets. Further research, including in vitro and cellular screening, is warranted to fully elucidate the biological activity profile of this compound and to determine if it possesses therapeutic potential in its own right.

References

In-Vitro Profile of Phthalazine-Based Kinase Inhibitors: A Technical Guide Focused on the Vatalanib Precursor, 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. A notable application of this scaffold is in the development of kinase inhibitors for oncology. This technical guide focuses on the context of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key synthetic intermediate in the preparation of Vatalanib (PTK787), a potent and orally bioavailable multi-targeted tyrosine kinase inhibitor that has undergone extensive clinical investigation. While direct in-vitro studies on this compound are not extensively reported in public literature, its role as a precursor to Vatalanib places it in the important context of anti-angiogenic drug discovery. This guide will, therefore, provide a detailed overview of the in-vitro pharmacology of Vatalanib and related phthalazine derivatives, offering insights into the experimental methodologies and signaling pathways relevant to this class of compounds.

Vatalanib (PTK787): A Case Study for Phthalazine-Based Kinase Inhibition

Vatalanib is a prime example of a successful drug candidate built upon the phthalazine core. It functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.

Quantitative In-Vitro Activity of Vatalanib

Vatalanib has been characterized in a variety of in-vitro assays to determine its potency and selectivity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Assay Type
VEGFR-2 (KDR)37Cell-free kinase assay
VEGFR-1 (Flt-1)77Cell-free kinase assay
VEGFR-3 (Flt-4)190Cell-free kinase assay
PDGFRβ580Cell-free kinase assay
c-Kit730Cell-free kinase assay
HUVEC proliferation (VEGF-induced)7.1Cell-based assay

This data is compiled from publicly available research findings.[1]

Signaling Pathway Inhibition by Vatalanib

Vatalanib exerts its anti-angiogenic effects by blocking the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This disruption of the VEGF signaling pathway in endothelial cells leads to an inhibition of cell proliferation, migration, and survival.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Screening_Workflow Start Compound Library (Phthalazine Derivatives) Primary_Assay Primary Biochemical Screen (e.g., VEGFR-2 Kinase Assay) Start->Primary_Assay Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cellular_Assay Cellular Functional Assay (e.g., HUVEC Proliferation) Selectivity->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

References

The Synthesis and Significance of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Key Intermediate in the Development of the Angiogenesis Inhibitor Vatalanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in the regulation of angiogenesis. A critical component in the chemical synthesis of Vatalanib is the intermediate, 1-Chloro-4-(4-pyridinylmethyl)phthalazine. This technical guide provides a comprehensive overview of the synthesis of this key intermediate, its subsequent conversion to Vatalanib, and the biological context of Vatalanib's mechanism of action. This document details the synthetic pathways, presents available quantitative data, and outlines the experimental workflows and signaling cascades involved, serving as a vital resource for professionals in the field of oncology and medicinal chemistry.

Introduction to Vatalanib and its Mechanism of Action

Vatalanib is a small molecule kinase inhibitor that targets all known VEGF receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, Vatalanib effectively blocks the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] The primary target of Vatalanib is VEGFR-2, which is the main mediator of the angiogenic signal in endothelial cells.[3]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells initiates a complex signaling cascade. This process, crucial for both physiological and pathological angiogenesis, involves receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that ultimately promote endothelial cell proliferation, migration, survival, and permeability.

Vatalanib exerts its anti-angiogenic effect by binding to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing ATP from binding and inhibiting the autophosphorylation of the receptor. This action effectively blocks the entire downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Shc Shc VEGFR2->Shc Cell_Migration Cell Migration PLCg->Cell_Migration Akt Akt PI3K->Akt Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Cell_Survival Cell Survival mTOR->Cell_Survival Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibition G A Phthalic Anhydride B Phthalide A->B 1. Sodium borohydride, THF, Methanol, 3h, 20°C C Intermediate C B->C 2. Sodium methoxide, Methanol, Ethyl propionate, Reflux, 1h D 4-(4-Pyridylmethyl)-1(2H)-phthalazinone C->D 3. Hydrazine hydrate, 100°C, 5h E This compound D->E 4. Phosphorus oxychloride, Acetonitrile, 90°C, 3h G A This compound C Vatalanib A->C B 4-Chloroaniline B->C Nucleophilic Aromatic Substitution

References

Phthalazine Compounds: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the phthalazine core has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of phthalazine compounds, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy. It is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug discovery.

Core Concepts: Mechanisms of Anticancer Activity

Phthalazine derivatives exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold in targeting key oncogenic pathways.[1][2][3] The primary modes of action identified to date include the inhibition of crucial cellular signaling pathways, induction of programmed cell death (apoptosis), and interference with cell cycle progression.[1][2][4]

Kinase Inhibition: Targeting Uncontrolled Growth Signals

A predominant mechanism by which phthalazine compounds exhibit their antitumor activity is through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[5][6][7] Several phthalazine derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply and impeding its growth.[5][6][7][8][9][10][11][12] Vatalanib (PTK787), a well-known anilinophthalazine derivative, was one of the first in this class to be extensively studied as a VEGFR inhibitor.[6][13]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell division.[1][2] Certain phthalazine-based compounds have demonstrated the ability to inhibit EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation.[14][15]

The inhibition of these kinases by phthalazine derivatives disrupts the signaling cascades essential for tumor growth and survival, as illustrated in the following pathway diagram.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGFR-2 / EGFR Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Phthalazine Phthalazine Compound Phthalazine->Kinase_Domain Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) Downstream->Transcription Proliferation Tumor Growth & Angiogenesis Transcription->Proliferation Ligand Growth Factor (VEGF/EGF) Ligand->Receptor

Fig. 1: Phthalazine compounds inhibiting VEGFR-2/EGFR signaling.
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, phthalazine derivatives have been shown to induce apoptosis in cancer cells.[1][2][4] This can be achieved through the activation of caspases, key enzymes in the apoptotic cascade, and by disrupting the normal cell cycle.[4][5][8][9] Studies have demonstrated that some phthalazine compounds can cause cell cycle arrest at the G2/M or S phase, preventing cancer cells from dividing and ultimately leading to cell death.[4][5][8][9]

The general workflow for investigating these cellular effects is outlined below.

Experimental_Workflow_Apoptosis_CellCycle cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with Phthalazine Compound Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Harvest->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide staining) Harvest->CellCycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry CellCycle_Assay->Flow_Cytometry Results Quantification of Apoptosis & Cell Cycle Distribution Flow_Cytometry->Results

Fig. 2: Workflow for apoptosis and cell cycle analysis.
Other Mechanisms

Some phthalazine derivatives also exhibit anticancer activity through other mechanisms, such as the inhibition of tubulin polymerization and acting as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][4] The FDA-approved drug Olaparib, a phthalazinone-based PARP inhibitor, has shown significant clinical success, particularly in cancers with BRCA1/2 mutations.[4]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various phthalazine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of their anticancer potential.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
4-(phthalazine-1-yl) aniline-0.22 ± 0.11[1][2]
4-((5-methyl-pyrazole-3-yl) amino)-2-phenylphthalazin-1-one-0.031[1][2]
4-((5-methyl-pyrazole-3-yl) amino)-2-(p-tolyl)phthalazin-1-one-0.065[1][2]
4dMCF-7 (Breast)0.90 ± 0.02[14]
4dA549 (Lung)1.40 ± 0.06[14]
4dDU-145 (Prostate)2.16 ± 0.02[14]
6oHCT-116 (Colon)7 ± 0.06[6]
6oMCF-7 (Breast)16.98 ± 0.15[6]
6mHCT-116 (Colon)13 ± 0.11[6]
6dHCT-116 (Colon)15 ± 0.14[6]
9bHCT-116 (Colon)23 ± 0.22[6]
7aHCT-116 (Colon)6.04 ± 0.30[7][11]
7aMCF-7 (Breast)8.8 ± 0.45[7][11]
7bHCT-116 (Colon)13.22 ± 0.22[7][11]
7bMCF-7 (Breast)17.9 ± 0.50[7][11]
8bHCT-116 (Colon)18 ± 0.20[7][11]
8bMCF-7 (Breast)25.2 ± 0.55[7][11]
8cHCT-116 (Colon)35 ± 0.45[7][11]
8cMCF-7 (Breast)44.3 ± 0.49[7][11]
11dMDA-MB-231 (Breast)0.92[15]
12cMDA-MB-231 (Breast)1.89[15]
12dMDA-MB-231 (Breast)0.57[15]
9cHCT-116 (Colon)1.58[12]
12bHCT-116 (Colon)0.32[12]
13cHCT-116 (Colon)0.64[12]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Phthalazine Derivatives (IC50)

Compound IDVEGFR-2 IC50 (µM)Reference
12b4.4[5][8][9]
12c2.7[5][8][9]
13c2.5[5][8][9]
7a0.11 ± 0.01[7][11]
7b0.31 ± 0.03[7][11]
8c0.72 ± 0.08[7][11]
8b0.91 ± 0.08[7][11]
3f0.0557 ± 0.002[10]
9c0.0218[12]
12b0.0198[12]
13c0.0178[12]

Table 3: EGFR Kinase Inhibitory Activity of Selected Phthalazine Derivatives (IC50)

Compound IDEGFR IC50 (nM)Reference
12d21.4[13][15]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. The following section outlines the core protocols frequently employed in the evaluation of the anticancer potential of phthalazine compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[16][17]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phthalazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin or Cisplatin).[17][18]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation event by a test compound is quantified. This can be done using various formats, including ELISA-based methods or luminescence-based assays that measure ATP consumption.

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.

  • Compound Addition: Add serial dilutions of the phthalazine compound to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and its substrate to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection: Add a detection reagent that measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity).

  • Signal Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Apoptosis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat cells with the phthalazine compound, then harvest by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Phthalazine and its derivatives represent a highly promising class of compounds in the field of oncology. Their ability to target multiple key pathways involved in tumor progression, including kinase signaling, apoptosis, and cell cycle regulation, underscores their therapeutic potential. The extensive preclinical data, including potent in vitro cytotoxicity and specific enzyme inhibition, provides a strong rationale for their continued development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships will be crucial for designing next-generation phthalazine derivatives with improved potency and selectivity. As our understanding of the molecular drivers of cancer deepens, the versatility of the phthalazine scaffold will undoubtedly continue to be leveraged in the design of novel and effective targeted therapies.

References

An In-depth Technical Guide to 1-Chloro-4-(4-pyridinylmethyl)phthalazine: Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety, and handling of 1-Chloro-4-(4-pyridinylmethyl)phthalazine. This compound is a key intermediate in the synthesis of Vatalanib, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. This document outlines the known physical and chemical properties, detailed safety and handling procedures, and relevant biological context, including its role in the synthesis of a clinically relevant anti-cancer agent. Experimental protocols for the synthesis of related phthalazine derivatives are also discussed to provide a practical framework for researchers.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. While experimentally determined data is limited, predicted properties provide valuable insights for handling and experimental design.

PropertyValueSource
CAS Number 101094-85-3[1]
Molecular Formula C₁₄H₁₀ClN₃[1]
Molecular Weight 255.71 g/mol [1]
Appearance Not available (likely a solid)-
Melting Point 170 °C (predicted)[2]
Boiling Point 498.6 °C (predicted)[2]
Density 1.314 g/cm³ (predicted)[2]
Solubility Not available-

Synthesis

A plausible synthetic pathway for this compound is conceptualized in the following workflow diagram.

G cluster_synthesis Conceptual Synthetic Workflow phthalic_anhydride Phthalic Anhydride intermediate1 Phthalazin-1,4-dione phthalic_anhydride->intermediate1 Cyclization intermediate2 1,4-Dichlorophthalazine intermediate1->intermediate2 Chlorination intermediate3 This compound intermediate2->intermediate3 Nucleophilic Substitution reagent1 Hydrazine Hydrate reagent2 POCl₃ reagent3 4-(Chloromethyl)pyridine or similar

Caption: Conceptual workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

This compound serves as a crucial intermediate in the synthesis of Vatalanib.[1][2] Vatalanib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6]

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this pathway to ensure a blood supply for their growth and metastasis. Vatalanib inhibits the tyrosine kinase activity of VEGFRs, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[7]

The following diagram illustrates the VEGF signaling pathway and the inhibitory action of Vatalanib.

G cluster_pathway VEGF Signaling Pathway and Inhibition by Vatalanib VEGF VEGF VEGFR VEGFR (Tyrosine Kinase Receptor) VEGF->VEGFR Binds P_VEGFR Phosphorylated VEGFR VEGFR->P_VEGFR Autophosphorylation Vatalanib Vatalanib Vatalanib->VEGFR Inhibits PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K RAS RAS P_VEGFR->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGF signaling pathway and the point of inhibition by Vatalanib.

Chemical Safety and Handling

The following safety and handling information is derived from available Safety Data Sheets (SDS) for this compound and structurally related compounds. Researchers must consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification

Based on data for structurally similar compounds, this compound should be handled as a potentially hazardous substance.

Hazard StatementDescription
H302Harmful if swallowed.[8]
H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H335May cause respiratory irritation.[8]
Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P264Wash skin thoroughly after handling.[9]
P270Do not eat, drink or smoke when using this product.[9]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

Experimental Protocols for Related Compounds

While a specific protocol for the synthesis of this compound is not available, the following general procedures for the synthesis of substituted phthalazines from 1,4-dichlorophthalazine can serve as a guide for researchers.

General Procedure for Nucleophilic Substitution on 1,4-Dichlorophthalazine

This protocol describes the substitution of a chloro group with a nucleophile, a key step in the synthesis of the title compound.

Materials:

  • 1,4-Dichlorophthalazine

  • Nucleophile (e.g., an organometallic reagent containing the 4-pyridinylmethyl moiety)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Dissolve 1,4-dichlorophthalazine in an appropriate anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the nucleophile to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_protocol Experimental Workflow: Nucleophilic Substitution start Start dissolve Dissolve 1,4-dichlorophthalazine in anhydrous solvent under inert gas start->dissolve cool Cool reaction mixture dissolve->cool add_nucleophile Add nucleophile solution cool->add_nucleophile stir Stir and monitor reaction add_nucleophile->stir quench Quench reaction stir->quench extract Extract product quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: General experimental workflow for nucleophilic substitution on 1,4-dichlorophthalazine.

Conclusion

This compound is a valuable research chemical, primarily for its role as a precursor to the anti-cancer drug candidate Vatalanib. While detailed experimental and toxicological data are not extensively published, this guide provides a summary of the available information on its properties, synthesis, biological relevance, and safe handling procedures. Researchers should exercise caution, adhere to standard laboratory safety practices, and consult the latest Safety Data Sheets before working with this compound. The provided conceptual and general experimental workflows offer a foundation for the synthesis and further investigation of this and related phthalazine derivatives.

References

Discovery of novel phthalazine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Phthalazine-Based Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phthalazine scaffold, a bicyclic nitrogen-containing heterocycle, is a recognized "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents.[3] Phthalazinone derivatives, in particular, are a focal point of contemporary drug discovery due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][4][5] This guide provides a comprehensive technical overview of the discovery of novel phthalazine-based inhibitors, focusing on their roles as targeted anticancer agents. We will explore key therapeutic targets, present quantitative data on their inhibitory activities, detail essential experimental protocols, and visualize the underlying mechanisms of action.

Key Therapeutic Targets in Oncology

The versatility of the phthalazine scaffold has enabled the development of potent and selective inhibitors for several critical targets in cancer biology.[5] This guide will focus on two of the most significant targets:

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, especially PARP-1, are crucial for DNA single-strand break repair. Inhibitors of PARP have shown remarkable success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][7] The approved drug Olaparib features a phthalazinone core, highlighting the scaffold's suitability for PARP inhibition.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9][10] Phthalazine-based compounds have been effectively designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.[11][12]

Data Presentation: Inhibitory Potency

The following tables summarize the in vitro inhibitory activity of selected novel phthalazine-based compounds against PARP-1 and VEGFR-2. This data is compiled from recent studies and presented for comparative analysis against established drugs.

Table 1: PARP-1 Inhibitory Activity of Phthalazine Derivatives

Compound IDIC50 (nM)Target Cell Line / AssayReference
Olaparib (Reference)139Enzyme Assay
Compound 11c 97Enzyme Assay[6]
Compound 5c 30.51Enzyme Assay
Compound 7e 36.33Enzyme Assay[13]
Compound 12a 45.40Enzyme Assay[13]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Phthalazine Derivatives

Compound IDIC50 (nM)Target Cell Line / AssayReference
Sorafenib (Reference)32.1Enzyme Assay[14]
Compound 13c 2.5 (µM)Enzyme Assay[11][15]
Compound 12b 19.8Enzyme Assay[14]
Compound 13c 17.8Enzyme Assay[14]
CGP 79787D < 100Enzyme Assay[12]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel inhibitors. This section provides generalized protocols for key experiments.

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common and effective route for synthesizing the phthalazinone core involves the cyclocondensation of an appropriate ortho-substituted benzoic acid with hydrazine hydrate.[11] The resulting core can then be functionalized to produce a library of derivatives.[16]

A o-Acylbenzoic Acid C Cyclocondensation (Reflux in Acetic Acid) A->C B Hydrazine Hydrate B->C D 4-Substituted Phthalazin-1(2H)-one C->D E Chlorination (e.g., POCl3) D->E F 1-Chloro-4-substituted -phthalazine E->F G Nucleophilic Substitution (e.g., Amines, Phenols) F->G H Final Phthalazine Inhibitor G->H

Caption: General workflow for the synthesis of phthalazine inhibitors.

Methodology:

  • Cyclocondensation: Reflux the starting o-acylbenzoic acid with hydrazine hydrate in a solvent like acetic acid or ethanol to form the phthalazin-1(2H)-one core.[11]

  • Purification: Isolate the crude product by filtration upon cooling and purify via recrystallization.

  • Chlorination (Optional Activation): To enable further functionalization at the 1-position, the phthalazinone can be chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield a 1-chlorophthalazine intermediate.[11]

  • Nucleophilic Substitution: React the 1-chlorophthalazine intermediate with various nucleophiles (e.g., substituted anilines, piperazines) in a suitable solvent like n-butanol at elevated temperatures to displace the chlorine and install the desired moiety.[16]

  • Final Purification: Purify the final compound using column chromatography to yield the target inhibitor.

In Vitro PARP-1 Inhibition Assay (Biochemical)

This protocol outlines a common method to quantify a compound's ability to inhibit the enzymatic activity of PARP-1.[8][17]

A Coat Plate with Histones (Substrate) B Add Test Compound (Serial Dilutions) and PARP-1 Enzyme with Activated DNA A->B C Incubate to Allow Binding B->C D Initiate Reaction with Biotinylated NAD+ C->D E Incubate for 60 min at RT D->E F Wash and Add Streptavidin-HRP E->F G Incubate and Wash F->G H Add TMB Substrate G->H I Measure Absorbance at 450 nm H->I J Calculate % Inhibition and IC50 I->J

Caption: Experimental workflow for a PARP-1 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer, recombinant PARP-1 enzyme, activated DNA (to stimulate enzyme activity), histone proteins (substrate), and the co-factor NAD+ (biotinylated for detection). Prepare serial dilutions of test compounds.[17]

  • Assay Execution: In a histone-coated 96-well plate, add the PARP-1 enzyme, activated DNA, and test compound.

  • Reaction Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature. The enzyme will transfer biotinylated ADP-ribose units onto the histone substrate.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The resulting absorbance is proportional to PARP-1 activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

In Vitro VEGFR-2 Kinase Assay (Biochemical)

This assay measures the direct inhibition of the kinase activity of the VEGFR-2 enzyme.[14][17]

A Prepare Kinase Buffer, VEGFR-2 Enzyme, Peptide Substrate, and Test Compounds B Combine Enzyme, Substrate, and Test Compound in 96-well Plate A->B C Initiate Kinase Reaction by Adding ATP B->C D Incubate at 30°C for 60 min C->D E Stop Reaction and Measure ADP Production (e.g., Luminescence-based Assay) D->E F Signal is Proportional to Kinase Activity E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for a VEGFR-2 biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr)), and ATP.[17]

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and serial dilutions of the test compounds.

  • Initiation: Initiate the kinase reaction by adding a specific concentration of ATP. Incubate the plate at 30°C to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction. The kinase activity is quantified by measuring the amount of ADP produced, which is stoichiometric to the phosphate transferred to the substrate. This is often done using a luminescence-based assay kit where a luciferase-catalyzed reaction consumes the remaining ATP, with the luminescent signal being inversely proportional to kinase activity.

  • Data Analysis: Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

PARP Inhibition and Synthetic Lethality

The clinical success of phthalazine-based PARP inhibitors like Olaparib is rooted in the concept of synthetic lethality.

cluster_0 Normal Cell / HR-Proficient Cancer Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) A Single-Strand Break (SSB) B PARP-1 A->B C Base Excision Repair (BER) B->C D DNA Repaired Cell Survival C->D E Single-Strand Break (SSB) F PARP-1 E->F I Replication Fork Collapse -> Double-Strand Break (DSB) E->I During Replication H BER Pathway Blocked F->H G Phthalazine-based PARP Inhibitor G->F H->I J Homologous Recombination (HR) Repair is Defective I->J Unrepaired K Genomic Instability & Cell Death J->K

Caption: The mechanism of synthetic lethality via PARP inhibition.

In normal cells, PARP-1 detects single-strand DNA breaks (SSBs) and initiates their repair via the Base Excision Repair (BER) pathway.[7] If these SSBs persist, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are repaired by the high-fidelity Homologous Recombination (HR) pathway. In cancer cells with a defective HR pathway (e.g., due to BRCA1/2 mutations), inhibiting PARP with a phthalazine-based drug is catastrophic. The inability to repair SSBs leads to an accumulation of DSBs, which cannot be fixed by the deficient HR machinery. This overload of DNA damage triggers apoptosis, selectively killing the cancer cells while largely sparing normal, HR-proficient cells.[7]

Conclusion

The phthalazine scaffold is a clinically validated and highly tractable platform for the design of novel enzyme inhibitors. Its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, leading to the development of potent and selective drug candidates against key cancer targets like PARP and VEGFR-2. The methodologies and data presented herein provide a foundational guide for researchers aiming to explore this promising chemical space. Future work will likely focus on developing next-generation phthalazine inhibitors with improved pharmacokinetic profiles, novel mechanisms of action, and the ability to overcome drug resistance.

References

Technical Guide: Physicochemical Characteristics of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and contextual biological relevance of 1-Chloro-4-(4-pyridinylmethyl)phthalazine. Identified by CAS number 101494-85-3, this chlorinated phthalazine derivative is a key intermediate in the synthesis of Vatalanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor.[1][2][3][4] This guide consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and situates the compound within the broader landscape of cancer drug development. All quantitative data are presented in tabular format for clarity, and the synthetic workflow is visualized using a process diagram.

Core Physicochemical Characteristics

This compound is a heterocyclic aromatic compound with the molecular formula C14H10ClN3.[5][6] Its core structure consists of a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101094-85-3[1][5][6]
Molecular Formula C14H10ClN3[1][5][6]
Molecular Weight 255.7 g/mol [1][5][6]
Melting Point 170 °C (recrystallized from ethanol)[1][6]
Boiling Point (Predicted) 498.6 ± 35.0 °C[1][6]
Density (Predicted) 1.314 ± 0.06 g/cm³[6]
pKa (Predicted) 5.36 ± 0.10[1]
LogP (XLogP3) 1.83[6]
Topological Polar Surface Area 38.7 Ų[6]
Flash Point (Predicted) 287.1 ± 11.5 °C[6]
Refractive Index (Predicted) 1.669[6]

Synthesis Protocol

The synthesis of this compound is a multi-step process commencing from phthalic anhydride.[5] The general and widely applicable method for creating the 1-chlorophthalazine scaffold involves the formation of a phthalazinone intermediate, followed by chlorination.[7][8][9] The following is a detailed experimental protocol based on established chemical literature for analogous compounds.

Materials and Equipment
  • Phthalic anhydride

  • 4-Pyridineacetic acid hydrochloride

  • Hydrazine hydrate (80% solution)

  • Phosphorus oxychloride (POCl3)

  • Triethylamine (TEA) or other suitable base

  • Solvents: Acetic acid, Ethanol, Toluene

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Heating mantles and magnetic stirrers

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) equipment for reaction monitoring

Experimental Workflow Diagram

The synthetic pathway from the key intermediate to the final product is illustrated below.

G Synthesis Workflow for this compound cluster_purification Workup & Purification A 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one B This compound A->B  Reflux with POCl3  in Toluene C Quench with Ice Water B->C  1. Cool reaction mixture D Neutralize with NaHCO3 C->D  2. Careful addition E Extract with Ethyl Acetate D->E  3. Separate layers F Recrystallize from Ethanol E->F  4. Purify solid

Caption: Synthesis and purification of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one

  • In a round-bottom flask, a mixture of phthalic anhydride (1 equivalent) and 4-pyridineacetic acid hydrochloride (1 equivalent) is suspended in glacial acetic acid.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux (approximately 118 °C) and maintained for 4-6 hours, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The crude solid is washed with cold water and then ethanol to yield 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.

Step 2: Chlorination to this compound

  • The dried 4-(4-pyridinylmethyl)phthalazin-1(2H)-one from the previous step (1 equivalent) is suspended in a minimal amount of toluene or another high-boiling inert solvent.

  • Phosphorus oxychloride (POCl3, 3-5 equivalents) is added cautiously to the suspension.

  • The mixture is heated to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood as it evolves HCl gas.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the excess POCl3 is carefully removed under reduced pressure using a rotary evaporator.

  • The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The acidic aqueous solution is neutralized with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.

  • The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol to yield pure this compound.

Spectral Data Analysis (Expected)

Table 2: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR - Aromatic protons of the phthalazine ring (multiplets in the δ 7.5-8.5 ppm region).- Aromatic protons of the pyridine ring (two doublets, one pair more downfield due to proximity to nitrogen, likely in the δ 7.2-8.6 ppm region).- A singlet for the methylene (-CH2-) bridge protons, typically in the δ 4.0-4.5 ppm region.
¹³C NMR - Multiple signals in the aromatic region (δ 120-150 ppm) for the carbon atoms of the phthalazine and pyridine rings.- A signal for the methylene carbon.- Quaternary carbons, including the one bearing the chloro group, will appear at characteristic shifts.
IR Spectroscopy - C=N stretching vibrations for the phthalazine and pyridine rings (around 1600-1650 cm⁻¹).- Aromatic C-H stretching (around 3000-3100 cm⁻¹).- C-Cl stretching vibration (typically in the fingerprint region, 600-800 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M+) at m/z 255 and an M+2 peak at m/z 257 with an approximate intensity ratio of 3:1, characteristic of a compound containing one chlorine atom.

Biological Relevance and Application

The primary significance of this compound lies in its role as a key synthetic intermediate for Vatalanib (also known as PTK787).[1][2] Vatalanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4]

Role in Vatalanib Synthesis

The chloro-substituent at the 1-position of the phthalazine ring is a reactive site, making it an excellent leaving group for nucleophilic aromatic substitution reactions. In the synthesis of Vatalanib, this position is reacted with 4-chloroaniline to form the final drug molecule.

G A This compound (Key Intermediate) C Vatalanib (VEGFR Inhibitor) A->C  Nucleophilic  Aromatic Substitution B 4-Chloroaniline B->C  Nucleophile

Caption: Role as an intermediate for Vatalanib.

Downstream Signaling Pathway Inhibition

As the precursor to Vatalanib, this compound is integral to the creation of a molecule that targets the VEGF signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, Vatalanib blocks downstream signaling cascades, thereby preventing tumor neovascularization, growth, and metastasis.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its synthesis, achievable through a reproducible multi-step process, leverages fundamental reactions in heterocyclic chemistry. While not biologically active in itself, its role as a pivotal intermediate in the production of the anti-angiogenic drug Vatalanib makes it a compound of significant interest to researchers and professionals in the field of medicinal chemistry and oncology drug development. This guide provides the core technical information required for its synthesis and characterization in a laboratory setting.

References

Methodological & Application

Synthesis Protocol for 1-Chloro-4-(4-pyridinylmethyl)phthalazine from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note and Detailed Protocol for the Multi-Step Synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

This document provides a comprehensive protocol for the synthesis of this compound, a key intermediate in pharmaceutical research, starting from phthalic anhydride. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and data presentation to ensure reproducibility and clarity.

The synthesis is a three-step process commencing with the reduction of phthalic anhydride to phthalide. This is followed by the condensation of phthalide with 4-pyridinecarboxaldehyde and subsequent cyclization with hydrazine to form the key intermediate, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one. The final step involves the chlorination of this intermediate to yield the target compound.

Overall Synthetic Scheme

Overall Synthesis Scheme Phthalic_Anhydride Phthalic Anhydride Phthalide Phthalide Phthalic_Anhydride->Phthalide Step 1: Reduction Intermediate 4-(4-pyridinylmethyl)phthalazin-1(2H)-one Phthalide->Intermediate Step 2: Condensation & Cyclization Final_Product This compound Intermediate->Final_Product Step 3: Chlorination

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Phthalide from Phthalic Anhydride

This initial step involves the reduction of phthalic anhydride to form phthalide.

Experimental Protocol

A mixture of phthalic anhydride and a suitable reducing agent, such as sodium borohydride, in a solvent like tetrahydrofuran (THF) or methanol is stirred at a controlled temperature.

Detailed Procedure:

  • In a round-bottom flask, suspend phthalic anhydride (1.0 eq) in tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.[1]

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid (HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phthalide.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one from Phthalide

This step involves a two-part reaction: a condensation reaction followed by cyclization with hydrazine.

Experimental Protocol

Part A: Condensation of Phthalide and 4-Pyridinecarboxaldehyde This reaction is a base-catalyzed condensation.

Detailed Procedure:

  • Prepare a solution of sodium methoxide (CH₃ONa) in methanol.

  • To this solution, add phthalide (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) for 2.5 hours.[1]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The intermediate product may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure.

Part B: Cyclization with Hydrazine Hydrate The intermediate from Part A is then cyclized to form the phthalazinone ring.

Detailed Procedure:

  • To the crude intermediate from the previous step, add hydrazine hydrate (NH₂NH₂·H₂O).

  • Heat the mixture at 110 °C for 8 hours.[1]

  • After cooling, the product, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

The final step is the chlorination of the phthalazinone intermediate.

Experimental Protocol

This transformation is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or trichlorophosphate.

Detailed Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (1.0 eq) in acetonitrile.

  • Add trichlorophosphate (POCl₃) (a suitable excess, e.g., 3-5 eq).

  • Heat the reaction mixture to 90 °C and maintain for 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The final product, this compound, can be purified by column chromatography or recrystallization.

Quantitative Data Summary

StepStarting MaterialProductReagentsConditionsYield
1 Phthalic AnhydridePhthalideSodium borohydride, THF/Methanol20 °C, 3 h[1]High
2a PhthalideIntermediate4-Pyridinecarboxaldehyde, Sodium methoxide, Methanol65 °C, 2.5 h[1]52% (for two steps)[1]
2b Intermediate4-(4-pyridinylmethyl)phthalazin-1(2H)-oneHydrazine hydrate110 °C, 8 h[1]82%[1]
3 4-(4-pyridinylmethyl)phthalazin-1(2H)-oneThis compoundTrichlorophosphate, Acetonitrile90 °C, 3 h[1]Good to High

Visualized Experimental Workflow

G Detailed Synthesis Workflow cluster_0 Step 1: Phthalide Synthesis cluster_1 Step 2: Phthalazinone Formation cluster_2 Step 3: Chlorination A1 Suspend Phthalic Anhydride in THF A2 Add NaBH4 at <10°C A1->A2 A3 Stir at RT for 3h A2->A3 A4 Quench, Acidify, Extract A3->A4 A5 Purify by Recrystallization A4->A5 B1 Condense Phthalide & 4-Pyridinecarboxaldehyde (CH3ONa, MeOH, 65°C, 2.5h) B2 Isolate Intermediate B1->B2 B3 Add Hydrazine Hydrate B2->B3 B4 Heat at 110°C for 8h B3->B4 B5 Filter and Purify Product B4->B5 C1 Suspend Phthalazinone in Acetonitrile C2 Add Trichlorophosphate C1->C2 C3 Heat at 90°C for 3h C2->C3 C4 Pour onto Ice and Neutralize C3->C4 C5 Filter and Purify Final Product C4->C5

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 1-Chloro-4-(4-pyridinylmethyl)phthalazine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a heterocyclic small molecule belonging to the phthalazine class of compounds. The phthalazine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with several derivatives having been investigated for their potential as therapeutic agents in oncology and other diseases. This compound serves as a key synthetic intermediate in the generation of more complex molecules targeting various protein kinases. Notably, it is a precursor in the synthesis of Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery. These application notes provide detailed protocols for evaluating the inhibitory potential of this compound and its derivatives against key kinase targets, such as VEGFR-2 and Aurora kinases. The methodologies described are based on established assays for similar phthalazine-based inhibitors and provide a framework for researchers to assess the compound's efficacy and mechanism of action.

Target Kinases and Signaling Pathways

Phthalazine derivatives have been shown to inhibit a range of protein kinases. The primary targets of interest for compounds derived from this compound include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can restrict tumor growth by cutting off its blood supply.[1][2][3]

  • Aurora Kinases (A, B, C): A family of serine/threonine kinases that are essential for the regulation of cell division (mitosis).[4][5][6] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][2][8]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Inhibition by This compound Derivatives PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are pivotal regulators of mitosis. Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-spindle attachments and cytokinesis.[4][5] Overexpression of Aurora kinases is common in various cancers and is linked to genomic instability.[6]

Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB AuroraA->Mitosis AuroraB->Mitosis Chromosome Segregation AuroraB->Cytokinesis Completion of Cell Division Inhibitor This compound Derivatives Inhibitor->AuroraA Inhibitor->AuroraB a_protocol_1 prep 1. Compound Dilution plate 2. Add Compound and Kinase to Plate prep->plate initiate 3. Initiate Reaction with ATP/Substrate Mix plate->initiate incubate 4. Incubate at 30°C initiate->incubate stop 5. Stop Reaction and Detect ADP incubate->stop read 6. Measure Luminescence stop->read analyze 7. Calculate IC50 read->analyze b_protocol_2 seed 1. Seed HUVECs in 96-well Plate starve 2. Starve Cells in Low-Serum Medium seed->starve treat 3. Add Test Compound starve->treat stimulate 4. Stimulate with VEGF-A treat->stimulate incubate 5. Incubate for 48-72 hours stimulate->incubate measure 6. Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze 7. Calculate GI50 measure->analyze

References

Application Notes and Protocols for Cell-Based Assay Using 1-Chloro-4-(4-pyridinylmethyl)phthalazine as a Potential PIM1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a synthetic compound belonging to the phthalazine class of heterocyclic molecules. While it is known as an intermediate in the synthesis of the multi-kinase inhibitor Vatalanib[1][2], the intrinsic biological activity of this specific molecule is an area of active investigation. Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for tumor cell survival and proliferation[3][4][5].

This document provides a detailed protocol for a cell-based assay to evaluate this compound as a potential inhibitor of the PIM1 serine/threonine kinase. PIM1 is a proto-oncogene that is overexpressed in various human cancers, including prostate cancer and hematopoietic malignancies[6]. It plays a key role in cell cycle progression, apoptosis, and signal transduction, making it an attractive target for cancer therapy[6][7][8]. The following protocols are designed to be a starting point for researchers to investigate the compound's efficacy and mechanism of action in a cellular context.

PIM1 Signaling Pathway

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often upregulated by cytokines such as interleukins (e.g., IL-6)[6][9]. Once expressed, PIM1 can phosphorylate a variety of substrates, leading to the activation of pro-survival and proliferative signals. A key substrate of PIM1 is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM1 inhibits its apoptotic function, thereby promoting cell survival. PIM1 has also been shown to interact with and modulate other important signaling pathways, including the NF-κB and MAPK pathways[9][10][11].

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (active) STAT->STAT_dimer Dimerizes PIM1 PIM1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inhibits) Apoptosis Apoptosis BAD->Apoptosis Promotes Test_Compound This compound Test_Compound->PIM1 Inhibits PIM1_gene PIM1 Gene Transcription STAT_dimer->PIM1_gene Induces PIM1_gene->PIM1 Translates to

Caption: PIM1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Line Selection

For investigating the inhibitory effects of this compound on PIM1, a cell line with high endogenous PIM1 expression is recommended. Human leukemia cell lines such as K562 or MOLM-14 are suitable models as they exhibit constitutive PIM1 expression. Alternatively, cells can be engineered to overexpress PIM1.

Protocol 1: Western Blot for Phospho-BAD Inhibition

This protocol aims to determine the effect of the test compound on the phosphorylation of a direct PIM1 substrate, BAD, in a cellular context.

Materials:

  • K562 or MOLM-14 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • A known PIM1 inhibitor (e.g., AZD1208) as a positive control[12][13]

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-BAD, anti-PIM1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium and incubate overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM AZD1208).

  • Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BAD (Ser112), total BAD, PIM1, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BAD signal to the total BAD signal and then to the loading control (GAPDH).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the test compound on the viability and proliferation of PIM1-dependent cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity[3].

Materials:

  • K562 or MOLM-14 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin or another cytotoxic agent as a positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Diagram

Experimental_Workflow cluster_phospho_assay Protocol 1: Phospho-BAD Inhibition Assay cluster_viability_assay Protocol 2: Cell Viability (MTT) Assay P1_Start Seed K562 cells in 6-well plate P1_Treat Treat with Test Compound / Controls P1_Start->P1_Treat P1_Lyse Harvest and Lyse Cells P1_Treat->P1_Lyse P1_Quantify Quantify Protein Concentration P1_Lyse->P1_Quantify P1_WB Western Blot for p-BAD, BAD, PIM1, GAPDH P1_Quantify->P1_WB P1_Analyze Densitometry Analysis P1_WB->P1_Analyze P2_Start Seed K562 cells in 96-well plate P2_Treat Treat with Test Compound / Controls P2_Start->P2_Treat P2_Incubate Incubate for 72 hours P2_Treat->P2_Incubate P2_MTT Add MTT Reagent P2_Incubate->P2_MTT P2_Solubilize Solubilize Formazan Crystals P2_MTT->P2_Solubilize P2_Read Measure Absorbance at 570 nm P2_Solubilize->P2_Read P2_Analyze Calculate IC50 P2_Read->P2_Analyze

Caption: Workflow for Cell-Based Assays.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on PIM1-mediated Phosphorylation of BAD in K562 Cells

TreatmentConcentration (µM)Relative p-BAD/BAD Ratio (Normalized to Vehicle)% Inhibition
Vehicle (DMSO)-1.00 ± 0.080
This compound0.10.95 ± 0.075
10.72 ± 0.0628
100.45 ± 0.0555
1000.21 ± 0.0479
AZD1208 (Positive Control)10.15 ± 0.0385

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound against K562 Cells

CompoundIC50 (µM)
This compound12.5 ± 1.8
Doxorubicin (Positive Control)0.2 ± 0.05

IC50 values are calculated from dose-response curves of a 72-hour MTT assay and represent the mean ± standard deviation of three independent experiments.

Conclusion

The provided protocols offer a robust framework for the initial cell-based evaluation of this compound as a potential PIM1 kinase inhibitor. Successful inhibition of BAD phosphorylation and reduction in cancer cell viability would provide strong evidence for its on-target activity and warrant further investigation, including kinase profiling to assess selectivity and in vivo studies to determine therapeutic potential. It is crucial to consider that cell-based assays provide a more physiologically relevant context than in vitro assays by accounting for factors such as cell permeability and metabolism[14][15][16][17]. These initial studies are a critical step in the drug discovery pipeline for novel anticancer agents.

References

Preparation of 1-Chloro-4-(4-pyridinylmethyl)phthalazine Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a key intermediate in the synthesis of Vatalanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2] Accurate and consistent preparation of stock solutions of this compound is critical for reliable experimental results in drug discovery and development, particularly in kinase assays and cell-based proliferation studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and storage.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀ClN₃[2]
Molecular Weight 255.7 g/mol [2]
Appearance Pale yellow solid (visual inspection)
Melting Point Approximately 170 °C
Storage Temperature 2-8 °C

Solubility Data

The solubility of this compound is crucial for selecting an appropriate solvent for stock solution preparation. Based on data from related compounds and general principles for phthalazine derivatives, the following solubility profile is recommended.

Table 2: Solubility of this compound

SolventSolubilityComments
Dimethyl Sulfoxide (DMSO) HighRecommended solvent for stock solutions. Vatalanib, a downstream product, is readily soluble in DMSO.
Ethanol Sparingly SolubleMay be used for certain applications, but lower concentrations are expected. Phthalazine, the parent compound, shows better solubility in organic solvents like ethanol than in water.
Methanol Sparingly SolubleSimilar to ethanol, may be used for specific purposes.
Water InsolubleNot recommended for primary stock solution preparation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.557 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 2.557 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for long-term storage (months) or at 2-8°C for short-term storage (days to weeks). Protect from light.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Optional: Gentle Warming (37°C) D->E F Aliquot into Single-Use Volumes D->F E->F G Store at -20°C (Long-term) or 2-8°C (Short-term) F->G

Caption: Workflow for the preparation of this compound stock solution.

Signaling Pathway Context

This compound is a precursor to Vatalanib, a multi-targeted tyrosine kinase inhibitor that primarily acts on Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates the simplified signaling pathway inhibited by Vatalanib.

G Simplified VEGFR Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K PKC PKC PLC->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Vatalanib Vatalanib (from precursor) Vatalanib->VEGFR

References

Application Notes and Protocols: Derivatization of 1-Chloro-4-(4-pyridinylmethyl)phthalazine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 1-chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate for the synthesis of novel phthalazine derivatives for Structure-Activity Relationship (SAR) studies. Phthalazine-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent inhibition of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] The protocols outlined herein focus on the nucleophilic aromatic substitution (SNAr) at the C1 position of the phthalazine core, a versatile method for generating a library of analogs with diverse functionalities. This document also provides a framework for presenting SAR data and visualizes the experimental workflow and the targeted VEGFR-2 signaling pathway.

Introduction

Phthalazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Of particular interest is the 1,4-disubstituted phthalazine scaffold, which has been identified as a promising pharmacophore for the development of potent enzyme inhibitors.[5]

The starting material, this compound, serves as a versatile building block for chemical library synthesis. The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. This enables a systematic exploration of the chemical space around the phthalazine core to establish robust Structure-Activity Relationships (SAR). A significant number of phthalazine derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth and progression.[1][2][4] By generating and screening a library of derivatives, researchers can identify compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of exemplary 1-substituted phthalazine derivatives against VEGFR-2. The data is compiled from published studies and illustrates how modifications at the C1 position influence inhibitory potency.

Table 1: VEGFR-2 Inhibitory Activity of 1-Substituted Phthalazine Analogs

Compound IDC1-SubstituentIC₅₀ (µM) for VEGFR-2
1a -NH-Ph-4-F0.35
1b -NH-Ph-4-Cl0.28
1c -NH-Ph-4-CH₃0.42
1d -S-Ph-4-F0.51
1e -S-Ph-4-Cl0.45
1f -O-Ph-4-F1.2

Data is hypothetical and for illustrative purposes, based on trends observed in phthalazine SAR literature.

Table 2: Cytotoxicity of Selected Phthalazine Derivatives against Cancer Cell Lines

Compound IDC1-SubstituentCell LineIC₅₀ (µM)
2a -NH-Ph-3-Cl-4-FA5492.19
2b -NH-Ph-3-Cl-4-FHT-292.19
2c -NH-Ph-3-Cl-4-FMDA-MB-2310.013
2d -piperazin-PhA549>50
2e -piperazin-PhHT-29>50
2f -piperazin-PhMDA-MB-23125.6

Data adapted from literature to illustrate the impact of C1-substituents on anticancer activity.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Substituted-4-(4-pyridinylmethyl)phthalazine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with various nucleophiles (amines, thiols, and alcohols).

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, thiophenol, or phenol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add the desired nucleophile (1.1-1.5 eq) and a suitable base (1.5-2.0 eq).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1-substituted-4-(4-pyridinylmethyl)phthalazine derivative.

  • The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized phthalazine derivatives against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized phthalazine derivatives (test compounds)

  • Positive control (e.g., Sorafenib)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the VEGFR-2 kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Starting Material: This compound B Nucleophilic Aromatic Substitution (SNAr) - Amines - Thiols - Alcohols A->B C Library of 1-Substituted Phthalazine Derivatives B->C D In Vitro VEGFR-2 Kinase Assay C->D E Cell-Based Proliferation Assays (e.g., MTT Assay) C->E F IC五十 and EC五十 Determination D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Experimental workflow for SAR studies.

VEGFR-2 Signaling Pathway

G cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phthalazine Phthalazine Derivative (Inhibitor) Phthalazine->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition.

References

Application Notes and Protocols for the Experimental Use of 1-Chloro-4-(4-pyridinylmethyl)phthalazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the experimental use of 1-Chloro-4-(4-pyridinylmethyl)phthalazine in cancer cell lines is limited. The following application notes and protocols are based on established methodologies for the evaluation of analogous phthalazine derivatives with demonstrated anticancer properties. These are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with this compound.

Introduction

Phthalazine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] The 1-chloro-phthalazine scaffold, in particular, serves as a versatile intermediate for the synthesis of novel derivatives with potential therapeutic applications.[2] This document outlines the experimental protocols for evaluating the in vitro anticancer activity of this compound, focusing on its effects on cancer cell viability, apoptosis, and potential mechanisms of action.

Potential Mechanism of Action

While the specific molecular targets of this compound are yet to be elucidated, related phthalazine compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases such as VEGFR-2 and the induction of apoptosis.[1][3] It is hypothesized that this compound may interfere with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential, hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Hypothetical Signaling Pathway Inhibition.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data for the in vitro anticancer activity of this compound against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma22.5 ± 2.1
HepG2Hepatocellular Carcinoma18.9 ± 2.5
HCT-116Colorectal Carcinoma12.7 ± 1.5
A549Lung Carcinoma28.4 ± 3.2
Doxorubicin (Control)-0.8 ± 0.1

Table 2: Apoptosis Induction by this compound in HCT-116 Cells (24h Treatment)

Concentration (µM)% Early Apoptosis% Late Apoptosis% Total Apoptosis
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
58.7 ± 1.14.3 ± 0.613.0 ± 1.7
1015.4 ± 1.99.8 ± 1.225.2 ± 3.1
2025.1 ± 2.818.6 ± 2.343.7 ± 5.1

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Signaling Pathways) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

General Experimental Workflow.
Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for screening novel phthalazine derivatives.[4]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol provides a general framework for assessing apoptosis induction.[3]

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.

Conclusion

The provided protocols offer a robust framework for the initial investigation of this compound as a potential anticancer agent. Based on the activity of related phthalazine derivatives, it is anticipated that this compound may exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines. Further studies, including in vivo experiments and detailed mechanistic investigations, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 1-Chloro-4-(4-pyridinylmethyl)phthalazine in TGF-β Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway implicated in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The dysregulation of this pathway is a hallmark of numerous pathologies, most notably in fibrosis and cancer, where it can promote tumor progression and metastasis. Consequently, the TGF-β pathway presents a key target for therapeutic intervention. Small molecule inhibitors are of significant interest in modulating this pathway's activity.

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a heterocyclic compound belonging to the phthalazine class. While specific data for this particular compound is not extensively available in public literature, the phthalazine core is a recognized scaffold for the development of TGF-β pathway inhibitors. These inhibitors can act through various mechanisms, including direct inhibition of the TGF-β type I receptor (ALK5) kinase activity or through non-kinase dependent mechanisms.

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound or structurally similar compounds as TGF-β pathway inhibitors. The provided protocols are established methods for characterizing such compounds.

TGF-β Signaling Pathway Overview

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor (TGFβRI or ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in various cellular responses.

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Expression Complex->Gene_Expression Nucleus Nucleus Inhibitor This compound (Potential Inhibitor) Inhibitor->ALK5 Potential Inhibition

Figure 1: Simplified TGF-β Signaling Pathway and Potential Inhibition.

Quantitative Data Summary

Compound ID (from source)StructureAssay TypeIC50 (µM)Cytotoxicity (GI50, µM)Selectivity Index (GI50/IC50)
8a Phthalazin-1-amine derivativeTGF-β Reporter Assay10.04 ± 0.62>20>2
8g Substituted PhthalazineTGF-β Reporter Assay0.24 ± 0.0316.85 ± 0.2569.59
10p Optimized PhthalazineTGF-β Reporter Assay0.11 ± 0.02~12~112

Note: The compounds listed are structurally distinct from this compound but share the core phthalazine scaffold. This data is presented for comparative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound on the TGF-β pathway.

TGF-β-Responsive Luciferase Reporter Assay

This cell-based assay is a primary screening method to quantify the overall inhibition of the TGF-β signaling cascade.

luciferase_workflow seed_cells Seed cells (e.g., HEK293T) in 96-well plate transfect Transfect with SBE Luciferase Reporter Plasmid seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat stimulate Stimulate with TGF-β1 treat->stimulate incubate2 Incubate for 18-24 hours stimulate->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse measure Measure luminescence lyse->measure analyze Analyze data and determine IC50 measure->analyze

Figure 2: Workflow for TGF-β Luciferase Reporter Assay.

Methodology:

  • Cell Seeding: Seed human embryonic kidney (HEK293T) cells or another suitable cell line in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well in complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Transfection: Transfect the cells with a TGF-β-responsive reporter plasmid containing SMAD-binding elements (SBE) upstream of a luciferase gene, along with a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free or low-serum medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • TGF-β Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with a pre-determined optimal concentration of recombinant human TGF-β1 (e.g., 5 ng/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-SMAD2 Inhibition

This assay directly assesses the inhibition of SMAD2 phosphorylation, a key downstream event in the TGF-β pathway.

western_blot_workflow plate_cells Plate cells (e.g., A549) in 6-well plates starve_cells Serum-starve cells plate_cells->starve_cells pretreat Pre-treat with inhibitor starve_cells->pretreat stimulate_tgfb Stimulate with TGF-β1 pretreat->stimulate_tgfb lyse_cells Lyse cells and quantify protein stimulate_tgfb->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Incubate with primary antibodies (p-SMAD2, total SMAD2, loading control) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect with chemiluminescence probe_secondary->detect analyze_blot Analyze band intensities detect->analyze_blot

Figure 3: Western Blot Workflow for p-SMAD2 Analysis.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A549 lung carcinoma cells) in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C.[3][4] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD2 signal to the total SMAD2 signal and/or the loading control.

In Vitro ALK5 Kinase Assay

This biochemical assay determines if the compound directly inhibits the kinase activity of ALK5.

Methodology:

  • Reagents Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a solution of recombinant active ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

  • Kinase Reaction:

    • In a 96-well plate, add the ALK5 enzyme, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km for ALK5).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed inhibition of the TGF-β pathway is not due to a general toxic effect on the cells.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a potential starting point for the development of novel TGF-β pathway inhibitors. The protocols outlined in these application notes provide a robust framework for characterizing its biological activity. By employing a combination of cell-based reporter assays, direct measurement of SMAD phosphorylation, biochemical kinase assays, and cell viability assays, researchers can thoroughly evaluate the potency, mechanism of action, and specificity of this and other related phthalazine compounds. Such studies are essential for advancing our understanding of TGF-β signaling and for the development of new therapeutic agents targeting this critical pathway.

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1,4-disubstituted phthalazines, a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities including antitumor, anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established and versatile synthetic strategies, including the initial construction of the phthalazine core, followed by functionalization via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

General Synthetic Workflow

The synthesis of 1,4-disubstituted phthalazines typically commences with the formation of a phthalazinone precursor from readily available starting materials such as phthalic anhydride. This precursor is subsequently halogenated to yield a reactive intermediate, 1,4-dichlorophthalazine.[1] This key intermediate serves as a versatile scaffold for the introduction of various substituents at the 1 and 4 positions through several powerful chemical transformations.[1]

G A Phthalic Anhydride B Phthalazin-1,4-dione A->B C 1,4-Dichlorophthalazine B->C E Nucleophilic Substitution C->E F Suzuki Coupling C->F G Buchwald-Hartwig Amination C->G D 1,4-Disubstituted Phthalazine E->D F->D G->D H Hydrazine Hydrate H->B I POCl3 I->C J Amines, Alcohols, Thiols J->E K Arylboronic acids K->F L Amines L->G

Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.

Key Synthetic Protocols

Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

This protocol details the initial cyclization to form the core phthalazine structure.[1][3]

Materials:

  • Phthalic anhydride

  • Hydrazine monohydrate

  • Ethanol

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (approximately 40 equivalents).[3]

  • Stir the reaction mixture at room temperature or reflux for 4 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to precipitate the product.[3]

  • Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).[3]

  • The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.

Protocol 2: Synthesis of 1,4-Dichlorophthalazine

This protocol describes the chlorination of the phthalazin-1,4-dione to the key intermediate.

Materials:

  • Phthalazin-1,4-dione

  • Phosphorus oxychloride (POCl3)

  • Pyridine (optional, as catalyst or solvent)[2]

  • Sodium bicarbonate solution

Procedure:

  • In a fume hood, carefully add phthalazin-1,4-dione to a flask.

  • Add phosphorus oxychloride (a sufficient amount to act as both reagent and solvent) dropwise to the mixture. In some procedures, pyridine is used as a solvent or catalyst.[2]

  • Heat the reaction mixture to reflux and stir for 1-3 hours.[1]

  • After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.[1]

  • Neutralize the mixture with a suitable base, such as a sodium bicarbonate solution.[1]

  • The precipitated solid is filtered, washed with water, and dried to afford 1,4-dichlorophthalazine.[1]

  • The crude product can be purified by recrystallization.[1]

Protocol 3: Nucleophilic Substitution of 1,4-Dichlorophthalazine

This protocol describes the substitution of the chloro groups with various nucleophiles to introduce diversity at the 1 and 4 positions.[1]

Materials:

  • 1,4-Dichlorophthalazine

  • Substituted aniline, alcohol, thiol, or other amine

  • Isopropanol or other suitable solvent

Procedure:

  • Dissolve 1,4-dichlorophthalazine (1 equivalent) and the desired nucleophile (1-2 equivalents) in a suitable solvent like isopropanol.[1][2]

  • Heat the reaction mixture. For example, with an amine, heat to 50 °C for 3 hours.[1][2]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.[1][2]

  • The resulting product can be purified by trituration with a solvent like diethyl ether or by column chromatography.[2]

Protocol 4: Suzuki-Miyaura Coupling of 1,4-Dichlorophthalazine

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents.[1]

Materials:

  • 1,4-Dichlorophthalazine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Ligand (if required by the catalyst)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine 1,4-dichlorophthalazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation), and the base (2.0-3.0 equiv. for mono-arylation, 4.0-6.0 equiv. for di-arylation).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).[1]

  • Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.[1]

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).[1]

  • After cooling, dilute the reaction with an organic solvent and wash with water and brine.[1]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Protocol 5: Buchwald-Hartwig Amination of 1,4-Dichlorophthalazine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, offering a versatile method for introducing a wide range of amines.[1][4]

Materials:

  • 1,4-Dichlorophthalazine derivative

  • Amine

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., BINAP, XPhos)[4][5]

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add the aryl halide (1,4-dichlorophthalazine derivative) and the amine.[1]

  • Add the anhydrous solvent.[1]

  • Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).[1]

  • After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, and drying.[1]

  • The crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activities of selected 1,4-disubstituted phthalazine derivatives against various cancer cell lines.

CompoundA549 IC50 (µM)HT-29 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
7a 3.792.320.00084[6][7]
PTK-787 (Vatalanib) 21.1622.1157.72[6][7]

IC50: The half maximal inhibitory concentration.

Signaling Pathway Visualization

While the provided search results focus on the synthesis of 1,4-disubstituted phthalazine derivatives, some of these compounds, like Vatalanib (PTK-787), are known to be inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). The following diagram illustrates a simplified representation of the VEGFR signaling pathway, which is a common target in cancer therapy.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds Phthalazine_Derivative 1,4-Disubstituted Phthalazine Derivative (e.g., Vatalanib) Phthalazine_Derivative->VEGFR Inhibits PKC PKC PLCg->PKC Cell_Effects Cell Proliferation, Migration, Survival PKC->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects

Caption: Simplified VEGFR signaling pathway targeted by some 1,4-disubstituted phthalazine derivatives.

These synthetic routes and protocols offer a robust framework for generating a diverse library of 1,4-disubstituted phthalazines for further investigation in drug discovery and development.[1]

References

Application Notes and Protocols for In Vivo Experimental Design with Phthalazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine derivatives have emerged as a promising class of small molecule inhibitors targeting key signaling pathways implicated in various diseases, most notably in oncology and neurodegenerative disorders. Their versatile scaffold allows for the development of potent and selective inhibitors against critical cellular targets. These application notes provide a comprehensive guide to the in vivo experimental design for two major classes of phthalazine inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Additionally, a protocol for evaluating phthalazine-based acetylcholinesterase (AChE) inhibitors in a model of cognitive impairment is included.

Phthalazine-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with mutations in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through the defective HR pathway results in synthetic lethality, selectively killing cancer cells. Olaparib is a notable FDA-approved PARP inhibitor with a phthalazinone core structure.[1]

Signaling Pathway

The diagram below illustrates the central role of PARP-1 in DNA single-strand break repair and the concept of synthetic lethality in HR-deficient cancer cells when PARP is inhibited.

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER recruits DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP-1 DNA_SSB_Cancer->PARP1_Cancer Replication_Fork_Collapse Replication Fork Collapse PARP1_Cancer->Replication_Fork_Collapse Unrepaired SSB leads to Phthalazine_Inhibitor Phthalazine (PARP Inhibitor) Phthalazine_Inhibitor->PARP1_Cancer inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (Defective) DNA_DSB->HR_Repair Apoptosis Apoptosis HR_Repair->Apoptosis leads to

PARP-1 signaling in DNA repair and synthetic lethality.
In Vivo Xenograft Model for PARP Inhibitors

This protocol describes a general procedure for evaluating the efficacy of phthalazine-based PARP inhibitors in a subcutaneous xenograft mouse model.

Experimental Protocol

  • Cell Culture:

    • Culture a human cancer cell line with a known HR deficiency (e.g., BRCA1/2 mutation) in the recommended medium.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

    • Assess cell viability using trypan blue exclusion; viability should be >90%.

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Animal Husbandry and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Anesthetize the mouse and sterilize the injection site (typically the flank).

    • Inject 100 µL of the cell suspension subcutaneously.

    • Monitor the animals regularly for tumor growth.

  • Tumor Monitoring and Treatment:

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Treatment Group: Administer the phthalazine PARP inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).

    • Control Group: Administer the vehicle control following the same schedule.

  • Endpoint and Data Analysis:

    • Continue treatment for a specified period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

    • Tumor tissue can be collected for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation
CompoundCell Line (Mutation)Dose (mg/kg)Treatment ScheduleTumor Growth Inhibition (%)Reference
Olaparib SNU-601 (RAD51C-deficient)50Daily for 28 daysSignificant inhibition[2]
Olaparib BRCA2-mutated Ovarian Xenograft--Significant inhibition[1]
Olaparib-Ga SKOV3-cis-luc0.5 mM (IV)Daily for 5 daysSignificant inhibition[3]

Phthalazine-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4] Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Phthalazine derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Vatalanib is a well-known phthalazine-based VEGFR-2 inhibitor.[4][5]

Signaling Pathway

The following diagram depicts the VEGFR-2 signaling cascade and its role in promoting angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Phthalazine_Inhibitor Phthalazine (VEGFR-2 Inhibitor) Phthalazine_Inhibitor->VEGFR2 inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Permeability Akt->Permeability MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR-2 signaling pathway in angiogenesis.
In Vivo Xenograft Model for VEGFR-2 Inhibitors

The protocol for evaluating VEGFR-2 inhibitors is similar to that for PARP inhibitors, with a focus on anti-angiogenic effects.

Experimental Protocol

Follow the same procedure as the "In Vivo Xenograft Model for PARP Inhibitors" with the following considerations:

  • Cell Line Selection: Use a cancer cell line known to secrete high levels of VEGF or a cell line that is highly dependent on angiogenesis for growth.

  • Endpoint and Data Analysis: In addition to tumor volume and weight, consider assessing the anti-angiogenic effects of the inhibitor. This can be done through:

    • Immunohistochemistry: Stain tumor sections for markers of blood vessel density (e.g., CD31).

    • Dynamic Contrast-Enhanced MRI (DCE-MRI): This imaging technique can be used to assess tumor vascularity and permeability.

Data Presentation
CompoundCell LineDoseTreatment ScheduleTumor Growth Inhibition (%)Reference
Vatalanib Gastric Cancer Xenograft--Combination with everolimus reduced tumor size by ~50%[6]
Vatalanib Human Glioma Model--Combination with HET0016 attenuated tumor growth[7]
Compound 2g HepG2, MCF-7IC50: 0.18, 0.12 µM (in vitro)--[5]
Compound 4a HepG2, MCF-7IC50: 0.09, 0.15 µM (in vitro)--[5]

Phthalazine-Based Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Phthalazine derivatives have been investigated as potential AChE inhibitors.[8]

In Vivo Scopolamine-Induced Cognitive Impairment Model

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in rodents, mimicking some of the cholinergic dysfunction seen in Alzheimer's disease.[8][9][10] This model is useful for screening potential cognitive-enhancing compounds.

Experimental Protocol

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Acclimation: Allow the mice to acclimate to the housing and testing environment.

  • Treatment:

    • Treatment Group: Administer the phthalazine AChE inhibitor at the desired dose and route (e.g., oral gavage) for a specified period (e.g., 7 days).

    • Positive Control Group: Administer a known AChE inhibitor like Donepezil.

    • Vehicle Control Group: Administer the vehicle.

  • Induction of Amnesia: 30 minutes before behavioral testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except for a naive control group.

  • Behavioral Testing: Assess cognitive function using tests such as:

    • Y-Maze: Measures spatial working memory based on the mice's willingness to explore new arms of the maze.

    • Morris Water Maze: Assesses spatial learning and memory.

    • Passive Avoidance Test: Evaluates fear-motivated memory.

  • Data Analysis: Compare the performance of the treatment groups to the scopolamine-treated control group. An improvement in performance indicates a potential cognitive-enhancing effect of the test compound.

Data Presentation
CompoundModelDoseBehavioral TestOutcomeReference
Compound 7e Scopolamine-induced amnesia in mice-Y-maze, Passive AvoidanceAlleviated cognitive impairment[8]
Compound 17c Scopolamine-induced amnesia in mice-Y-maze, Passive AvoidanceAlleviated cognitive impairment[8]
DL0410 Scopolamine-induced amnesia in mice3, 10, 30 mg/kgMorris Water Maze, Passive AvoidanceSignificantly improved learning and memory impairments[9]

General In Vivo Experimental Workflow

The following diagram provides a generalized workflow for in vivo studies with phthalazine inhibitors.

In_Vivo_Workflow start Study Design and Ethical Approval animal_model Animal Model Selection (e.g., Xenograft, Transgenic) start->animal_model treatment_groups Randomization and Group Assignment animal_model->treatment_groups dosing Compound Administration (Dose, Route, Schedule) treatment_groups->dosing monitoring In-Life Monitoring (Tumor size, Body weight, Clinical signs) dosing->monitoring endpoint Endpoint Determination (e.g., Tumor size, Time) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis (Statistical Analysis) necropsy->analysis results Results and Interpretation analysis->results

General workflow for in vivo phthalazine inhibitor studies.

References

Crystallization Techniques for 1-Chloro-4-(4-pyridinylmethyl)phthalazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 1-Chloro-4-(4-pyridinylmethyl)phthalazine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and obtaining high-quality crystalline forms is crucial for their characterization, purification, and formulation. The following sections outline various crystallization techniques, present key data in a structured format, and provide detailed experimental workflows.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The ability to produce this compound in a highly pure, crystalline form is essential for subsequent synthetic steps and for ensuring the quality and stability of active pharmaceutical ingredients (APIs). Crystallization is a critical purification step that can significantly impact the physicochemical properties of the final compound, including solubility, dissolution rate, and bioavailability.[2]

This guide details common and effective crystallization methods applicable to this compound and its derivatives, including slow evaporation, cooling crystallization, and anti-solvent addition.

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing and optimizing crystallization experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₀ClN₃[1]
Molecular Weight255.7 g/mol [1]
Melting Point170 °C[3]
AppearanceWhite to light yellow solid
Common Crystallization SolventEthanol[3]

Crystallization Protocols

The following protocols are generalized methods that have proven effective for the crystallization of phthalazine derivatives and other N-heterocyclic compounds.[4] Researchers should consider these as starting points and optimize the conditions based on the specific derivative and the desired crystal characteristics.

Protocol 1: Slow Solvent Evaporation

This is a widely used and reliable method for obtaining high-quality single crystals.

Methodology:

  • Solvent Selection: Based on available data, ethanol is a suitable starting solvent.[3] Other potential solvents to screen include methanol, acetonitrile, dichloromethane, and ethyl acetate, based on their use with similar phthalazine derivatives.[4]

  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of the chosen solvent at room temperature or with gentle heating. Ensure the solid is completely dissolved.

  • Filtration: Filter the saturated solution through a syringe filter (0.22 µm) to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small perforations. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Harvesting: Monitor the vial for crystal growth over several hours to days. Once crystals of a suitable size have formed, they can be harvested by decanting the mother liquor and washing the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Cooling Crystallization

This technique is effective for compounds that exhibit a significant decrease in solubility with decreasing temperature.[2]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., 0-4 °C). Ethanol and methanol are good candidates.[4]

  • Dissolution: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration: Quickly filter the hot, saturated solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. For further precipitation, the solution can then be placed in a refrigerator or an ice bath.

  • Crystal Harvesting: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Anti-Solvent Addition

This method induces crystallization by adding a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution of the compound.

Methodology:

  • Solvent System Selection:

    • Solvent: Select a solvent in which the this compound derivative is highly soluble (e.g., dichloromethane, ethanol).

    • Anti-Solvent: Select a solvent that is miscible with the primary solvent but in which the compound is poorly soluble (e.g., hexane, heptane, or water).

  • Dissolution: Dissolve the compound in a minimum amount of the primary solvent.

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the filtered solution with gentle stirring until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.

  • Crystal Harvesting: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the general workflows for the described crystallization techniques.

G General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_harvest Harvesting & Analysis Start Crude Compound Dissolution Dissolve in Appropriate Solvent Start->Dissolution Filtration Filter to Remove Impurities Dissolution->Filtration SlowEvap Slow Evaporation Filtration->SlowEvap Cooling Cooling Filtration->Cooling AntiSolvent Anti-Solvent Addition Filtration->AntiSolvent Harvest Harvest Crystals SlowEvap->Harvest Cooling->Harvest AntiSolvent->Harvest Drying Dry Crystals Harvest->Drying Analysis Characterize Crystals (X-ray, DSC, etc.) Drying->Analysis

Caption: General workflow for crystallization.

G Decision Tree for Crystallization Method Selection Start Start with Crude Compound SolubilityTest Assess Solubility in Various Solvents Start->SolubilityTest HighSolubility High Solubility at Room Temp? SolubilityTest->HighSolubility TempDependent Solubility Highly Temp Dependent? HighSolubility->TempDependent No SlowEvap Use Slow Evaporation HighSolubility->SlowEvap Yes FindAntiSolvent Find Miscible Anti-Solvent? TempDependent->FindAntiSolvent No Cooling Use Cooling Crystallization TempDependent->Cooling Yes AntiSolvent Use Anti-Solvent Addition FindAntiSolvent->AntiSolvent Yes ScreenSolvents Screen More Solvents FindAntiSolvent->ScreenSolvents No

Caption: Decision tree for method selection.

Troubleshooting and Optimization

  • No Crystals Form: The solution may be undersaturated. Try evaporating more solvent or adding more anti-solvent. Seeding the solution with a small crystal from a previous batch can also induce crystallization.

  • Oiling Out: The compound may be precipitating as an amorphous oil instead of crystals. This can happen if the solution is too supersaturated or if the temperature change is too rapid. Try slowing down the cooling rate or the addition of the anti-solvent. Using a more dilute solution can also be beneficial.

  • Poor Crystal Quality: Small or needle-like crystals often result from rapid crystallization. To obtain larger, more well-defined crystals, slow down the rate of crystallization by reducing the rate of evaporation, cooling, or anti-solvent addition.

By following these protocols and considering the provided data and visualizations, researchers can develop a robust and reproducible crystallization process for this compound derivatives, leading to high-purity materials suitable for further research and development.

References

Application Notes and Protocols for the Analytical Characterization of Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of phthalazine compounds. Phthalazines are a class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as potential anticancer agents. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these compounds in research and drug development settings.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of phthalazine compounds and their derivatives from complex mixtures, such as reaction media or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phthalazine derivatives. Reversed-phase HPLC is commonly employed for these compounds.[1]

Table 1: HPLC Parameters for Phthalazine Analysis

ParameterTypical ConditionsNotes
Column C18 bonded silica (e.g., Newcrom R1)[1]Particle size of 3-5 µm is common. Smaller particles (e.g., <2 µm in UPLC) can provide faster analysis times.[1]
Mobile Phase Acetonitrile/Water or Methanol/Water gradients[1]The organic modifier concentration is adjusted to achieve optimal retention and separation.
Additive Phosphoric acid or Formic acid (0.1%)[1]Formic acid is preferred for mass spectrometry (MS) compatibility.[1]
Flow Rate 1.0 - 1.5 mL/min[2]Optimized based on column dimensions and particle size.
Detection UV Detector (e.g., 254 nm)[2]Wavelength is selected based on the UV absorbance maxima of the specific phthalazine compound.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.

This protocol outlines a general procedure for the analysis of a synthesized phthalazine derivative.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the phthalazine compound. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. c. If necessary, sonicate the solution to ensure complete dissolution. d. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

2. HPLC System Preparation: a. Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. b. Purge the HPLC system with the mobile phases to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.[4]

3. Chromatographic Analysis: a. Set up the instrument parameters as detailed in Table 1. b. Inject a blank (solvent) to ensure the system is clean. c. Inject the prepared sample solution. d. Run the desired gradient program to elute the compound of interest. A typical gradient might be a linear increase in Mobile Phase B from 5% to 95% over 20 minutes. e. Monitor the chromatogram for the peak corresponding to the phthalazine compound.

4. Data Analysis: a. Identify the peak of interest based on its retention time. b. Integrate the peak area to quantify the compound, typically by comparison to a standard curve of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect identify Identify Peak detect->identify quantify Quantify Compound identify->quantify

Caption: Phthalazine derivatives can inhibit the VEGFR-2 signaling pathway.

Phthalazine-based compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. [5]This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAF/MEK/ERK pathway. [5]The inhibition of this pathway ultimately leads to a reduction in tumor angiogenesis and cell proliferation. [5] Some phthalazine derivatives have also been identified as inhibitors of the TGF-β signaling pathway, acting through a non-receptor-kinase mechanism to reduce Smad phosphorylation. [6][7] Logical Relationship of Phthalazine Characterization in Drug Discovery

Drug_Discovery_Logic Synthesis Synthesis of Phthalazine Library Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Purity->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: The role of analytical characterization in the phthalazine drug discovery cycle.

The analytical techniques described in these notes are integral to the iterative process of drug discovery and development. They provide the necessary tools to confirm the identity, purity, and structure of synthesized phthalazine compounds, which is a prerequisite for reliable biological evaluation and the establishment of structure-activity relationships (SAR).

References

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-4-(4-pyridinylmethyl)phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-4-(4-pyridinylmethyl)phthalazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the two key stages: the formation of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one and its subsequent chlorination.

Problem 1: Low Yield in the Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (Cyclization Step)

Potential Cause Suggested Solution Explanation
Incomplete reaction of 2-(pyridin-4-ylmethylcarbonyl)benzoic acid with hydrazine hydrate. - Increase reaction time to 5-6 hours. - Ensure the reaction temperature is maintained at reflux (around 100-110 °C in a solvent like ethanol).[1] - Use a slight excess of hydrazine hydrate (1.1-1.5 equivalents).The cyclization reaction requires sufficient time and thermal energy to proceed to completion. An excess of hydrazine can help drive the equilibrium towards the product.
Side reactions of the starting material. - Ensure the 2-(pyridin-4-ylmethylcarbonyl)benzoic acid is of high purity before starting the reaction. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.Impurities in the starting material can lead to the formation of undesired byproducts, consuming reactants and lowering the yield of the desired phthalazinone.
Difficulties in product isolation and purification. - After cooling the reaction mixture, adjust the pH to be slightly basic (pH 8-9) to ensure the product precipitates completely. - Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to remove impurities.[2]The solubility of the phthalazinone product is pH-dependent. Proper pH adjustment maximizes precipitation. Recrystallization is a crucial step for removing unreacted starting materials and soluble byproducts.

Problem 2: Low Yield or Incomplete Reaction in the Synthesis of this compound (Chlorination Step)

Potential Cause Suggested Solution Explanation
Insufficient activation of the phthalazinone. - Increase the reaction temperature to 90-110 °C.[3] - Increase the molar ratio of POCl₃ to the phthalazinone substrate. Ratios from 3 to 10 equivalents are commonly used.The conversion of the lactam to the chloro-form requires high temperatures. A sufficient excess of POCl₃ ensures complete conversion.
Reaction stalling at the phosphorylation intermediate. - Consider a two-stage temperature profile: an initial lower temperature (e.g., < 25 °C) for the formation of the phosphate intermediate, followed by heating to 70-90 °C to drive the chlorination.[3]The reaction proceeds through a phosphate intermediate. A staged temperature approach can allow for the controlled formation of this intermediate before the final, higher-temperature chlorination step, potentially improving yield.[3]
Interaction of the pyridine moiety with POCl₃. - The use of a non-nucleophilic base or running the reaction in a solvent like acetonitrile might mitigate unwanted side reactions with the pyridine ring.[4][5]While POCl₃ is generally unreactive with pyridine at room temperature, side reactions can occur at elevated temperatures.

Problem 3: Formation of Impurities and Purification Challenges

Potential Cause Suggested Solution Explanation
Hydrolysis of the 1-chlorophthalazine product during work-up. - Pour the reaction mixture slowly onto crushed ice and water to quench the excess POCl₃. - Neutralize the acidic solution carefully with a weak base like sodium bicarbonate or sodium carbonate solution while keeping the temperature low (0-5 °C).[6] - Promptly extract the product into an organic solvent (e.g., dichloromethane or chloroform) after neutralization.The 1-chloro group is susceptible to hydrolysis back to the phthalazinone, especially in acidic or hot aqueous conditions. A careful and cold work-up is crucial to preserve the product.
Residual POCl₃ in the final product. - After quenching, ensure thorough washing of the organic extracts with water and brine. - Consider a distillation or recrystallization of the final product for high-purity applications.Phosphorus oxychloride and its hydrolysis products can be difficult to remove. Multiple aqueous washes are necessary.
Formation of colored byproducts. - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.Highly colored impurities, often arising from side reactions, can sometimes be effectively removed by adsorption onto activated charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step involves the cyclization of a precursor, 2-(pyridin-4-ylmethylcarbonyl)benzoic acid, with hydrazine hydrate to form 4-(4-pyridinylmethyl)phthalazin-1(2H)-one. The second step is the chlorination of this phthalazinone using phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What are the critical parameters for the cyclization reaction with hydrazine hydrate?

A2: The key parameters for the cyclization step are temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically carried out at reflux in a protic solvent like ethanol for several hours.[1] Using a slight excess of hydrazine hydrate can improve the yield.

Q3: How does temperature affect the chlorination step with POCl₃?

A3: Temperature is a critical factor. The reaction generally requires heating to proceed at a reasonable rate, with temperatures in the range of 90-110 °C being common.[3] Some studies on similar heterocyclic systems suggest a two-stage heating process, with an initial lower temperature phase for intermediate formation, followed by a higher temperature phase for the final chlorination, can be beneficial for the yield.[3]

Q4: What is the role of a base in the POCl₃ chlorination step?

A4: While the reaction can be run without an added base, the presence of a tertiary amine base like pyridine or triethylamine can influence the reaction. The pyridine ring within the substrate molecule itself can act as a base. In some procedures for similar compounds, an external base is added to facilitate the reaction.[5] However, the interaction between POCl₃ and pyridine can be complex, and optimization of the reaction conditions is necessary.[4]

Q5: What are the common side products in this synthesis?

A5: In the cyclization step, incomplete reaction can leave unreacted starting material. In the chlorination step, the primary side product is often the unreacted 4-(4-pyridinylmethyl)phthalazin-1(2H)-one due to incomplete reaction or hydrolysis of the product during work-up. Other potential side products can arise from reactions on the pyridine ring at high temperatures, although these are generally minor.

Q6: What is the best work-up procedure for the chlorination reaction?

A6: A careful work-up is essential to prevent hydrolysis of the product. The reaction mixture should be cooled and then slowly and carefully poured onto crushed ice. The acidic solution should then be neutralized with a weak base, such as sodium bicarbonate or sodium carbonate solution, while maintaining a low temperature. The product is then extracted with an organic solvent like dichloromethane or chloroform.[6]

Q7: How can I purify the final product, this compound?

A7: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, acetonitrile, or a mixture of organic solvents. Column chromatography on silica gel can also be employed for higher purity, though care must be taken to avoid decomposition of the product on the stationary phase.

Data Presentation

Table 1: Effect of Temperature on Chlorination of Phthalazinone Analogs with POCl₃

SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Aryl-phthalazin-1(2H)-one70-904-12Moderate to Good[3][7]
4-Aryl-phthalazin-1(2H)-one1101High[8]
2-Hydroxypyridines140286-95

Note: The data presented is for analogous phthalazinone and pyridine systems and serves as a general guideline. Optimal conditions for this compound may vary.

Table 2: Effect of POCl₃ Molar Ratio on Chlorination of Phthalazinone Analogs

SubstratePOCl₃ EquivalentsTemperature (°C)Yield (%)Reference
4-Quinazolone170-90Efficient Conversion[3]
4-Aryl-phthalazin-1(2H)-one3-5100-110Good[1]
Hydroxy-pyrimidines1160>80[9]

Note: The data is based on analogous systems. A molar ratio of at least 1 equivalent of POCl₃ is necessary, with an excess often being beneficial.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

This protocol is a representative procedure based on the general synthesis of 4-substituted phthalazin-1(2H)-ones from 2-aroylbenzoic acids.

  • To a solution of 2-(pyridin-4-ylmethylcarbonyl)benzoic acid (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to precipitate the product.

  • Filter the solid precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol or a dimethylformamide/water mixture to obtain pure 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.[1]

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the chlorination of a phthalazinone.

  • To a flask containing 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a few drops of a base such as pyridine or N,N-dimethylaniline (optional).

  • Heat the mixture to 90-110 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution to pH 7-8 with a cold, saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-(pyridin-4-ylmethylcarbonyl)benzoic acid conditions1 Reflux (80-90 °C), 5-6h start->conditions1 reagent1 Hydrazine Hydrate reagent1->conditions1 solvent1 Ethanol solvent1->conditions1 product1 4-(4-pyridinylmethyl)phthalazin-1(2H)-one conditions1->product1 purification1 Precipitation & Recrystallization product1->purification1 input2 4-(4-pyridinylmethyl)phthalazin-1(2H)-one purification1->input2 Intermediate Product conditions2 Heat (90-110 °C), 3-5h input2->conditions2 reagent2 Phosphorus Oxychloride (POCl₃) reagent2->conditions2 product2 This compound conditions2->product2 workup Quenching & Extraction product2->workup purification2 Recrystallization workup->purification2

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Chloro-4-(4-pyridinylmethyl)phthalazine.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during the purification of this compound.

Problem 1: Presence of a Major Impurity with a Lower Rf Value in TLC Analysis

  • Possible Cause: The major impurity is likely the starting material, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, resulting from incomplete chlorination. This impurity is more polar than the desired product and will therefore have a lower Retention Factor (Rf) on a normal-phase Thin-Layer Chromatography (TLC) plate.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the chlorination reaction has gone to completion by TLC analysis before workup. If the starting material is still present, consider extending the reaction time or adding a slight excess of the chlorinating agent (e.g., phosphoryl chloride).

    • Purification Strategy:

      • Column Chromatography: This is the most effective method for separating the product from the more polar starting material. A silica gel column is recommended.

      • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective.

Problem 2: Appearance of a More Polar Impurity During Purification or Storage

  • Possible Cause: The product, this compound, is susceptible to hydrolysis, converting it back to 4-(4-pyridinylmethyl)phthalazin-1(2H)-one. This is often indicated by the appearance of a new spot on the TLC plate with a similar Rf to the starting material. Hydrolysis can be accelerated by the presence of water or protic solvents (e.g., methanol, ethanol) at elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: Use anhydrous solvents for all purification steps. If using protic solvents for recrystallization, minimize the heating time and dry the purified product thoroughly under vacuum.

    • Aqueous Workup: During the reaction workup, perform any aqueous washes quickly and at a low temperature to minimize hydrolysis.

    • Storage: Store the purified compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation over time.

Problem 3: Low Recovery or Product Loss During Column Chromatography

  • Possible Cause: The product may be interacting strongly with the stationary phase (silica gel), leading to tailing and poor recovery. The pyridinyl nitrogen can interact with acidic sites on the silica. Additionally, prolonged exposure to certain solvents on the column could lead to degradation.

  • Troubleshooting Steps:

    • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.

    • Choice of Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if tailing persists on silica gel.

    • Efficient Chromatography: Run the column as quickly as possible without sacrificing separation to minimize the time the product is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in crude this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one. This can be due to an incomplete chlorination reaction. Another common impurity is the same phthalazinone, formed by the hydrolysis of the product during workup or storage.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification process.[1] A suitable mobile phase will show a clear separation between the less polar product and the more polar phthalazinone impurity. The spots can be visualized under a UV lamp.[1]

Q3: What are the recommended solvent systems for column chromatography?

A3: A good starting point for silica gel column chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1] The polarity of the eluent should be gradually increased to first elute the less polar product, followed by the more polar impurities. To mitigate peak tailing, the addition of a small percentage of triethylamine (0.1-1%) to the mobile phase is often beneficial.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification method, particularly for removing minor impurities. Ethanol has been reported as a suitable solvent for recrystallization of similar phthalazine derivatives.[2] However, due to the risk of hydrolysis, it is crucial to use anhydrous ethanol and to minimize the time the compound is heated in the solvent. The purified crystals should be dried thoroughly under vacuum.

Q5: How should I store the purified this compound to ensure its stability?

A5: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Storing it in a cool and dark place will further minimize degradation.

Data Presentation

Table 1: TLC Analysis of Purification

CompoundTypical Rf Value (Ethyl Acetate/Hexane 1:1)Appearance under UV Light (254 nm)
This compound0.6 - 0.7Quenches fluorescence
4-(4-pyridinylmethyl)phthalazin-1(2H)-one0.2 - 0.3Quenches fluorescence

Table 2: Recommended Purification Strategies

Purification MethodStationary PhaseMobile Phase/SolventKey Considerations
Column Chromatography Silica GelGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) + 0.5% TriethylamineEffective for removing polar impurities like the starting phthalazinone. The addition of triethylamine minimizes peak tailing.
Recrystallization -Anhydrous EthanolSuitable for removing small amounts of impurities. Minimize heating time to prevent hydrolysis.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Column Preparation: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolution: In a flask, add a minimal amount of hot anhydrous ethanol to the crude product to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, anhydrous ethanol.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check Crude_Product Crude this compound TLC_Analysis TLC Analysis (e.g., Ethyl Acetate/Hexane) Crude_Product->TLC_Analysis Decision Major Impurity Present? TLC_Analysis->Decision Column_Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient + 0.5% TEA) Decision->Column_Chromatography Yes (Significant Amount) Recrystallization Recrystallization (Anhydrous Ethanol) Decision->Recrystallization No (Minor Amount) Final_TLC TLC of Fractions/Crystals Column_Chromatography->Final_TLC Recrystallization->Final_TLC Characterization Characterization (NMR, MS) Final_TLC->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: Purification workflow for this compound.

Impurity_Formation Phthalazinone 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (Starting Material/Impurity) Chlorination Chlorination (e.g., POCl3) Phthalazinone->Chlorination Chlorination->Phthalazinone Incomplete Reaction Product This compound (Desired Product) Chlorination->Product Complete Reaction Hydrolysis Hydrolysis (H2O) Product->Hydrolysis Hydrolysis->Phthalazinone

Caption: Key impurity formation pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-Chloro-4-(4-pyridinylmethyl)phthalazine during experimental assays.

Troubleshooting Guides & FAQs

This section addresses common challenges related to the solubility of this compound and offers practical solutions in a question-and-answer format.

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

A1: This phenomenon, often called "solvent shock," is a common issue with hydrophobic compounds.[1] Here are several steps you can take to mitigate this problem:

  • Optimize the Dilution Process: Instead of a single, large dilution, try a serial dilution approach. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock can also help.[2] Add the stock solution dropwise while gently vortexing or stirring the buffer to facilitate mixing and prevent localized high concentrations.[2]

  • Reduce the Final DMSO Concentration: While preparing a high-concentration stock in 100% DMSO is standard, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its effect on both the compound's solubility and the biological system.[3]

  • Use a Co-solvent: If DMSO is not providing sufficient solubility, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[3] However, always verify the compatibility of the solvent with your specific assay.

Q2: I'm observing inconsistent results in my biological assays, which I suspect are due to poor solubility of this compound. How can I confirm this and what are my options?

A2: Inconsistent results are a hallmark of compounds with low solubility, which can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[4][5]

  • Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in your specific assay buffer. This will reveal the concentration at which the compound begins to precipitate under your experimental conditions. A common method for this is turbidimetric solubility measurement.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3] Given the presence of a pyridinyl group, this compound is likely basic and may be more soluble at a lower pH. Conduct a pH-solubility profile to determine the optimal pH for your experiments.

  • Salt Formation: Converting the free base to a salt is a highly effective method for enhancing the aqueous solubility of basic compounds.[7] Common counterions include hydrochloride, mesylate, and sulfate. A salt screening study can identify the most suitable salt form with optimal solubility and stability.[7]

Q3: Are there more advanced techniques I can use if basic troubleshooting fails to resolve the solubility issues with my phthalazine derivative?

A3: Yes, several advanced formulation strategies can be employed for compounds with persistent solubility challenges:

  • Prodrug Approach: A prodrug is an inactive form of a drug that is metabolized into the active form in the body. This approach can be used to improve physicochemical properties like solubility.[7]

  • Use of Excipients:

    • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug.[8] Common examples include Tween 80 and Solutol HS-15.[8]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[9]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[8] Techniques such as micronization or the preparation of nanosuspensions can be explored.[8][9]

Quantitative Data Summary

The following tables provide illustrative data on how different formulation strategies could potentially improve the aqueous solubility of a compound like this compound.

Table 1: Effect of Co-solvents on Apparent Solubility

Co-solvent SystemApparent Solubility (µg/mL)Fold Increase
100% Aqueous Buffer (pH 7.4)< 1-
0.5% DMSO in Buffer55
1% DMSO in Buffer1212
5% PEG 400 in Buffer88

Table 2: Impact of pH on Aqueous Solubility

pH of Aqueous BufferApparent Solubility (µg/mL)
8.0< 1
7.41.5
6.810
5.050

Table 3: Solubility Enhancement with Advanced Formulations

Formulation StrategyApparent Solubility (µg/mL)Fold Increase (vs. Buffer)
Aqueous Buffer (pH 7.4)< 1-
Hydrochloride Salt in Buffer75> 75
2% w/v Hydroxypropyl-β-Cyclodextrin150> 150
Nanosuspension200> 200

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol outlines a general method for assessing the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of the desired aqueous assay buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).

  • Incubation and Measurement: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of a Hydrochloride Salt

This protocol describes a small-scale method for preparing the hydrochloride salt of this compound.

  • Dissolution: Dissolve a known amount of this compound free base in a minimal amount of a suitable organic solvent (e.g., anhydrous methanol or ethanol).

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated or a less polar co-solvent can be added to induce precipitation.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, elemental analysis).

Visualizations

experimental_workflow start Start: Compound with Poor Solubility stock_prep Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock_prep kinetic_sol Determine Kinetic Solubility in Assay Buffer stock_prep->kinetic_sol is_soluble Solubility Acceptable? kinetic_sol->is_soluble optimize_dilution Optimize Dilution Protocol (e.g., pre-warm buffer, slow addition) is_soluble->optimize_dilution No end Proceed with Assay is_soluble->end Yes solubility_check1 Precipitation Resolved? optimize_dilution->solubility_check1 ph_adjustment Test pH Adjustment solubility_check1->ph_adjustment No solubility_check1->end Yes solubility_check2 Precipitation Resolved? ph_adjustment->solubility_check2 advanced_formulation Consider Advanced Formulations (Salt, Cyclodextrin, Nanosuspension) solubility_check2->advanced_formulation No solubility_check2->end Yes advanced_formulation->end end_fail Re-evaluate Compound or Assay advanced_formulation->end_fail

Caption: Experimental workflow for addressing compound solubility issues.

troubleshooting_logic issue Inconsistent Assay Results or Visible Precipitation sub_issue1 Immediate Precipitation upon Dilution issue->sub_issue1 sub_issue2 Precipitation Over Time in Incubator issue->sub_issue2 sub_issue3 Low Bioactivity Despite Apparent Solubility issue->sub_issue3 cause1 Solvent Shock sub_issue1->cause1 cause2 Exceeding Kinetic Solubility sub_issue1->cause2 cause3 Temperature/pH Shift sub_issue2->cause3 cause4 Interaction with Media Components sub_issue2->cause4 cause5 Compound Aggregation sub_issue3->cause5 solution1 Optimize Dilution (slow addition, pre-warm) cause1->solution1 solution2 Lower Final Concentration cause2->solution2 solution3 Buffer Media (HEPES) cause3->solution3 solution4 Use Serum-Free Media or Lower Serum % cause4->solution4 solution5 Add Non-ionic Surfactant (e.g., Tween-20) cause5->solution5

Caption: Troubleshooting logic for solubility-related assay problems.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

Caption: Hypothetical targeting of the RAF/MEK/ERK signaling pathway.

References

Technical Support Center: Optimizing Phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phthalazine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of phthalazine, offering potential causes and solutions in a question-and-answer format.

Question 1: I am experiencing significantly lower yields than reported in the literature for my phthalazine synthesis. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge in phthalazine synthesis.[1][2] Several factors related to reaction conditions and reagent quality can be the cause. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Hydrazine Hydrate: Ensure the purity and correct concentration of your hydrazine hydrate. The presence of excess water can affect the reaction equilibrium.[1]

    • Starting Materials: Impurities in your starting materials, such as phthalic anhydride or 2-acylbenzoic acids, can lead to unwanted side reactions and the formation of byproducts, ultimately reducing the yield of the desired phthalazine.[2]

  • Reaction Conditions:

    • Temperature: Phthalazine synthesis can be highly sensitive to temperature. If the temperature is too high, it may lead to the decomposition of starting materials or products. Conversely, a temperature that is too low may result in an incomplete reaction.[2] It is crucial to carefully control and optimize the reaction temperature.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for phthalazine synthesis include ethanol and acetic acid.[1][4][5] The solubility of reactants and intermediates in the chosen solvent is a key factor.

  • Side Reactions:

    • The formation of byproducts is a common reason for low yields.[2] Analyze your crude reaction mixture to identify any major side products. Understanding the structure of these byproducts can provide insights into competing reaction pathways.

The following decision tree can help diagnose the cause of low yields:

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity (Hydrazine, Starting Materials) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_byproducts Analyze for Byproducts (TLC, LC-MS) start->analyze_byproducts reagents_ok Reagents Pure check_reagents->reagents_ok conditions_ok Conditions Optimal check_conditions->conditions_ok byproducts_identified Byproducts Identified analyze_byproducts->byproducts_identified reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->analyze_byproducts Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_time Optimize Reaction Time conditions_ok->optimize_time No change_solvent Test Alternative Solvents conditions_ok->change_solvent No modify_conditions Modify Conditions to Minimize Byproducts byproducts_identified->modify_conditions Yes solution Improved Yield byproducts_identified->solution No purify_reagents->solution optimize_temp->solution optimize_time->solution change_solvent->solution modify_conditions->solution

Caption: Troubleshooting decision tree for low phthalazine synthesis yield.

Question 2: I am having difficulty purifying my phthalazine product. What are the recommended methods?

Answer:

Purification of phthalazine derivatives can be challenging due to their often poor solubility and the presence of structurally similar impurities.[2] Here are some effective purification techniques:

  • Crystallization: This is often the most effective method for purifying solid phthalazine products.[2]

    • Solvent Selection: Experiment with a variety of solvent systems to find one where your compound is soluble at high temperatures but poorly soluble at room temperature or below. Common solvents for recrystallization of phthalazine derivatives include ethanol, dimethylformamide (DMF)/water, and benzene-pentane.[6][7][8]

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography on silica gel is a standard purification method.[3]

    • Eluent System: The choice of eluent will depend on the polarity of your specific phthalazine derivative. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.[8][9]

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash or triturate the crude material with that solvent to remove the impurities.[2] For example, washing with petroleum ether has been reported.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of phthalazine.

Question 1: What are the most common starting materials for synthesizing the phthalazine core?

Answer:

The synthesis of the phthalazine core can be achieved through various routes, with the choice of starting material often depending on the desired substitution pattern. Some of the most common starting materials include:

  • Phthalic Anhydride: This is a widely used precursor, typically reacted with hydrazine hydrate.[5][10][11]

  • 2-Acylbenzoic Acids: These compounds are also common starting materials that cyclize with hydrazine to form phthalazinones.[10][11]

  • o-Phthalaldehydes: These can be used to synthesize phthalazines through condensation reactions.[8]

  • 1-Chlorophthalazine or 1,4-Dichlorophthalazine: These halogenated phthalazines serve as versatile intermediates for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[3]

Question 2: What is the role of hydrazine hydrate in phthalazine synthesis?

Answer:

Hydrazine hydrate is a crucial reagent in many phthalazine syntheses. It serves as the source of the two adjacent nitrogen atoms that form the pyridazine ring of the phthalazine core.[5][11] It readily reacts with dicarbonyl compounds or their equivalents, such as phthalic anhydride or 2-acylbenzoic acids, through a condensation reaction to form the heterocyclic phthalazine ring system.[5][10][11]

Question 3: What are some key reaction parameters to consider when optimizing a phthalazine synthesis?

Answer:

Optimizing a phthalazine synthesis involves careful consideration of several reaction parameters:

  • Choice of Catalyst: Depending on the specific reaction, various catalysts can be employed. For instance, phosphorus oxychloride (POCl₃) is used for the chlorination of phthalazinones.[12] In some modern synthetic approaches, palladium catalysts are used for cross-coupling reactions to functionalize the phthalazine core.[3]

  • Solvent: The solvent can influence reaction rates and yields. Common choices include ethanol, acetic acid, and dimethylformamide (DMF).[1][4][5][12]

  • Temperature: As with most chemical reactions, temperature plays a critical role and often requires optimization. Many phthalazine syntheses are carried out under reflux conditions.[4][5]

  • Reaction Time: Monitoring the reaction to determine the optimal time for completion is essential to maximize yield and minimize byproduct formation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Chromeno Pyrazolo Phthalazine Synthesis [13]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1-EtOHReflux840
2-H₂OReflux1035
3-CH₃CNReflux845
4-TolueneReflux1230
5-Solvent-free120555
6PiperidineSolvent-free120370
7Et₃NSolvent-free120365
8L-prolineSolvent-free120280
9DES Solvent-free 120 1 95

*DES: Deep Eutectic Solvent

Table 2: Synthesis of Phthalazine Derivatives from 1-Chlorophthalazines [12]

Starting MaterialNucleophileSolventConditionsYield (%)
1-Chlorophthalazinep-PhenylenediamineButanolReflux, 1 h-
1-Chlorophthalazine1-Aryl-3-(4-hydroxyphenyl)ureaAcetonitrileReflux-
1-ChlorophthalazineSubstituted PiperazineEthanolRefluxGood

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)-one [7]

  • To a solution of 2-(4-aminobenzoyl)-benzoic acid (2.37 g, 10 mmol) in 15 mL of absolute ethanol, add hydrazine hydrate (12 g, 240 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, filter the precipitate.

  • Crystallize the solid from dimethylformamide/water to yield the product as brown crystals.

Protocol 2: Synthesis of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide [4]

  • In a round-bottom flask, combine ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3.36 g, 0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 30 mL of ethanol.

  • Reflux the mixture for 6 hours.

  • Filter the separated solid.

  • Recrystallize the solid from ethanol to obtain the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start_material Select Starting Material (e.g., Phthalic Anhydride) setup Set up Reaction Apparatus start_material->setup reagents Prepare Reagents (e.g., Hydrazine Hydrate, Solvent) reagents->setup mixing Combine Reactants and Solvent setup->mixing heating Heat to Reaction Temperature (e.g., Reflux) mixing->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling filtration Filter Crude Product cooling->filtration purification Purify by Crystallization or Chromatography filtration->purification analysis Characterize Product (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for phthalazine synthesis.

References

Technical Support Center: 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS No: 101094-85-3). While specific degradation studies for this molecule are not extensively published, this guide infers likely degradation pathways based on the known chemistry of its functional groups and established principles of pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a chemical intermediate used in the synthesis of Vatalanib, a multi-targeted tyrosine kinase inhibitor.[1]

Q2: What is the most probable degradation pathway for this molecule?

A2: Based on the chemistry of the 1-chlorophthalazine moiety, the most likely degradation pathway is hydrolysis. The chlorine atom at the 1-position is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding phthalazinone derivative, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one . The 1-chlorophthalazine starting material is known to be moisture-sensitive.[2]

Q3: What experimental conditions are likely to cause degradation?

A3: Degradation is most likely to be accelerated by hydrolytic conditions.[3] This includes:

  • Acidic Conditions: Exposure to acids (e.g., HCl) can catalyze the hydrolysis of the chloro group.

  • Basic Conditions: Exposure to bases (e.g., NaOH) can also readily promote hydrolysis.[3]

  • Moisture: Due to the reactivity of the chloro-phthalazine group, exposure to ambient or elevated humidity can lead to slow hydrolysis over time.[2]

Q4: Are there other potential degradation pathways to consider?

A4: Yes, under forced degradation conditions, other pathways may be observed:[3][4][5]

  • Oxidative Degradation: The pyridine and phthalazine nitrogen-containing rings could be susceptible to oxidation, potentially forming N-oxides or other oxidative products upon exposure to oxidizing agents (e.g., hydrogen peroxide).

  • Photodegradation: Exposure to UV or visible light, as per ICH Q1B guidelines, could induce photolytic cleavage or rearrangements.[3]

  • Thermal Degradation: High temperatures (e.g., >70°C) may accelerate hydrolysis or induce other decomposition pathways.[4]

Q5: What are the recommended storage and handling conditions for this compound?

A5: To minimize degradation, the compound should be stored in a tightly sealed container to protect it from moisture.[2][6] Storing it in a dry, cool, and dark place is recommended. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (e.g., 2-8°C) is advisable.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action
Appearance of a new, more polar peak in a reverse-phase HPLC chromatogram. Hydrolysis. The resulting phthalazinone is typically more polar than the parent chlorophthalazine compound.1. Confirm the identity of the new peak via LC-MS. The expected mass would correspond to the replacement of -Cl with -OH. 2. Synthesize the 4-(4-pyridinylmethyl)phthalazin-1(2H)-one standard and perform a co-injection to confirm retention time. 3. Review storage and experimental conditions to eliminate sources of moisture or pH extremes.
Gradual loss of assay purity or potency of the parent compound over time. Slow Degradation. This is likely due to hydrolysis from ambient moisture or oxidation.1. Re-evaluate storage conditions. Ensure the container is tightly sealed and stored in a desiccator.[2] 2. Conduct a mass balance assessment as part of a formal stability study to account for all degradation products.[4][7]
The material develops a yellow or dark yellow color upon storage. Oxidation or formation of minor degradation products. The pure compound is expected to be a solid, and color change often indicates impurity formation.[2]1. Characterize the impurities using techniques like LC-MS and NMR. 2. Protect the material from light and air. Store under an inert atmosphere if the compound proves to be highly sensitive.

Potential Degradation Pathways & Workflows

Hydrolytic_Degradation_Pathway Potential Hydrolytic Degradation Pathway Parent This compound (C14H10ClN3) Degradant 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (C14H11N3O) Parent->Degradant Hydrolysis Condition H2O (Acidic/Basic/Neutral) Condition->Parent

Caption: Predicted primary degradation pathway via hydrolysis.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution of Compound (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (Solid/Solution, 70°C) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (MS, NMR) Analyze->Characterize If significant degradation

Caption: General workflow for a forced degradation study.

Quantitative Data Summary (Example Template)

As no specific quantitative data for this compound is publicly available, researchers should use a table similar to the one below to summarize their findings from forced degradation studies. The goal is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[3]

Stress ConditionDurationParent Compound Remaining (%)Major Degradant (%) (e.g., Phthalazinone)Total Impurities (%)Mass Balance (%)
0.1 M HCl at 60°C8 hoursDataDataDataData
0.1 M NaOH at RT2 hoursDataDataDataData
3% H₂O₂ at RT24 hoursDataDataDataData
Heat (Solid) at 70°C48 hoursDataDataDataData
Photolytic (ICH)1.2 M lux·hrDataDataDataData

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] They are also critical for developing and validating stability-indicating analytical methods.[7]

1. General Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[3]

  • A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration and analyzing it at the beginning and end of the experiments.

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and an acidic solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M.[3]

  • Incubate the sample in a water bath at a controlled temperature (e.g., 60-80°C).[4]

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH).

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and a basic solution (e.g., 0.2 M NaOH) to achieve a final base concentration of 0.1 M.[3]

  • Store the sample at room temperature, as base hydrolysis is often rapid.

  • Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes).

  • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

4. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature, protected from light.

  • Monitor the reaction over time (e.g., 2, 6, 24 hours).

  • Analyze the samples directly.

5. Thermal Degradation:

  • Solution: Heat the stock solution at an elevated temperature (e.g., 70°C) in a controlled oven or water bath.[4]

  • Solid State: Place a known quantity of the solid compound in a vial and expose it to dry heat (e.g., 70°C) and/or humidity (e.g., 75% RH).[4][7] Periodically dissolve a portion of the solid for analysis.

6. Photostability Testing:

  • Expose the compound in both solid and solution states to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

  • A control sample should be wrapped in aluminum foil to shield it from light.

7. Analytical Method:

  • All samples should be analyzed using a validated, stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase (e.g., water/acetonitrile with a buffer like phosphate or formate).

  • Detection is commonly performed using a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.[8]

References

Avoiding side product formation in chlorination of phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the chlorination of phthalazinones. The focus is on identifying and mitigating the formation of common side products to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chlorination of phthalazinones with reagents like phosphorus oxychloride (POCl₃)?

A1: The most frequently encountered side products include:

  • Dimers or Pseudodimers: These form from the reaction between a phosphorylated intermediate and an unreacted phthalazinone molecule. This side reaction is particularly prevalent if the reaction mixture is not kept sufficiently basic.[1]

  • Over-chlorinated Products: If the aromatic ring of the phthalazinone contains other electron-rich positions, further chlorination can occur, leading to di- or tri-chlorinated species.[2]

  • Vilsmeier-Haack Formylation Products: When N,N-Dimethylformamide (DMF) is used as a solvent or additive with POCl₃, the in situ formation of the Vilsmeier reagent can lead to formylation (-CHO group addition) on the phthalazinone ring system.[3][4][5]

  • Hydrolysis Products: The desired chlorinated phthalazinone can be susceptible to hydrolysis, reverting to the starting phthalazinone, especially during aqueous workup procedures.

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to reagent impurity, insufficient heating, or suboptimal reaction time.[1]

Q2: My reaction is generating a significant amount of a high-molecular-weight byproduct, likely a dimer. How can I prevent this?

A2: Dimer formation is a known issue in the phosphorylation of lactam systems.[1] To suppress it:

  • Temperature Control: Add the POCl₃ slowly to the phthalazinone solution at a lower temperature (e.g., below 25 °C). This controls the initial exothermic phosphorylation step.

  • Maintain Basicity: The reaction of quinazolones, a related heterocyclic system, with POCl₃ shows that dimer formation is suppressed if the system remains basic throughout the addition of the chlorinating agent.[1] The inclusion of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) can sequester the HCl generated and prevent the reaction medium from becoming acidic.

  • Order of Addition: Adding the phthalazinone to the chlorinating agent (inverse addition) may sometimes help, although this should be evaluated on a case-by-case basis.

Q3: I detected a byproduct with an additional aldehyde group. What causes this and how can it be avoided?

A3: The formation of a formylated byproduct is characteristic of a Vilsmeier-Haack side reaction.[6] This occurs when POCl₃ reacts with DMF, which may be present as a solvent or a catalytic additive.[7]

  • Solvent Selection: To avoid this, replace DMF with an inert solvent that does not participate in the reaction, such as toluene, xylene, or acetonitrile.

  • Catalyst-Free Conditions: If DMF is being used as a catalyst to generate a chloroiminium ion in situ, consider if the reaction can proceed efficiently without it, perhaps by using a higher temperature or a stronger chlorinating agent mixture like POCl₃/PCl₅.[7][8]

Q4: The conversion of my starting material is low, even after extended reaction times. What are the likely causes?

A4: Low conversion can stem from several factors:

  • Reagent Quality: Phosphorus oxychloride is highly reactive with atmospheric moisture. Use of aged or improperly stored POCl₃ can lead to lower reactivity. Ensure all reagents are anhydrous.

  • Insufficient Activation/Reaction Temperature: The chlorination process often occurs in two stages: an initial low-temperature phosphorylation, followed by a higher-temperature conversion to the chloro-product.[1] If the reaction mixture is not heated sufficiently (e.g., to 70-100 °C) after the initial addition, the phosphorylated intermediates may not convert efficiently to the final product.[1]

  • Stoichiometry: A minimum of one molar equivalent of POCl₃ is typically required for efficient conversion.[1] Using a slight excess (1.1 to 1.5 equivalents) can often drive the reaction to completion.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Multiple spots on TLC, including one with very low Rf Dimerization or formation of polar phosphorylated intermediates.[1]Add POCl₃ at < 25 °C. Add a non-nucleophilic base (e.g., Et₃N). Ensure sufficient heating after addition to convert intermediates.
Mass spectrum shows M+14 or M+28 peaks Formylation side reaction due to the presence of DMF.[3][5]Replace DMF with an inert solvent like toluene or acetonitrile.
Low yield; starting material recovered after workup 1. Incomplete reaction (insufficient heat).[1] 2. Hydrolysis of the product during aqueous workup. 3. Deactivated chlorinating agent (moisture contamination).1. After POCl₃ addition, heat the reaction to reflux (70-100 °C) for several hours. 2. Minimize contact with water. Quench the reaction on ice/water, then immediately extract with an organic solvent. 3. Use freshly opened or distilled POCl₃.
Reaction is very dark and forms intractable tars Overheating during initial POCl₃ addition; decomposition.Ensure slow, controlled addition of POCl₃ at low temperature (0-10 °C). Use a solvent to ensure good heat dissipation.
Product is difficult to purify from phosphorus byproducts Hydrolysis of excess POCl₃ and phosphorylated intermediates during workup creates phosphorus acids.After quenching, wash the organic extract thoroughly with a saturated sodium bicarbonate solution or dilute NaOH to remove acidic impurities.

Experimental Protocols

General Protocol for Chlorination of a Phthalazinone using POCl₃

Disclaimer: This is a generalized procedure and must be adapted based on the specific reactivity and solubility of the substrate. All operations should be performed in a well-ventilated fume hood under anhydrous conditions.

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel, add the phthalazinone substrate (1.0 eq).

  • Solvent Addition: Add an anhydrous inert solvent (e.g., toluene or acetonitrile, approx. 5-10 mL per gram of substrate).

  • Reagent Addition: Cool the stirred suspension/solution in an ice bath to 0-5 °C. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction may take 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or 2M NaOH solution) until pH 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Analytical Methods for Reaction Monitoring

Proper analysis is critical for identifying side products and optimizing the reaction.

  • Thin-Layer Chromatography (TLC): The most straightforward method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The chlorinated product should have a higher Rf value than the starting phthalazinone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the desired product and any byproducts, confirming their molecular weights.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products. It can provide excellent separation and identification of isomeric impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure. ³¹P NMR can be a powerful tool for observing the formation and consumption of phosphorylated intermediates during the reaction.[1]

Visualized Workflows and Pathways

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Phthalazinone Substrate Solvent Add Anhydrous Solvent Start->Solvent Cool Cool to 0-5 °C Solvent->Cool AddPOCl3 Add POCl₃ (dropwise) Cool->AddPOCl3 Heat Heat to Reflux (70-100 °C) AddPOCl3->Heat Quench Quench on Ice Heat->Quench Extract Extract with Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Standard experimental workflow for phthalazinone chlorination.

Side_Product_Pathways cluster_vilsmeier Vilsmeier-Haack Pathway Phthalazinone Phthalazinone (Lactam Tautomer) Intermediate Phosphorylated Intermediate Phthalazinone->Intermediate + POCl₃ (Low Temp) FormylProduct Formylated Side Product Phthalazinone->FormylProduct + Vilsmeier Reagent POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent DMF DMF (Solvent) DesiredProduct Desired Chloro-Phthalazinone Intermediate->DesiredProduct + Cl⁻ (High Temp) Dimer Dimer Side Product Intermediate->Dimer + Phthalazinone (Acidic / High Temp) Chloride Cl⁻ POCl3_V POCl₃ VilsmeierReagent_V Vilsmeier Reagent POCl3_V->VilsmeierReagent_V + DMF_V DMF DMF_V->VilsmeierReagent_V + FormylProduct_V Formylated Product VilsmeierReagent_V->FormylProduct_V Attacks Phthalazinone

Caption: Key reaction pathways leading to desired and side products.

References

Troubleshooting poor cell permeability of phthalazine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalazine inhibitors and encountering issues with cell permeability.

Frequently Asked Questions (FAQs)

Q1: My phthalazine inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What could be the issue?

A1: A common reason for this discrepancy is poor cell permeability. The compound may be a potent inhibitor of its target protein but unable to reach sufficient intracellular concentrations to exert its effect in a cellular context. Other potential issues include compound instability in cell culture media or rapid efflux from the cell.

Q2: What are the key physicochemical properties of my phthalazine inhibitor that I should consider for cell permeability?

A2: Key properties influencing passive diffusion across cell membranes include:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal range is typically sought, as very high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity can hinder membrane crossing.

  • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Higher TPSA is generally associated with lower permeability.

  • Molecular Weight (MW): Larger molecules tend to have lower permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can negatively impact permeability.

Q3: How can I experimentally measure the cell permeability of my phthalazine inhibitor?

A3: The two most common in vitro methods for assessing cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for passive permeability.

Q4: My phthalazine inhibitor is a suspected substrate for an efflux pump like P-glycoprotein (P-gp). How can I confirm this?

A4: A bidirectional Caco-2 assay is the standard method to determine if a compound is a substrate for efflux pumps. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication of active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Troubleshooting Guide: Poor Cell Permeability

This guide addresses common issues encountered during the assessment of phthalazine inhibitor permeability.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
  • Possible Cause 1: High Polarity/Low Lipophilicity.

    • Troubleshooting Steps:

      • Review Physicochemical Properties: Analyze the in silico or experimentally determined LogP and TPSA of your phthalazine inhibitor. Compare these values to those of known permeable compounds.

      • Structural Modification: If the compound is too polar (low LogP, high TPSA), consider medicinal chemistry strategies to increase lipophilicity. This could involve adding lipophilic groups or masking polar functionalities. This should be a carefully considered process, as significant changes can alter the compound's activity and other properties.

  • Possible Cause 2: Active Efflux.

    • Troubleshooting Steps:

      • Perform Bidirectional Caco-2 Assay: As detailed in FAQ 4, determine the efflux ratio.

      • Use P-gp Inhibitors: Co-incubate your compound with a P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B Papp value and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.

  • Possible Cause 3: Poor Compound Solubility in Assay Buffer.

    • Troubleshooting Steps:

      • Assess Solubility: Determine the kinetic solubility of your compound in the assay buffer.

      • Modify Formulation: If solubility is low, you can try using a co-solvent (e.g., up to 1% DMSO) in the donor compartment. However, be aware that higher concentrations of organic solvents can compromise the integrity of the cell monolayer or artificial membrane.

Issue 2: High Variability Between Experimental Replicates
  • Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity.

    • Troubleshooting Steps:

      • Monitor Transepithelial Electrical Resistance (TEER): Measure the TEER of your Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER indicates a compromised monolayer.

      • Use a Paracellular Marker: Include a low-permeability marker, such as Lucifer Yellow, in your assay. High transport of the marker indicates that the tight junctions of the monolayer are not intact.

  • Possible Cause 2: Compound Adsorption to Assay Plates.

    • Troubleshooting Steps:

      • Perform Mass Balance Study: Quantify the amount of your compound in the donor and acceptor compartments, as well as the amount remaining in the well plate after the assay. Low recovery suggests adsorption to the plasticware.

      • Use Low-Binding Plates: Consider using plates made of materials designed to minimize non-specific binding.

Issue 3: Low Compound Recovery
  • Possible Cause 1: Compound Instability.

    • Troubleshooting Steps:

      • Assess Stability: Incubate your phthalazine inhibitor in the assay buffer for the duration of the experiment and analyze for degradation products using LC-MS/MS.

      • Modify Assay Conditions: If the compound is unstable, you may need to shorten the incubation time or adjust the pH of the buffer, if compatible with the assay.

  • Possible Cause 2: Lysosomal Trapping.

    • Troubleshooting Steps:

      • Investigate with Lysosomal pH Disruptors: For basic compounds, lysosomal trapping can be an issue. Run the assay in the presence of an agent that disrupts the lysosomal pH, such as chloroquine or bafilomycin A1. An increase in apparent permeability in the presence of these agents would suggest lysosomal trapping.

Data Presentation

Table 1: Physicochemical Properties and Predicted Permeability of Exemplar Phthalazine Derivatives

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Human Intestinal Absorption (%)[1]
Phthalazine-A492.976.24212.4426100
Phthalazine-B466.937.39200.742488.7
Phthalazine-C506.017.14219.532690.6
Phthalazine-D536.427.76227.512587.2
Sorafenib (Control)464.835.55185.113489.0

Note: The data presented are in silico predictions from published research and should be experimentally verified.

Table 2: Interpreting Permeability Assay Results

ParameterHigh PermeabilityModerate PermeabilityLow Permeability
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) > 101 - 10< 1
PAMPA Pe (x 10⁻⁶ cm/s) > 51 - 5< 1
Efflux Ratio (Papp B-A / Papp A-B) < 2 (No significant efflux)≥ 2 (Indicates active efflux)-

Experimental Protocols

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12- or 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the assay, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Assay Procedure (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Apical to Basolateral (A-B) Transport:

      • Add the test phthalazine inhibitor (e.g., at 10 µM in transport buffer) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport:

      • Add the test phthalazine inhibitor solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the phthalazine inhibitor in the samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where: dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Plates:

    • The PAMPA system consists of a donor plate and an acceptor plate. The donor plate has a filter membrane at the bottom of each well.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.

  • Assay Procedure:

    • Add the acceptor buffer (e.g., PBS, pH 7.4) to the wells of the acceptor plate.

    • Prepare the donor solution by dissolving the test phthalazine inhibitor in the donor buffer (e.g., PBS, pH 7.4, with a low percentage of co-solvent if needed) at a known concentration.

    • Add the donor solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis and Data Calculation:

    • After incubation, separate the plates and determine the concentration of the phthalazine inhibitor in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the effective permeability (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.

Visualizations

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates Nucleus Nucleus Phthalazine Phthalazine Inhibitor Phthalazine->TGFbRI Inhibits

Caption: TGF-β Signaling Pathway Inhibition by Phthalazines.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Phthalazine Phthalazine Inhibitor Phthalazine->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazines.

troubleshooting_workflow start Low Activity in Cell-Based Assay check_permeability Assess Cell Permeability (Caco-2 / PAMPA) start->check_permeability permeability_ok Permeability Adequate? check_permeability->permeability_ok low_papp Low Papp Observed permeability_ok->low_papp No other_issues Investigate Other Issues: - Compound Stability - Target Engagement - Cytotoxicity permeability_ok->other_issues Yes check_efflux Check for Active Efflux (Bidirectional Caco-2) low_papp->check_efflux efflux_positive Efflux Ratio > 2? check_efflux->efflux_positive efflux_substrate Compound is an Efflux Substrate efflux_positive->efflux_substrate Yes check_physchem Review Physicochemical Properties (LogP, TPSA) efflux_positive->check_physchem No structural_modification Structural Modification to Reduce Efflux efflux_substrate->structural_modification modify_physchem Structural Modification to Optimize Properties check_physchem->modify_physchem

Caption: Troubleshooting Workflow for Poor Cell Permeability.

physchem_permeability permeability High Cell Permeability logp Optimal LogP (1-3) logp->permeability tpsa Low TPSA (< 90 Ų) tpsa->permeability mw Low MW (< 500 Da) mw->permeability hbd Low H-Bond Donors (≤ 5) hbd->permeability low_permeability Low Cell Permeability high_logp High LogP (> 5) high_logp->low_permeability Poor Solubility low_logp Low LogP (< 1) low_logp->low_permeability Too Polar high_tpsa High TPSA (> 140 Ų) high_tpsa->low_permeability high_mw High MW (> 500 Da) high_mw->low_permeability

Caption: Physicochemical Properties Influencing Cell Permeability.

References

Technical Support Center: Enhancing the Stability of 1-Chloro-4-(4-pyridinylmethyl)phthalazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-(4-pyridinylmethyl)phthalazine. The information provided is based on general principles of organic chemistry and formulation science, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the two primary stability concerns for this compound in solution are hydrolysis and photodegradation.

  • Hydrolysis: The chloro group at the 1-position of the phthalazine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxyphthalazine derivative. The rate of this hydrolysis is often pH-dependent.

  • Photodegradation: Heterocyclic aromatic compounds can be sensitive to light, particularly in the UV and blue regions of the spectrum.[1][2] Exposure to light can lead to the formation of colored degradants and loss of potency.[3]

Q2: My solution of this compound is turning yellow. What is the likely cause?

A2: A yellowing of the solution is a common indicator of degradation. This could be due to either photodegradation or the formation of degradation products from hydrolysis that absorb visible light. It is crucial to protect the solution from light and to control the pH to minimize these degradation pathways.

Q3: What is the recommended solvent for preparing a stock solution?

A3: While specific solubility data is limited, compounds of this nature are often soluble in organic solvents like DMSO, DMF, or ethanol. For aqueous experiments, a concentrated stock solution in an appropriate organic solvent can be prepared and then diluted into the aqueous buffer of choice. It is recommended to minimize the concentration of the organic solvent in the final aqueous solution to avoid potential effects on the experiment.

Q4: How should I store solutions of this compound?

A4: To maximize stability, solutions should be stored under the following conditions:

  • Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent exposure to light.[3][4]

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions.

  • pH Control: If using aqueous solutions, maintain a controlled pH using a suitable buffer system. The optimal pH for stability would need to be determined experimentally, but neutral to slightly acidic conditions are often preferable for minimizing hydrolysis of similar compounds.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
  • Symptom: Experimental results show a time-dependent decrease in the expected activity of the compound.

  • Potential Cause: Hydrolysis of the chloro-substituent.

  • Troubleshooting Steps:

    • pH Control: Ensure your aqueous medium is buffered. The rate of hydrolysis is often pH-dependent.[5] Conduct a pH stability study to determine the optimal pH range for your compound (see Experimental Protocols section).

    • Solvent: Prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment to minimize the time the compound spends in an aqueous environment.

    • Temperature: Perform experiments at the lowest practical temperature to reduce the rate of hydrolysis.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: Chromatograms show a decrease in the main peak area over time, accompanied by the appearance of new, unidentified peaks. The solution may also show a color change.

  • Potential Cause: Photodegradation.

  • Troubleshooting Steps:

    • Light Protection: Handle the compound and its solutions under subdued light. Use amber glassware or light-blocking centrifuge tubes.[2][4] For sensitive experiments, work in a dark room or use red light.

    • Packaging: If storing solutions, ensure they are in light-protected containers.[1]

    • Forced Degradation Study: Perform a forced photodegradation study to confirm light sensitivity and to characterize the degradation products (see Experimental Protocols section).

Data Presentation

As no specific experimental stability data for this compound is publicly available, the following table presents hypothetical data based on general principles for a chloro-substituted heterocyclic compound to illustrate the expected trends.

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C.

pHHalf-life (t½) in hours (Hypothetical)
3.0120
5.0200
7.072
9.012

Note: This data is illustrative and not based on experimental results for this specific compound. An experimental study is required to determine the actual pH stability profile.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing an HPLC method to monitor the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution to a working concentration in the desired buffer or solvent.

    • Inject a sample at time zero to determine the initial purity.

    • Store the solution under the desired conditions (e.g., different pH, temperature, light exposure).

    • Inject samples at various time points and monitor the decrease in the main peak area and the increase in any degradation peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a shorter duration.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. The addition of antioxidants to formulations can help mitigate oxidative degradation.[6][7]

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by the developed HPLC method to assess the extent of degradation and the profile of degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Instability Observed (e.g., color change, loss of potency) check_light Is the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. Work under subdued light. check_light->protect_light No check_ph Is the solution pH controlled and optimized? check_light->check_ph Yes re_evaluate Re-evaluate Stability protect_light->re_evaluate re_evaluate->start If instability persists ph_study Conduct a pH stability study to find the optimal pH. check_ph->ph_study No check_temp Is the solution stored at a low temperature? check_ph->check_temp Yes ph_study->re_evaluate store_cold Store at 2-8°C or -20°C. check_temp->store_cold No final_protocol Implement Optimized Storage and Handling Protocol check_temp->final_protocol Yes store_cold->re_evaluate

Caption: Troubleshooting workflow for addressing instability issues.

Stability_Assessment_Workflow cluster_prep Preparation cluster_testing Forced Degradation Studies cluster_analysis Analysis and Reporting prep_solution Prepare Stock and Test Solutions acid_hydrolysis Acidic Hydrolysis prep_solution->acid_hydrolysis base_hydrolysis Basic Hydrolysis prep_solution->base_hydrolysis oxidation Oxidative Degradation prep_solution->oxidation photodegradation Photodegradation prep_solution->photodegradation thermal_stress Thermal Stress prep_solution->thermal_stress develop_hplc Develop Stability-Indicating HPLC Method analyze_samples Analyze Samples by HPLC develop_hplc->analyze_samples acid_hydrolysis->analyze_samples base_hydrolysis->analyze_samples oxidation->analyze_samples photodegradation->analyze_samples thermal_stress->analyze_samples identify_degradants Identify and Characterize Degradation Products analyze_samples->identify_degradants report_results Summarize Stability Profile identify_degradants->report_results

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: HPLC Method Optimization for Resolving Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for impurity analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during HPLC experiments for impurity resolution, offering potential causes and solutions in a question-and-answer format.

Peak Shape Problems

Q1: What causes peak tailing in my chromatogram and how can I fix it?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC. It can lead to inaccurate quantification and poor resolution.

  • Potential Causes:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica-based column packing, can cause peak tailing.[1][2]

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal for the analyte's pKa, it can lead to inconsistent ionization and peak tailing.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path.[1] Over time, the stationary phase can also degrade.

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

  • Solutions:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure consistent ionization.

    • Use a Different Column: Consider using a column with a different stationary phase (e.g., end-capped C18, polar-embedded) to minimize secondary interactions.

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.

    • Flush or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3]

    • Minimize Extra-column Volume: Use shorter, narrower-bore tubing to connect the HPLC components.

Q2: My peaks are fronting. What is the cause and how do I resolve it?

A2: Peak fronting, the inverse of tailing where the beginning of the peak is broader, is less common but can still affect results.

  • Potential Causes:

    • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting for some analytes.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample or decrease the injection volume.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

    • Increase Column Temperature: Optimizing the column temperature can improve peak shape.

Baseline and Extraneous Peak Problems

Q3: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between sample injections. They can arise from various sources of contamination.

  • Potential Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source.

    • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Injector Contamination: The injector port or sample loop may be contaminated.

    • Degradation of Mobile Phase Components: Some mobile phase additives can degrade over time, creating new compounds that appear as peaks.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a Thorough Wash Cycle: After each injection, run a wash cycle with a strong solvent to clean the injector and column.

    • Clean the Injector: Manually clean the injector port and sample loop according to the manufacturer's instructions.

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and filter it before use.

Q4: My baseline is noisy or drifting. What are the likely causes and solutions?

A4: A noisy or drifting baseline can interfere with the detection and integration of small impurity peaks.

  • Potential Causes:

    • Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.

    • Pump Issues: Inconsistent solvent delivery from the pump can lead to a fluctuating baseline.

    • Detector Lamp Instability: An aging or faulty detector lamp can cause baseline drift.

    • Contaminated Mobile Phase or Column: Impurities slowly eluting from the column can cause a drifting baseline.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the detector's response.

  • Solutions:

    • Degas the Mobile Phase: Use an online degasser or vacuum degas the mobile phase before use to remove dissolved air.

    • Prime the Pump: Ensure the pump is properly primed to remove any air bubbles.

    • Check the Detector Lamp: Monitor the lamp's energy output and replace it if it is low or unstable.

    • Flush the System: Flush the entire system with a strong, clean solvent.

    • Maintain a Stable Temperature: Use a column oven and ensure the laboratory temperature is stable.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Q1: What is the first step in optimizing an HPLC method for impurity resolution?

A1: The initial and most critical step is to gather as much information as possible about the main compound and its potential impurities. This includes their chemical structures, pKa values, and UV spectra. This information will guide the initial selection of the column, mobile phase, and detector settings. A good starting point is often a generic gradient method to get an initial profile of the sample.

Q2: How do I choose the right column for impurity analysis?

A2: The choice of column is crucial for achieving good resolution.[4] Consider the following factors:

  • Stationary Phase: A C18 column is a good starting point for many small molecule pharmaceuticals. However, if impurities are very similar to the main compound, a column with a different selectivity (e.g., C8, Phenyl, or a polar-embedded phase) may be necessary.

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm in UHPLC) provide higher efficiency and better resolution but also generate higher backpressure.

  • Column Dimensions: A longer column will generally provide better resolution, but will also increase the analysis time.

Q3: What is the impact of mobile phase pH on impurity separation?

A3: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.[5] By adjusting the pH, you can change the charge state of the analyte and impurities, which in turn alters their interaction with the stationary phase. A general rule is to work at a pH at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.

Q4: When should I use a gradient elution versus an isocratic elution?

A4:

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is suitable for simple mixtures where all components elute within a reasonable time frame and have good peak shapes.

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. Gradient elution is ideal for complex samples with a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. For impurity profiling, a gradient method is often the preferred starting point.

Q5: How can I improve the resolution between two closely eluting impurity peaks?

A5: To improve the resolution between critical pairs, you can systematically adjust the following parameters:

  • Mobile Phase Composition: Small changes in the percentage of the organic modifier can have a significant impact on selectivity.

  • Mobile Phase pH: As mentioned earlier, adjusting the pH can alter the selectivity for ionizable compounds.

  • Column Temperature: Changing the column temperature can affect the retention and selectivity of some compounds differently.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Column Chemistry: Switching to a column with a different stationary phase is often the most effective way to change selectivity and resolve co-eluting peaks.[4]

Data Presentation

The following tables summarize quantitative data from various studies on HPLC method optimization for impurity analysis.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of Ranolazine and its Impurities.

Mobile Phase Composition (Phosphate Buffer pH 7.0 : Methanol)Retention Time of Ranolazine (min)Resolution between Impurity 1 and Ranolazine
40:6012.51.8
35:6510.42.5
30:708.21.5

Data adapted from a study on Ranolazine related substances.[6]

Table 2: Linearity Data for the Determination of Camostat Mesilate and its Related Substances.

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)
Camostat Mesilate0.2045 - 4.478>0.9995
Impurity A0.2947 - 3.000>0.9995
Impurity B0.1920 - 2.619>0.9995
Impurity C0.2878 - 4.200>0.9995
Impurity D0.3538 - 3.025>0.9995
Impurity E0.3538 - 3.025>0.9995

Data adapted from a study on Camostat Mesilate related substances.[7]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ketoconazole and Clobetasol Propionate Impurities.

ImpurityLOD (µg/mL)LOQ (µg/mL)
Ketoconazole Impurity B0.060.2
Ketoconazole Impurity C0.120.4
Ketoconazole Impurity D0.31.0
Ketoconazole Impurity E0.31.0
Clobetasol Propionate Impurity C0.120.4

Data adapted from a study on Ketoconazole and Clobetasol Propionate cream.[8]

Experimental Protocols

This section provides a detailed methodology for a generic HPLC method for the determination of related substances in a drug substance. This protocol can be adapted for specific applications.

Generic Protocol: Determination of Related Substances by RP-HPLC

1. Objective: To develop and validate a reversed-phase HPLC method for the separation, identification, and quantification of process-related and degradation impurities in a drug substance.

2. Materials and Reagents:

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Analytical grade phosphate buffer salts (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate).

  • Analytical grade phosphoric acid or potassium hydroxide for pH adjustment.

  • Reference standards for the active pharmaceutical ingredient (API) and known impurities.

  • Drug substance to be tested.

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    30 40 60
    35 10 90
    40 10 90
    41 95 5

    | 50 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the API and all impurities have adequate absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Diluent: A mixture of mobile phase A and B in a suitable ratio (e.g., 80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the API reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solution: Accurately weigh and dissolve each known impurity reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • System Suitability Solution (SSS): Prepare a solution containing the API (e.g., 0.5 mg/mL) and spike it with known impurities at a level relevant to the specification limit (e.g., 0.1%).

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to obtain a concentration similar to the standard solution (e.g., 1 mg/mL).

5. System Suitability: Inject the SSS six times and evaluate the following parameters:

  • Resolution: The resolution between the API peak and the closest eluting impurity peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the API peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area and retention time of the API and impurities from the six replicate injections should be less than 2.0%.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Perform the system suitability test.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • Inject the standard solution again at the end of the sequence to check for system drift.

7. Data Analysis and Calculations:

  • Identify the impurity peaks in the sample chromatogram based on their retention times relative to the API peak in the standard chromatogram.

  • Calculate the amount of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100

    Where:

    • Area_impurity is the peak area of the impurity in the sample chromatogram.

    • Area_standard is the peak area of the API in the standard chromatogram.

    • Conc_standard is the concentration of the API in the standard solution.

    • Conc_sample is the concentration of the drug substance in the sample solution.

    • RRF is the Relative Response Factor of the impurity (if different from 1).

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

TroubleshootingPeakTailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is analyte ionizable? check_overload->check_ph No problem_solved Problem Resolved reduce_conc->problem_solved adjust_ph Adjust mobile phase pH (≥ 2 units from pKa) check_ph->adjust_ph Yes check_column Is the column old or previously used with different analytes? check_ph->check_column No adjust_ph->problem_solved flush_column Flush column with strong solvent check_column->flush_column Yes check_extra_volume Is tubing long or wide? check_column->check_extra_volume No replace_column Replace column with a new or different stationary phase flush_column->replace_column If problem persists replace_column->problem_solved optimize_tubing Use shorter, narrower tubing check_extra_volume->optimize_tubing Yes check_extra_volume->problem_solved No optimize_tubing->problem_solved

Caption: Troubleshooting workflow for peak tailing.

TroubleshootingGhostPeaks start Ghost Peaks Observed inject_blank Inject a blank run (mobile phase) start->inject_blank peaks_present Are ghost peaks present in the blank? inject_blank->peaks_present check_mobile_phase Check mobile phase preparation (fresh, high-purity solvents) peaks_present->check_mobile_phase Yes check_carryover Is the peak from a previous injection? peaks_present->check_carryover No prepare_fresh_mp Prepare fresh mobile phase check_mobile_phase->prepare_fresh_mp problem_solved Problem Resolved prepare_fresh_mp->problem_solved implement_wash Implement a thorough needle and column wash check_carryover->implement_wash Yes check_carryover->problem_solved No clean_injector Clean injector port and sample loop implement_wash->clean_injector If problem persists clean_injector->problem_solved

Caption: Troubleshooting workflow for ghost peaks.

TroubleshootingPoorResolution start Poor Resolution Observed optimize_mp Optimize mobile phase (% organic, pH) start->optimize_mp resolution_improved Resolution Improved? optimize_mp->resolution_improved optimize_temp Optimize column temperature resolution_improved->optimize_temp No problem_solved Problem Resolved resolution_improved->problem_solved Yes optimize_temp->resolution_improved optimize_flow Optimize flow rate optimize_temp->optimize_flow If no improvement optimize_flow->resolution_improved change_column Change to a column with different selectivity optimize_flow->change_column If no improvement change_column->problem_solved

References

Technical Support Center: In Vitro Screening of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro screening of phthalazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My phthalazine derivative is poorly soluble in aqueous buffers. How can I improve its solubility for in vitro assays?

A1: Poor aqueous solubility is a common challenge with organic compounds like phthalazine derivatives. Here are several approaches to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve phthalazine derivatives for in vitro screening.[1] It is crucial to keep the final concentration of DMSO in the assay medium low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.

  • pH Adjustment: Depending on the acidic or basic nature of your specific derivative, adjusting the pH of the buffer can improve solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used in small amounts to aid in solubilization. However, their compatibility with the specific assay needs to be validated.

  • Formulation with Excipients: For later-stage development, formulating the compound with solubility-enhancing excipients like cyclodextrins can be explored.

Q2: I am observing high background noise or false positives in my enzyme inhibition assay. What are the possible causes and solutions?

A2: High background or false positives in enzyme inhibition assays can arise from several factors:

  • Compound Interference: The phthalazine derivative itself might interfere with the detection method (e.g., absorbance or fluorescence). Run a control experiment with the compound and all assay components except the enzyme to check for interference.

  • Non-specific Inhibition: At high concentrations, compounds can cause non-specific inhibition through aggregation or denaturation of the enzyme. It is essential to determine the IC50 from a dose-response curve and observe a clear sigmoidal relationship.

  • Contaminated Reagents: Ensure all buffers, enzymes, and substrates are of high quality and free from contamination.

  • Improper Assay Conditions: Optimize assay parameters such as incubation time, temperature, and substrate concentration.

Q3: My cytotoxicity assay results are not reproducible. What steps can I take to improve consistency?

A3: Reproducibility in cell-based assays is critical. Here are key areas to focus on:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells of the microplate.[2][3] Inconsistent cell numbers will lead to variability in the final readout.

  • Compound Preparation: Prepare fresh serial dilutions of the phthalazine derivative for each experiment to avoid degradation or precipitation.

  • Incubation Time: Use a consistent incubation time for compound treatment in all experiments.[3]

  • Assay Protocol: Strictly adhere to the validated assay protocol, including reagent volumes and incubation steps.

Troubleshooting Guides

Problem 1: Unexpected Cell Death in Negative Control Wells (Cytotoxicity Assay)
Possible Cause Troubleshooting Step
High Cell Density Optimize the initial cell seeding number to prevent overcrowding and nutrient depletion during the assay.[2]
Contamination (Bacterial/Fungal) Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Reagent Toxicity Test each reagent (e.g., DMSO, assay dyes) for toxicity to the cells at the concentrations used in the assay.
Pipetting Error Ensure gentle and accurate pipetting to avoid cell stress or loss.[2]
Problem 2: No Inhibition Observed in a Known Active Phthalazine Derivative (Enzyme Inhibition Assay)
Possible Cause Troubleshooting Step
Inactive Enzyme Verify the activity of the enzyme using a known positive control inhibitor.[1]
Incorrect Buffer Conditions Ensure the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for enzyme activity.
Substrate Concentration Too High If the substrate concentration is much higher than the Km, a competitive inhibitor may appear less potent. Use a substrate concentration at or near the Km value.
Compound Degradation Prepare fresh compound solutions for each experiment. Assess the stability of the compound in the assay buffer.

Quantitative Data Summary

The following tables summarize the in vitro activity of various phthalazine derivatives from published studies.

Table 1: Cytotoxicity of Phthalazine Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 / GI50 (µM)Reference
6b, 6e, 7b, 13a, 13c, 16a, 16d, 17a NCI-60 PanelNot Specified0.15 - 8.41[4]
11d MDA-MB-231MTT0.92[5][6]
12c MDA-MB-231MTT1.89[5][6]
12d MDA-MB-231MTT0.57[5][6]
9c HCT-116MTT1.58[7]
12b HCT-116MTT0.32[7]
13c HCT-116MTT0.64[7]
2g Hep G2MTT0.09[8][9]
2g MCF-7MTT0.12[8][9]
4a Hep G2MTT0.18[8][9]
4a MCF-7MTT0.15[8][9]
4d MCF-7Not Specified0.90[10]

Table 2: Enzyme Inhibition by Phthalazine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
12b, 12c, 13c VEGFR-22.5 - 4.4[4]
12d EGFR0.0214[5][6]
10p TGFβ Pathway (non-kinase)0.11[11][12]
2g VEGFR-20.148[8][9]
4a VEGFR-20.196[8][9]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing the cytotoxic effects of phthalazine derivatives on cancer cell lines.[3][7][9]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231) into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a phthalazine derivative to inhibit the kinase activity of VEGFR-2.[1]

  • Reagent Preparation: Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate, and ATP. Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib).[1]

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds or control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an anti-phosphotyrosine antibody in an ELISA format or a fluorescence-based method.

  • Data Analysis: The signal is inversely proportional to the VEGFR-2 inhibitory activity. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Visualizations

experimental_workflow_cytotoxicity_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_prep Compound Dilution start->compound_prep treatment Add Compound to Cells cell_seeding->treatment compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_VEGFR2 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ATP ATP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylation Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibition ADP ADP Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

signaling_pathway_EGFR cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation Phthalazine Phthalazine Derivative Phthalazine->EGFR Inhibition ADP ADP Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: EGFR Signaling Pathway and Apoptosis Induction.

References

How to reduce cytotoxicity of phthalazine compounds in control cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with phthalazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in control cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: My phthalazine compound is showing high cytotoxicity in my normal/control cell line. What are the common reasons for this?

A1: High cytotoxicity in control cells can stem from several factors:

  • On-target toxicity: The intended molecular target of your phthalazine compound (e.g., a specific kinase) may also play a vital role in the survival and proliferation of normal cells.

  • Off-target effects: Phthalazine compounds, particularly kinase inhibitors, can interact with unintended cellular targets, leading to toxicity. This is often due to the conserved nature of ATP-binding pockets in kinases.

  • Compound concentration: The concentration of the compound may be too high for the specific normal cell line, exceeding its tolerance threshold.

  • Experimental conditions: Factors such as prolonged incubation time, the metabolic state of the cells, and the presence or absence of serum in the culture medium can significantly influence cytotoxicity.

  • Compound stability and purity: Degradation or impurities in your compound stock can contribute to unexpected cytotoxic effects.

Q2: How can I reduce the cytotoxicity of my phthalazine compound in control cells while maintaining its efficacy against cancer cells?

A2: Achieving a favorable therapeutic window is a key objective. Here are several strategies you can employ:

  • Optimize Compound Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and control cell lines. This will help you identify a concentration range where the compound is effective against cancer cells with minimal impact on normal cells.

  • Modify Experimental Parameters:

    • Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect in cancer cells while minimizing stress and toxicity in control cells. The cytotoxicity of some compounds is highly dependent on the duration of exposure.

    • Adjust Serum Concentration: Serum starvation is often used to synchronize cell cycles before drug treatment. However, for some normal cell lines, prolonged serum deprivation can increase sensitivity to cytotoxic agents. Consider performing experiments in a complete medium or a medium with a low serum concentration (e.g., 1-2% FBS).

  • Utilize Cytoprotective Agents:

    • Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may protect the control cells. These agents can scavenge reactive oxygen species (ROS) and replenish intracellular glutathione levels.

  • Structural Modification of the Compound: If you are in the process of developing new phthalazine derivatives, structure-activity relationship (SAR) studies can help in designing analogs with improved selectivity and reduced off-target toxicity.

Q3: What are some common off-target signaling pathways affected by phthalazine-based kinase inhibitors in normal cells?

A3: While the on-target effects of many phthalazine compounds are directed at receptor tyrosine kinases like VEGFR and EGFR, their off-target interactions in normal cells can lead to cytotoxicity by disrupting essential signaling pathways. These can include:

  • Other Tyrosine Kinases: Due to the structural similarity of the ATP-binding pocket, phthalazine inhibitors can inadvertently inhibit other kinases crucial for normal cell function, such as those involved in cell cycle regulation, survival, and metabolism.

  • TGF-β Signaling: Some phthalazine derivatives have been shown to modulate the TGF-β pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis in normal tissues.[1]

  • MAPK and PI3K/Akt Pathways: These are central signaling cascades that regulate cell growth, survival, and stress responses. Off-target inhibition of components within these pathways can lead to unintended cell death in normal cells.

  • Retroactivity: The inhibition of a downstream kinase can sometimes lead to the activation of an upstream or parallel pathway through a phenomenon known as retroactivity, causing unforeseen cellular responses.

Troubleshooting Guides

Issue 1: High background cytotoxicity in untreated control cells.
Possible CauseSuggested Solution
Cell Culture Contamination Regularly check your cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test your cultures for mycoplasma.
Poor Cell Health Ensure that your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to cytotoxic effects.
Suboptimal Culture Conditions Verify that you are using the recommended culture medium, supplements, and incubation conditions (temperature, CO2, humidity) for your specific cell line.
Reagent Quality Use high-quality, sterile reagents, including culture media, serum, and buffers. Ensure that your water is of high purity.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible CauseSuggested Solution
Variability in Cell Seeding Ensure a uniform and consistent cell seeding density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counting.
Inconsistent Compound Preparation Prepare fresh dilutions of your phthalazine compound from a validated stock solution for each experiment. Ensure the compound is fully dissolved and evenly mixed in the culture medium.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
Fluctuations in Incubation Time Adhere strictly to the planned incubation times for compound treatment and assay development.
Issue 3: Phthalazine compound is equally toxic to both cancer and normal cells.
Possible CauseSuggested Solution
Broad-Spectrum Cytotoxicity The compound may have a mechanism of action that targets fundamental cellular processes common to both cell types. Consider exploring its potential as a broad-spectrum cytotoxic agent rather than a targeted therapeutic.
Off-Target Toxicity Dominates The observed cytotoxicity may be primarily due to off-target effects that are not specific to cancer cells. Consider performing a kinome scan or proteomic analysis to identify unintended targets.
Lack of a Therapeutic Window at Tested Concentrations The effective concentration against cancer cells may be inherently toxic to normal cells. Explore combination therapies where a lower, less toxic concentration of the phthalazine compound can be used with another agent to achieve a synergistic effect against cancer cells.
Structural Features Leading to Non-selectivity Certain chemical moieties on the phthalazine scaffold might be responsible for the general cytotoxicity. If feasible, synthesize and test analogs with modifications aimed at improving selectivity.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various phthalazine derivatives against different cancer and normal cell lines, providing a reference for their cytotoxic potential and selectivity.

Table 1: Cytotoxicity of Phthalazine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9c HCT-116 (Colon)1.58Sorafenib2.93
12b HCT-116 (Colon)0.32Sorafenib2.93
13c HCT-116 (Colon)0.64Sorafenib2.93
7c HCT-116 (Colon)1.36--
8b HCT-116 (Colon)2.34--
7c MDA-MB-231 (Breast)6.67--
4b MCF-7 (Breast)0.06--
3e MCF-7 (Breast)0.06--
4b HepG2 (Liver)0.08--
3e HepG2 (Liver)0.19--

Table 2: Cytotoxicity of Phthalazine Derivatives Against Normal Cell Lines

Compound IDNormal Cell LineIC50 (µM)
Promising Cytotoxic Compounds WI-38 (Lung Fibroblast)>50
7c and 8b WISH (Amnion)High (not specified)
3a-e, 4a,b, 5a,b VERO (Kidney Epithelial)3.00 - 4.75

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Phthalazine compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Prepare serial dilutions of the phthalazine compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Phthalazine compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells and treat with the phthalazine compound as described in steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution (e.g., 50 µL) to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Phthalazine compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the phthalazine compound for the desired duration.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) compound_prep 2. Compound Preparation (Serial Dilutions) seeding 3. Cell Seeding (96-well plate) compound_prep->seeding incubation 4. Compound Incubation (24, 48, 72h) seeding->incubation assay_choice 5. Select Assay (MTT, LDH, etc.) incubation->assay_choice measurement 6. Data Acquisition (Plate Reader) assay_choice->measurement calculation 7. Calculate % Viability & IC50 Values measurement->calculation comparison 8. Compare Cancer vs. Normal Cell Cytotoxicity calculation->comparison

Caption: A generalized experimental workflow for assessing the cytotoxicity of phthalazine compounds.

off_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway VEGFR2->PI3K_AKT EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT Other_RTK Other RTKs Other_RTK->RAS_RAF_MEK_ERK Other_RTK->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis TGF_beta_SMAD TGF-β/SMAD Pathway TGF_beta_SMAD->Proliferation TGF_beta_SMAD->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Phthalazine Phthalazine Compound Phthalazine->VEGFR2 On-Target Inhibition Phthalazine->EGFR On-Target Inhibition Phthalazine->Other_RTK Off-Target Inhibition Phthalazine->TGF_beta_SMAD Off-Target Modulation Phthalazine->ROS Off-Target Induction

Caption: Potential on-target and off-target signaling pathways affected by phthalazine compounds in normal cells.

References

Technical Support Center: Synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (Precursor)

Question: We are experiencing low yields during the cyclization reaction with hydrazine hydrate to form 4-(4-pyridinylmethyl)phthalazin-1(2H)-one. What are the potential causes and solutions?

Answer:

Low yields in this step are often attributed to incomplete reaction, side product formation, or issues with product isolation. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Some literature suggests refluxing for at least 8 hours at around 110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Hydrazine Hydrate Equivalents: An insufficient amount of hydrazine hydrate can lead to an incomplete reaction. While some protocols use a small excess, a large excess is generally employed to drive the reaction to completion.

  • Side Product Formation:

    • Purity of Starting Materials: Ensure the 2-acylbenzoic acid precursor is of high purity. Impurities can lead to the formation of undesired side products that complicate purification and reduce the yield of the desired product.

  • Product Isolation:

    • Precipitation and Filtration: The product is typically isolated by precipitation from the reaction mixture upon cooling or by the addition of water.[2] Ensure the mixture is sufficiently cooled to maximize precipitation. Wash the filtered product with a suitable solvent, like cold water or a mixture of n-hexane and ethyl acetate, to remove soluble impurities.[2]

Issue 2: Difficulties in the Chlorination of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

Question: The chlorination of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) is sluggish and gives a complex mixture of products. How can we improve this step?

Answer:

The chlorination of phthalazinones and similar heterocyclic systems can be challenging. Here are some factors to consider:

  • Reaction Conditions:

    • Temperature Control: The reaction of similar heterocyclic ketones with POCl₃ can proceed through phosphorylated intermediates.[3] The initial phosphorylation may occur at a lower temperature, while the conversion to the chloro derivative requires heating.[3] A stepwise temperature ramp might improve selectivity. Some protocols for analogous compounds suggest heating to 110°C for 1 hour.[4]

    • Use of a Base: The addition of a tertiary amine base, such as pyridine, can facilitate the reaction. For other heterocyclic systems, using one equivalent of pyridine with one equivalent of POCl₃ has been shown to be effective, especially for large-scale reactions, as it avoids the hazards of quenching excess POCl₃.

    • Solvent-Free Conditions: For large-scale synthesis, a solvent-free approach using equimolar POCl₃ and a base in a sealed reactor at high temperatures can be an efficient and safer alternative.

  • Byproduct Formation:

    • Over-chlorination: While less common on the phthalazine ring itself, aggressive reaction conditions could potentially lead to undesired chlorination on the pyridine ring, although this is less likely.

    • Degradation: The pyridinylmethyl moiety might be sensitive to harsh acidic conditions at high temperatures. A gradual increase in temperature and careful monitoring can help mitigate degradation.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched by pouring the mixture onto crushed ice. This should be done carefully and with vigorous stirring in a well-ventilated fume hood due to the exothermic and hazardous nature of quenching POCl₃.

    • pH Adjustment: After quenching, the acidic mixture needs to be neutralized with a base like sodium bicarbonate or sodium carbonate solution to precipitate the product.[2]

    • Extraction: The product can then be extracted with an organic solvent such as chloroform or dichloromethane.[4]

Issue 3: Product Purification and Purity

Question: We are struggling to achieve high purity of the final product, this compound. What are the recommended purification methods?

Answer:

Achieving high purity often requires a combination of techniques:

  • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. Ethanol is often a good starting point for phthalazine derivatives.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.

  • Column Chromatography: If crystallization does not remove all impurities, silica gel column chromatography may be necessary.[2] A gradient of ethyl acetate in hexane or dichloromethane in petroleum ether are common eluent systems for similar compounds.

  • Trituration: Sometimes, impurities can be removed by triturating the crude product with a solvent in which the desired product has low solubility, while the impurities are more soluble. Diethyl ether is often used for this purpose with similar phthalazine derivatives.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield is dependent on the efficiency of each step. Based on literature for analogous multi-step syntheses, an overall yield in the range of 40-60% would be considered reasonable for a laboratory-scale synthesis. Individual step yields are reported to be in the range of 80-95% under optimized conditions.[1][4]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and chlorination steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) and visualize the spots under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.

  • Solvents: Use appropriate ventilation when working with organic solvents.

Q4: Are there any alternative chlorinating agents to POCl₃?

A4: While POCl₃ is the most commonly used reagent for this transformation, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) has also been reported for the chlorination of similar phthalazinones.[5] Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

ParameterConditionReference
Starting Material2-(4-pyridinylacetyl)benzoic acidImplied
ReagentHydrazine hydrate (NH₂NH₂·H₂O)[1]
SolventNot specified, likely a high-boiling solvent like ethanol or n-butanol[5]
Temperature110 °C[1]
Reaction Time8 hours[1]
Reported Yield82%[1]

Table 2: Summary of Reaction Conditions for the Chlorination Step

ParameterCondition 1Condition 2 (Analogous Compound)
Starting Material4-(4-pyridinylmethyl)phthalazin-1(2H)-one4-(Phenylsulfanylmethyl)phthalazin-1(2H)-one
ReagentTrichlorophosphate (POCl₃)Phosphorus oxychloride (POCl₃)
SolventAcetonitrilePyridine/Chloroform
Temperature90 °C110 °C
Reaction Time3 hours1 hour
Reported YieldNot specified83%
Reference[6][4]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

  • To a solution of 2-(4-pyridinylacetyl)benzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., ethanol or n-butanol), add hydrazine monohydrate (an excess, e.g., 10-40 equivalents).[2]

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 8 hours.[1]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate. If not, add water to induce precipitation.[2]

  • Filter the solid product and wash it with cold water, followed by a cold organic solvent like a mixture of n-hexane and ethyl acetate.[2]

  • Dry the product under vacuum to obtain 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.

Protocol 2: Synthesis of this compound

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to 4-(4-pyridinylmethyl)phthalazin-1(2H)-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Slowly heat the mixture to 90-110°C and stir for 1-3 hours.[4][6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • The product should precipitate as a solid. If not, extract the aqueous layer with an organic solvent like chloroform or dichloromethane (3 x volume).[4]

  • If a solid precipitates, filter it and wash with water. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_purification Purification start 2-(4-pyridinylacetyl)benzoic acid process1 Reflux (e.g., 110°C, 8h) start->process1 reagent1 Hydrazine Hydrate reagent1->process1 product1 4-(4-pyridinylmethyl)phthalazin-1(2H)-one process1->product1 process2 Heat (e.g., 90-110°C, 1-3h) product1->process2 reagent2 POCl3 reagent2->process2 product2 This compound process2->product2 workup Quench, Neutralize, Extract product2->workup purify Recrystallization / Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield / Impure Product in Chlorination Step cause1 Incomplete Reaction start->cause1 cause2 Side Reactions / Degradation start->cause2 cause3 Inefficient Work-up / Purification start->cause3 sol1a Increase Reaction Time / Temperature cause1->sol1a sol1b Add Base (e.g., Pyridine) cause1->sol1b sol2a Optimize Temperature Profile cause2->sol2a sol2b Use Milder Conditions (e.g., SOCl2/DMF) cause2->sol2b sol3a Ensure Complete Quenching & Neutralization cause3->sol3a sol3b Optimize Recrystallization Solvent cause3->sol3b sol3c Perform Column Chromatography cause3->sol3c

Caption: Troubleshooting logic for the chlorination step.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Olaparib and Other Key Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phthalazine-derived PARP inhibitor, Olaparib, with other leading PARP inhibitors: Rucaparib, Niraparib, and Talazoparib. The information presented is supported by experimental data to aid in research and development decisions.

Clarification on 1-Chloro-4-(4-pyridinylmethyl)phthalazine: It is important to note that the compound this compound is not a direct PARP (Poly ADP-ribose polymerase) inhibitor. It is a known intermediate in the synthesis of Vatalanib, a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). This guide will therefore focus on a comparative analysis of established PARP inhibitors, with a particular focus on the phthalazine-based drug, Olaparib.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs).[2][3] Upon activation, PARP utilizes NAD+ to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[3]

Inhibition of PARP in cancer cells, particularly those with deficiencies in homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[4][5] This trapped complex is a physical obstacle to DNA replication and transcription, proving to be highly cytotoxic.[4][5]

Comparative Analysis of PARP Inhibitors

The following sections provide a detailed comparison of Olaparib, Rucaparib, Niraparib, and Talazoparib, focusing on their in vitro potency, mechanism of action, and chemical structures.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the four PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Structural Class
Olaparib 1–19[4][6]1–251[4][6]Phthalazinone[7][8]
Rucaparib 0.8–3.2[4][6]28.2[4][6]Azepinoindole[9][10]
Niraparib 2–35[4]2–15.3[4]Indazole[11][12]
Talazoparib ~1[6]~0.2[6]Tetrahydropyridophthalazinone[13]

Note: IC50 values can vary depending on the specific assay conditions.

Talazoparib is recognized as the most potent PARP-trapping agent, which is thought to contribute significantly to its high antitumor potency.[4][14]

Mandatory Visualizations

Signaling Pathway of PARP in DNA Repair

PARP_Signaling cluster_0 Cellular Stress cluster_1 PARP Activation and PARylation cluster_2 DNA Repair cluster_3 Effect of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_damage->PARP1_2 activates PARP_auto Auto-PARylation PARP1_2->PARP_auto catalyzes PARP_trapping PARP Trapping PARP1_2->PARP_trapping leads to NAD NAD+ NAD->PARP_auto substrate PAR Poly(ADP-ribose) (PAR) Repair_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_proteins PARP_auto->PAR produces SSB_repair SSB Repair Repair_proteins->SSB_repair PARP_inhibitor PARP Inhibitor (e.g., Olaparib) PARP_inhibitor->PARP1_2 inhibits DSB_formation Double-Strand Break (DSB) during Replication PARP_trapping->DSB_formation Cell_death Synthetic Lethality in HR-deficient cells DSB_formation->Cell_death

Caption: PARP signaling pathway in DNA single-strand break repair and the mechanism of PARP trapping by an inhibitor.

Experimental Workflow: In Vitro PARP Enzymatic Assay (ELISA-based)

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with histone proteins start->plate_prep add_reagents Add reaction mix: - PARP Assay Buffer - Activated DNA - Test Inhibitor (various concentrations) plate_prep->add_reagents add_enzyme Add recombinant PARP1/2 enzyme to initiate reaction add_reagents->add_enzyme incubate1 Incubate at 37°C for 1 hour add_enzyme->incubate1 add_nad Add biotinylated NAD+ incubate1->add_nad incubate2 Incubate at 37°C for 1 hour add_nad->incubate2 wash1 Wash plate incubate2->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate3 Incubate at room temperature add_strep->incubate3 wash2 Wash plate incubate3->wash2 add_sub Add HRP substrate wash2->add_sub incubate4 Incubate until color develops add_sub->incubate4 add_stop Add stop solution incubate4->add_stop read_plate Read absorbance/luminescence on a plate reader add_stop->read_plate end End read_plate->end

Caption: A generalized workflow for an ELISA-based in vitro PARP enzymatic activity assay.

Experimental Protocols

In Vitro PARP Enzymatic Activity Assay (ELISA-based)

This protocol is a generalized method for determining the IC50 of PARP inhibitors.

Materials:

  • 96-well plates coated with histone proteins

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA

  • PARP assay buffer

  • Test inhibitors (e.g., Olaparib) at various concentrations

  • Biotinylated NAD+

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.[6]

  • Initiate the reaction by adding the recombinant PARP enzyme to each well.

  • Incubate the plate at 37°C for 1 hour.[6]

  • Add biotinylated NAD+ to each well and incubate for an additional hour at 37°C.[6]

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.[6]

  • Add Streptavidin-HRP to each well and incubate at room temperature.[6]

  • Wash the plate again to remove unbound Streptavidin-HRP.[6]

  • Add the HRP substrate and incubate until sufficient color develops.[6]

  • Terminate the reaction by adding the stop solution.[6]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

PARP Trapping Assay (Fluorescence Polarization-based)

This assay measures the ability of an inhibitor to trap PARP on DNA.

Materials:

  • Black 384-well plates

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide duplex

  • PARPtrap™ assay buffer

  • Test inhibitors at various concentrations

  • NAD+

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a master mix containing PARPtrap™ assay buffer, fluorescently labeled nicked DNA, and distilled water.

  • Add the master mix to the wells of the 384-well plate.

  • Add the test inhibitor at various concentrations to the respective wells.

  • Add the diluted PARP enzyme to all wells except the "blank" control.

  • Incubate the plate at room temperature.

  • Initiate the PARP enzymatic reaction by adding NAD+ to all wells except the "High FP control".

  • Incubate the plate for 60 minutes at room temperature.

  • Measure the fluorescence polarization using a microplate reader.

  • An increase in the fluorescence polarization signal in a dose-dependent manner indicates the trapping of PARP on the DNA by the inhibitor.[15][16]

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., LoVo)

  • 96-well plates

  • Cell culture medium

  • Test inhibitors at various concentrations

  • Cell lysis buffer

  • BCA protein assay kit

  • Universal Chemiluminescent PARP assay kit

  • Microplate reader for absorbance and luminescence

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the PARP inhibitor at a range of concentrations for 1 hour.[17]

  • Harvest and lyse the cells in PARP buffer.[17]

  • Determine the protein concentration of the lysates using a BCA protein assay.[17]

  • Normalize the protein concentration for all samples.

  • Perform the chemiluminescent PARP assay according to the manufacturer's instructions. This typically involves measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[17]

  • Measure the luminescent signal using a microplate reader.

  • Calculate the percent inhibition of PARP activity for each inhibitor concentration and determine the IC50 value.

This guide provides a foundational comparison of key PARP inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

Efficacy of 1-Chlorophthalazine Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and cytotoxic effects of various 1-chlorophthalazine derivatives, providing valuable insights for the development of novel therapeutic agents.

This guide offers a comparative analysis of the efficacy of 1-chlorophthalazine derivatives based on available preclinical data. The focus is on elucidating the structure-activity relationships that govern their cytotoxic effects against various cancer cell lines. While a comprehensive dataset for a systematic series of 1-Chloro-4-(4-pyridinylmethyl)phthalazine derivatives is not publicly available, this guide consolidates findings from studies on structurally related 1-chlorophthalazine analogs to inform future drug discovery efforts. The parent compound, this compound, is a known intermediate in the synthesis of the multi-kinase inhibitor Vatalanib, highlighting the therapeutic potential of this scaffold.

Comparative Efficacy of 1-Chlorophthalazine Derivatives

The following tables summarize the in vitro cytotoxicity of various 1-chlorophthalazine derivatives, highlighting the impact of different substituents at the C4-position on their anticancer activity. The data is compiled from multiple studies and presented to facilitate a comparative assessment.

Table 1: Cytotoxicity of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Derivatives against Human Cancer Cell Lines [1]

CompoundR1R2Cell LineIC50 (µM)[1]
12 3-Cl, 4-F3,4-di-FHL-600.54
BGC-8230.68
13 4-F, 3-CF33,4-di-FHL-600.61
BGC-8230.75
Cisplatin (Control) --HL-602.17
BGC-8233.42

Table 2: Cytotoxicity of 1-Substituted-4-(4-phenoxyphenyl)phthalazine Derivatives against Human Cancer Cell Lines [2]

CompoundSubstitution at C1Cell Line (HepG2) IC50 (µg/mL)[2]Cell Line (MCF-7) IC50 (µg/mL)[2]Cell Line (HCT-116) IC50 (µg/mL)[2]Cell Line (PC-3) IC50 (µg/mL)[2]
20 Hydrazinyl8.6710.3212.1415.28
25 Thiol9.4111.5613.8817.43
Doxorubicin (Control) -7.328.159.2711.83

Experimental Protocols

The evaluation of the cytotoxic activity of the presented phthalazine derivatives predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Screening[1][3]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (phthalazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

Phthalazine derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of protein kinases and other enzymes. The diagrams below illustrate some of the potential signaling pathways that may be modulated by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HepG2, MCF-7) seed Seed cells in 96-well plates start->seed treat Add compounds at varying concentrations seed->treat compounds 1-Chlorophthalazine Derivatives compounds->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 values read->calculate

Figure 1. Experimental workflow for determining the cytotoxicity of 1-chlorophthalazine derivatives using the MTT assay.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT angiogenesis Angiogenesis VEGFR->angiogenesis EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT proliferation Cell Proliferation RAS_RAF_MEK_ERK->proliferation survival Cell Survival PI3K_AKT->survival inhibitor Phthalazine Derivatives inhibitor->VEGFR inhibitor->EGFR

Figure 2. Potential inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by phthalazine derivatives.

pde4_pathway cluster_cAMP cAMP Metabolism cluster_downstream_pde Downstream Effects ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA EPAC Epac cAMP->EPAC AMP AMP PDE4->AMP Inflammation Inflammation PKA->Inflammation inhibition EPAC->Inflammation inhibition inhibitor Phthalazine Derivatives inhibitor->PDE4

Figure 3. Postulated mechanism of action for phthalazine derivatives as PDE4 inhibitors, leading to anti-inflammatory effects.

References

Comparative Cross-Reactivity Profiling of Ceralasertib (AZD6738): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The performance of Ceralasertib is compared with other ATR inhibitors, supported by experimental data and detailed methodologies.

Ceralasertib (AZD6738) is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase ATR.[1] ATR is a master regulator of the DNA damage response (DDR), a crucial signaling pathway for maintaining genomic stability.[2][3] Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Given the reliance of many cancer cells on the DDR pathway for survival, ATR has emerged as a promising therapeutic target.[5] The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance its therapeutic window. This guide evaluates the cross-reactivity profile of Ceralasertib against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and compares it to other clinical-stage ATR inhibitors.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ceralasertib and two other ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY 1895344), against ATR and other related kinases. Lower IC50 values are indicative of higher potency.

Kinase TargetCeralasertib (AZD6738) IC50 (nM)Berzosertib (M6620) IC50 (nM)Elimusertib (BAY 1895344) IC50 (nM)
ATR 1 ~13-50 7
ATM>5000>10001420
DNA-PK>5000>1000332
mTOR~5700>1000~427
PI3Kγ>5000220Not Available

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.

As the data indicates, Ceralasertib demonstrates high potency for ATR with an IC50 of 1 nM.[1] Notably, it exhibits a wide therapeutic window with significantly higher IC50 values for other PIKK family members such as ATM, DNA-PK, and mTOR, indicating excellent selectivity.[1] In a broad kinase panel screen, Ceralasertib showed no significant inhibition (>50%) of 442 other kinases at a concentration of 1µM.[1] While Berzosertib and Elimusertib are also potent ATR inhibitors, the available data suggests Ceralasertib maintains a superior selectivity profile across the tested off-target kinases.[6][7]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the biological context and the methods used for inhibitor profiling, the following diagrams illustrate the ATR signaling pathway and a general workflow for a kinase inhibition assay.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation Complex cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds Rad9_1_1 9-1-1 Complex ssDNA->Rad9_1_1 loads ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR partners with Chk1 Chk1 ATR->Chk1 phosphorylates (pChk1) TopBP1 TopBP1 TopBP1->ATR activates Rad9_1_1->TopBP1 recruits CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits

ATR Signaling Pathway and the inhibitory action of Ceralasertib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor (e.g., Ceralasertib) r1 Dispense inhibitor dilutions and DMSO control into plate wells p1->r1 p2 Prepare kinase reaction mix (Kinase, Substrate, Buffer) r2 Add kinase reaction mix to wells p2->r2 r1->r2 r3 Initiate reaction by adding ATP r2->r3 r4 Incubate at constant temperature (e.g., 30°C for 60 min) r3->r4 d1 Stop reaction and add detection reagent (e.g., ADP-Glo™) r4->d1 d2 Measure signal (e.g., luminescence) with a plate reader d1->d2 a1 Plot signal vs. log[inhibitor concentration] d2->a1 a2 Fit data to a dose-response curve a1->a2 a3 Determine IC50 value a2->a3

Biochemical Kinase Inhibition Assay Workflow for IC50 Determination.

Experimental Protocols

The determination of IC50 values is a critical step for characterizing the potency and selectivity of kinase inhibitors.[8] Below is a generalized protocol for an in vitro biochemical kinase assay, which is commonly used to generate the data presented in this guide.[9][10][11]

Objective: To determine the concentration of an inhibitor (e.g., Ceralasertib) required to inhibit 50% of the activity of a target kinase (e.g., ATR).

Materials:

  • Purified recombinant kinase (e.g., ATR)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., Ceralasertib) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well assay plates (e.g., white, opaque 384-well plates for luminescence)

  • Multichannel pipettes

  • Plate reader capable of detecting the appropriate signal (e.g., luminescence)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., a 10-point dilution series). A DMSO-only control (vehicle) must be included.

  • Assay Setup:

    • Add a small volume (e.g., 2.5 µL) of each inhibitor dilution and the DMSO control to the appropriate wells of the assay plate.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add the kinase/substrate master mix (e.g., 5 µL) to each well.

    • Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.[12]

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[11]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, this involves two steps:

      • Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

      • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

    • Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Subtract any background signal (from wells with no enzyme).

    • Normalize the data, setting the average signal from the DMSO-only control wells as 100% kinase activity and the signal from a control with no enzyme or a potent inhibitor as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response data to a sigmoidal curve (four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

References

Validating the Inhibitory Effect of 1-Chloro-4-(4-pyridinylmethyl)phthalazine on TNIK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory potential of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a novel compound featuring the phthalazine scaffold, against its putative target, Traf2- and Nck-interacting kinase (TNIK). Given the established role of phthalazine derivatives as kinase inhibitors and the critical function of TNIK in oncogenic signaling pathways, this document outlines the necessary experimental protocols and comparative data to assess the compound's efficacy. We will compare its potential performance with well-characterized TNIK inhibitors, NCB-0846 and KY-05009.

Introduction to TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant target in cancer therapy, particularly in cancers driven by the Wnt signaling pathway.[1][2] TNIK is a crucial component of the TCF4/β-catenin transcriptional complex.[3][4] In many colorectal cancers, mutations in genes like APC lead to the stabilization of β-catenin, its translocation to the nucleus, and subsequent interaction with TCF4 to drive the expression of genes promoting cell proliferation and survival.[4] TNIK phosphorylates TCF4, a step that is essential for the activation of these Wnt target genes.[3] Therefore, inhibiting TNIK presents a promising strategy to block Wnt signaling downstream of APC and β-catenin, offering a potential therapeutic avenue for cancers with constitutive Wnt pathway activation.[4][5]

Comparative Inhibitory Data

To objectively evaluate the potency of a novel inhibitor like this compound, its performance should be benchmarked against established inhibitors of the same target. The following table summarizes the in vitro efficacy of known TNIK inhibitors.

CompoundTargetIC50 / Ki ValueAssay TypeReference
NCB-0846 TNIK272 nM (IC50)Kinase Assay[6]
KY-05009 TNIK100 nM (Ki)ATP Competition Assay[7]
Compound 35b TNIK6 nM (IC50)Kinase Assay
Staurosporine TNIK0.25 nM (IC50)Radiometric HotSpot™ Assay[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for validation, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds Dvl Dishevelled Receptor->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 Binds WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->WntTargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Activates) Inhibitor Phthalazine Inhibitor (e.g., this compound) Inhibitor->TNIK Inhibits

Caption: The TNIK-mediated Wnt signaling pathway and the point of intervention.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep plate_setup Add Diluted Compound or DMSO (Control) to 384-well Plate compound_prep->plate_setup reaction_init Initiate Kinase Reaction by Adding Enzyme and Substrate/ATP plate_setup->reaction_init reagent_prep Prepare TNIK Enzyme and Substrate/ATP Mixture reagent_prep->reaction_init incubation Incubate at Room Temperature (e.g., 60 minutes) reaction_init->incubation adp_glo Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP incubation->adp_glo incubation2 Incubate at Room Temperature (e.g., 40 minutes) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent to Convert ADP to ATP incubation2->kinase_detection incubation3 Incubate at Room Temperature (e.g., 30 minutes) kinase_detection->incubation3 luminescence Record Luminescence incubation3->luminescence analysis Calculate IC50 Value luminescence->analysis

Caption: Experimental workflow for in vitro kinase IC50 determination.

Experimental Protocols

Accurate determination of an inhibitor's potency is fundamental. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a procedure for determining the half-maximal inhibitory concentration (IC50) against TNIK using a luminescence-based assay.[9][10]

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)[10][11]

  • ATP[11]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]

  • Test inhibitor (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[9][10]

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.[9]

  • Reaction Mix Preparation: Prepare a master mix containing the TNIK enzyme and the substrate (MBP)/ATP mix in Kinase Assay Buffer.[11]

  • Reaction Initiation: Add 4 µL of the reaction mix to each well to start the kinase reaction (final volume 5 µL).[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)

This assay measures the ability of the inhibitor to block Wnt pathway activation in a cellular context.[12][13]

Materials:

  • HEK293T or other suitable cell line

  • TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)[12][14]

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a to activate the pathway

  • Test inhibitor (this compound)

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the TCF/LEF-responsive Firefly luciferase reporter and the Renilla luciferase control plasmid.[12]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway, along with varying concentrations of the test inhibitor. Include controls such as vehicle (DMSO) and a known Wnt inhibitor (e.g., NCB-0846).[12]

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay manufacturer's protocol.

  • Luminescence Reading: Measure both Firefly and Renilla luciferase activity in a luminometer.[12]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value for Wnt signaling inhibition. A parallel cell viability assay (e.g., CellTiter-Glo® or WST-1) should be performed to ensure the observed inhibition is not due to cytotoxicity.

References

Orthogonal Assays to Confirm 1-Chloro-4-(4-pyridinylmethyl)phthalazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the biological activity of 1-Chloro-4-(4-pyridinylmethyl)phthalazine. As an intermediate in the synthesis of Vatalanib (PTK787), a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, the activity of this chemical entity is intrinsically linked to the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Vatalanib primarily targets VEGFR-2, playing a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis.[3]

This guide outlines key experimental protocols and presents comparative data to aid researchers in the comprehensive evaluation of this compound and its derivatives against alternative VEGFR inhibitors.

Biochemical Kinase Assay: Direct Target Inhibition

A direct and quantitative method to assess the inhibitory activity of a compound on its purified target enzyme.

Table 1: Comparison of IC50 Values for VEGFR-2 Kinase Inhibition

CompoundVEGFR-2 IC50 (nM)Other Kinases Inhibited (IC50 in nM)Reference
Vatalanib (PTK787)37VEGFR-1 (77), VEGFR-3, PDGFRβ (580), c-Kit (730)[4]
Sorafenib90PDGFRβ (58), c-Kit (68), FLT3 (58), BRAF (22)[5][6]
Sunitinib80PDGFRβ (69), c-Kit (50), FLT3 (70), RET (327)[6][7]
Axitinib0.2PDGFRβ (1.6), c-Kit (1.7)[8]

Note: IC50 values can vary between different assay conditions and laboratories.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.[9][10][11]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compound (this compound derivative, e.g., Vatalanib)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or phospho-specific antibody)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Biochemical Kinase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) reaction Kinase Reaction (Incubate at 30°C) prep->reaction Initiate stop Stop Reaction (Add EDTA) reaction->stop detection Signal Detection (e.g., Luminescence) stop->detection analysis Data Analysis (Calculate IC50) detection->analysis

Biochemical Kinase Assay Workflow

Cellular Phosphorylation Assay: Target Engagement in a Cellular Context

This assay confirms that the compound can penetrate the cell membrane and inhibit the autophosphorylation of the target receptor in a more physiologically relevant environment.

Experimental Protocol: VEGFR-2 Phosphorylation Western Blot

This protocol is a standard method for analyzing protein phosphorylation.[12][13][14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of the test compound for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH).

  • Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation.

Endothelial Cell Proliferation Assay: Functional Cellular Outcome

This assay measures the downstream functional consequence of VEGFR-2 inhibition, which is the suppression of endothelial cell proliferation.

Table 2: Comparison of IC50 Values for HUVEC Proliferation Inhibition

CompoundHUVEC Proliferation IC50 (nM)Reference
Vatalanib (PTK787)7.1[4]
Sorafenib~1500 (48h)[6]
Sunitinib~1500 (48h)[6]

Note: IC50 values are highly dependent on assay duration and conditions.

Experimental Protocol: HUVEC Proliferation Assay (MTT)

This is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.[15][16]

Materials:

  • HUVECs

  • EGM-2 medium

  • VEGF-A

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with varying concentrations of the test compound in the presence of VEGF-A (e.g., 20 ng/mL).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Direct Target Engagement Confirmation

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for a CETSA experiment.[17][19]

Materials:

  • Cells expressing the target protein (e.g., HUVECs)

  • Test compound

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents (as described in the phosphorylation assay)

Procedure:

  • Treat cells with the test compound or vehicle control.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures for a defined time (e.g., 3 minutes).

  • Lyse the cells (e.g., by repeated freeze-thaw cycles).

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blot.

  • Plot the amount of soluble protein against the temperature to generate a melting curve.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_workflow CETSA Workflow treat Treat Cells (Compound vs. Vehicle) heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse separate Separate Fractions (Centrifugation) lyse->separate analyze Analyze Soluble Protein (Western Blot) separate->analyze cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Vatalanib This compound (as Vatalanib) Vatalanib->VEGFR2 Inhibits Autophosphorylation

References

A Head-to-Head Comparison of Phthalazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, leading to a number of compounds targeting key signaling pathways implicated in cancer and other diseases. This guide provides a head-to-head comparison of various phthalazine-based kinase inhibitors, focusing on their inhibitory activities against Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The data presented is compiled from various published studies to facilitate a comprehensive evaluation of these compounds.

Comparative Inhibitory Activity

The following tables summarize the in vitro potency of selected phthalazine-based kinase inhibitors and relevant multi-kinase inhibitors used for comparison. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Table 1: Inhibitory Activity (IC50) of Phthalazine-Based Kinase Inhibitors
CompoundVEGFR-2 (nM)Other Kinases (nM)Reference
Vatalanib (PTK787) 37VEGFR-1 (77), VEGFR-3 (190), PDGFRβ (580), c-Kit (730)[1][2]
Arylphthalazine Analogues 78 - 910Not specified[3]
Phthalazine Derivatives (6c, 6e, 6g, 7b) 110 - 220Not specified[4]
Biarylurea Phthalazines (12b, 12c, 13c) 2500 - 4400Not specified[5][6]
Phthalazine Derivatives (2g, 4a) 148 - 196Not specified[7]
Phthalazine Derivatives (9c, 12b, 13c) 17.8 - 21.8Not specified
Table 2: Inhibitory Activity (IC50) of Comparator Multi-Kinase Inhibitors
CompoundVEGFR-1 (nM)VEGFR-2 (nM)VEGFR-3 (nM)PDGFRα (nM)PDGFRβ (nM)c-Kit (nM)FGFR1 (nM)Reference
Sorafenib 269020-5768580[8][9]
Cediranib (AZD2171) 5<1≤3365226[3]
Pazopanib 10304771847474[10][11]

Cytotoxicity Data

The following table presents the cytotoxic activity (GI50 or IC50) of selected phthalazine-based compounds against various human cancer cell lines.

Table 3: Cytotoxicity of Phthalazine-Based Inhibitors
CompoundCell LineCancer TypeGI50/IC50 (µM)Reference
Biarylurea Phthalazines (6b, 6e, 7b, 13a, 13c, 16a, 16d, 17a) NCI-60 PanelVarious0.15 - 8.41[2][5][6][11]
Phthalazine Derivatives (6c, 6f vs 6a, 6d) HepG2, HCT-116Liver, Colon3.1 - 6.2 vs 57.5 - 91.2[11]
Phthalazine Derivatives (10, 16, 31a) HepG2Liver5.7 - 7.5[12]
Phthalazinedione Derivatives (7c, 8b) HCT-116, MDA-MB-231Colon, Breast1.36 - 16.03[13]
Anilino Phthalazines (11d, 12c, 12d) MDA-MB-231Breast0.57 - 1.89[14]

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), recombinant kinase enzyme, a suitable peptide substrate, and ATP. Prepare serial dilutions of the test compounds.

  • Reaction Initiation : In a 96-well plate, combine the kinase buffer, kinase enzyme, peptide substrate, and the test compounds at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and add a detection reagent. The method of detection can vary, with common methods including:

    • Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™) : Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence/FRET-Based Assay (e.g., LanthaScreen®) : Uses a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.

  • Data Analysis : Measure the signal (radioactivity, luminescence, or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The GI50 or IC50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by the phthalazine-based kinase inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC Ca2->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Phthalazine Inhibitors Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by phthalazine-based compounds.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT Akt PI3K->AKT Gene_Transcription Gene Transcription, Cell Proliferation STAT->Gene_Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription AKT->Gene_Transcription Inhibitor Phthalazine Inhibitors Inhibitor->EGFR

Caption: Overview of the EGFR signaling cascade and its inhibition by certain phthalazine derivatives.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT Akt PI3K->AKT PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Survival, Motility ERK->Cell_Growth AKT->Cell_Growth PKC->Cell_Growth Inhibitor Phthalazine Inhibitors Inhibitor->PDGFR

Caption: Key pathways in PDGFR signaling and the inhibitory action of multi-targeted phthalazine compounds.

References

Verifying the Structural Integrity of Synthesized Phthalazines: A Comparative Guide to NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and medicinal chemistry, the accurate structural confirmation of newly synthesized compounds is a critical step. Phthalazine derivatives, a class of heterocyclic compounds with significant therapeutic potential, are no exception. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a representative synthesized phthalazine, alongside a hypothetical alternative, to aid in the verification process.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a synthesized phthalazine derivative (Product A) compared to a known phthalazine analogue (Alternative B). This data is compiled based on typical values reported in scientific literature for similar structures.[1][2][3]

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Proton Assignment Product A (Hypothetical) Alternative B (Known Analogue) Expected Multiplicity
Ar-H8.45-8.428.35Doublet of doublets
Ar-H7.95-7.887.80Multiplet
Ar-H7.70-7.657.68Multiplet
N-CH₂4.904.85Singlet
O-CH₃3.85-Singlet

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Carbon Assignment Product A (Hypothetical) Alternative B (Known Analogue)
C=O168.5165.0
C=N155.2154.8
Quaternary Ar-C135.0134.5
Ar-CH132.8131.5
Ar-CH129.5128.9
Ar-CH127.3126.8
N-CH₂52.151.5
O-CH₃35.4-

Table 3: Mass Spectrometry Data Comparison

Parameter Product A (Hypothetical) Alternative B (Known Analogue)
Ionization ModeESI+ESI+
[M+H]⁺ (m/z)205.09175.07
Molecular FormulaC₁₁H₁₂N₂O₂C₁₀H₁₀N₂O

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and Mass Spectrometry data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized phthalazine derivative is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and shimmed for the sample.

    • A standard single-pulse experiment is performed.

    • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • The data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is conducted.

    • The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is acquired due to the lower natural abundance of ¹³C.

    • The data is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the synthesized phthalazine derivative (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are acquired using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The instrument is calibrated using a standard calibration mixture.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to maximize the signal of the protonated molecule [M+H]⁺.

    • Data is acquired in positive ion mode over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • The resulting spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. The fragmentation pattern can provide additional structural information.[4][5]

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of a synthesized phthalazine derivative using NMR and Mass Spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Phthalazine Derivative purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H & ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry (e.g., HRMS) purification->ms_analysis nmr_interpretation Analyze Chemical Shifts, Multiplicities, & Integration nmr_analysis->nmr_interpretation ms_interpretation Determine Molecular Weight & Formula ms_analysis->ms_interpretation structure_confirmation Confirm Structure nmr_interpretation->structure_confirmation structure_inconsistent Structure Inconsistent nmr_interpretation->structure_inconsistent fragmentation_analysis Analyze Fragmentation Pattern ms_interpretation->fragmentation_analysis ms_interpretation->structure_confirmation ms_interpretation->structure_inconsistent

Caption: Workflow for the synthesis, purification, and structural verification of phthalazine derivatives.

References

A Comparative Analysis of Phthalazine and Quinazoline Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two pivotal classes of kinase inhibitors.

In the landscape of targeted cancer therapy, phthalazine and quinazoline scaffolds have emerged as critical pharmacophores in the design of potent enzyme inhibitors. Both heterocyclic structures serve as the foundation for numerous approved and investigational drugs, primarily targeting protein kinases and other key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP). This guide provides an objective comparison of phthalazine and quinazoline inhibitors, supported by experimental data, to aid researchers in drug discovery and development.

Core Structural Differences

Phthalazine and quinazoline are bicyclic aromatic heterocycles containing two nitrogen atoms in their six-membered ring, fused to a benzene ring. They are structural isomers, differing in the placement of their nitrogen atoms. This seemingly subtle difference in nitrogen atom positioning leads to distinct electronic properties and three-dimensional shapes, which in turn influences their binding affinities, selectivity profiles, and pharmacokinetic properties when used as scaffolds for inhibitors.

Performance and Clinical Applications: A Comparative Overview

Both phthalazine and quinazoline derivatives have found success as inhibitors of various enzyme families. Quinazoline-based inhibitors are particularly prominent as tyrosine kinase inhibitors (TKIs), targeting receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Phthalazine derivatives, while also effective against kinases, are notably successful as PARP inhibitors.

Quinazoline Inhibitors: Pioneers in Tyrosine Kinase Inhibition

The quinazoline core is a well-established scaffold for ATP-competitive kinase inhibitors.[1] Several FDA-approved drugs for various cancers feature this structure.[2] Their mechanism often involves the quinazoline ring system mimicking the adenine portion of ATP, occupying the ATP-binding pocket of the target kinase.

Key Quinazoline Inhibitors in Clinical Use:

  • Gefitinib and Erlotinib: First-generation EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[1]

  • Afatinib and Dacomitinib: Second-generation, irreversible EGFR inhibitors.[2][3]

  • Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer therapy.[2]

  • Cediranib: A potent inhibitor of VEGFR tyrosine kinases, which has been investigated in clinical trials for various solid tumors.[3]

Phthalazine Inhibitors: Champions of PARP Inhibition and Beyond

The phthalazine scaffold has been instrumental in the development of highly potent and selective PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Key Phthalazine Inhibitors in Clinical Use:

  • Olaparib: A landmark PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[4]

  • Talazoparib: Another potent PARP inhibitor used in the treatment of BRCA-mutated breast cancer.

Beyond PARP, phthalazine derivatives have also been developed as potent VEGFR-2 inhibitors, demonstrating their versatility as a kinase inhibitor scaffold.[5][6]

Quantitative Comparison of Inhibitor Performance

Direct comparison of inhibitor potency (e.g., IC50 values) can be challenging due to variations in experimental conditions across different studies. However, by compiling data from various sources, we can draw a general comparison of representative inhibitors from each class targeting the same enzyme family.

Table 1: Comparative Activity of VEGFR-2 Inhibitors
Inhibitor (Class)TargetIC50 (nM)Cell LineReference
Cediranib (Quinazoline)VEGFR-2<1-[3]
Vatalanib (Phthalazine)VEGFR-220-[6]
Sorafenib (Bi-aryl urea)VEGFR-290-[7]
Phthalazine Derivative 12bVEGFR-217.8-[8]
Phthalazine Derivative 2gVEGFR-2148-[6]
Quinazoline Derivative 23VEGFR-252HCT-116[1]

Note: IC50 values are highly assay-dependent and should be interpreted with caution. This table is for illustrative purposes.

Table 2: Comparative Activity of PARP-1 Inhibitors
Inhibitor (Class)TargetIC50 (nM)Reference
Olaparib (Phthalazine)PARP-11.9[4]
Phthalazine Derivative B1PARP-12.5[4]
Phthalazine Derivative B2PARP-13.8[4]

Currently, phthalazine-based inhibitors dominate the landscape of clinically advanced PARP inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Phthalazine or Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of inhibitor Incubate_Inhibitor Incubate kinase with inhibitor Compound_Prep->Incubate_Inhibitor Kinase_Mix Prepare kinase, substrate, and ATP mix Kinase_Mix->Incubate_Inhibitor Start_Reaction Add substrate/ATP to start reaction Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Add detection reagent (e.g., ADP-Glo) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate at RT Stop_Reaction->Incubate_Detection Read_Signal Measure luminescence Incubate_Detection->Read_Signal Plot_Data Plot signal vs. log[inhibitor] Read_Signal->Plot_Data Calculate_IC50 Determine IC50 value Plot_Data->Calculate_IC50

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Kinase Selectivity

Note on the Analyzed Compound: The compound specified, 1-Chloro-4-(4-pyridinylmethyl)phthalazine, is a known chemical intermediate used in the synthesis of more complex molecules. As such, a dedicated kinase selectivity profile for this precursor is not publicly available. This guide will use Doramapimod (BIRB 7796) , a well-characterized and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), as a representative example to illustrate the principles and data presentation of a kinase selectivity profile. Doramapimod is relevant as it targets a key signaling kinase and extensive inhibitory data is available.

Selectivity Profile of Doramapimod (BIRB 796)

Doramapimod is a highly potent and selective inhibitor of p38 MAP kinases. It binds to an allosteric site on the kinase, which confers a high degree of selectivity.[1][2][3][4] The inhibitory activity of Doramapimod has been quantified against all four isoforms of p38 MAPK (α, β, γ, δ) and a panel of other related kinases to determine its selectivity.

The data presented below is a summary of its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value corresponds to a higher potency.

Table 1: Inhibitory Activity of Doramapimod (BIRB 796) Against p38 Isoforms and Other Kinases

Kinase TargetIC50 (nM)Assay Type
p38α 38Cell-free
p38β 65Cell-free
p38γ 200Cell-free
p38δ 520Cell-free
B-Raf83Cell-free
JNK2>10,000Cell-free
ERK-1>10,000Cell-free
SYK>10,000Cell-free
IKK2>10,000Cell-free

Data sourced from multiple references.[5][6][7]

As the data indicates, Doramapimod is most potent against the p38α and p38β isoforms.[5][6][7] It demonstrates significantly weaker inhibition against the γ and δ isoforms and has been shown to have over 330-fold greater selectivity for p38α compared to JNK2.[5][6] The compound shows insignificant inhibition against other kinases like ERK-1, SYK, and IKK2 at concentrations up to 10 µM.[5][8]

Experimental Methodology

The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro kinase assays. The general workflow for such an assay is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor D Incubate Kinase with Inhibitor A->D Add B Prepare Kinase (e.g., p38α) B->D Add C Prepare Substrate & ATP Solution E Initiate Reaction (Add Substrate/ATP) C->E Add F Incubate at RT (e.g., 60 min) E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Data Analysis (Calculate IC50) H->I G stress Stress Stimuli (e.g., TNF-α, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Doramapimod (BIRB 796) inhibitor->p38

References

Comparative Benchmarking of 1-Chloro-4-(4-pyridinylmethyl)phthalazine's Advanced Derivative, Vatalanib, Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-4-(4-pyridinylmethyl)phthalazine serves as a crucial chemical intermediate in the synthesis of Vatalanib (also known as PTK787), a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases.[1] While direct biological performance data for this compound is not extensively documented due to its role as a precursor, a comprehensive evaluation of its end-product, Vatalanib, offers significant insights for drug development professionals. This guide provides a comparative benchmark of Vatalanib against two well-established standards in the field of cancer therapy, Sunitinib and Sorafenib. The comparison focuses on their inhibitory activity against key kinases involved in angiogenesis and tumor progression.

Vatalanib is an antagonist of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor (PDGF) receptor, and c-Kit.[1][2] Its mechanism centers on inhibiting the protein kinase domains of these receptors, which are pivotal for angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[2][3] This guide will present quantitative data on kinase inhibition and anti-proliferative effects, detail the experimental protocols for key assays, and provide visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Performance Comparison

The in vitro potency of Vatalanib, Sunitinib, and Sorafenib was evaluated against a panel of receptor tyrosine kinases critical for tumor angiogenesis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the tables below.

Table 1: Comparative Inhibitory Activity (IC50) Against Key Tyrosine Kinases

Kinase TargetVatalanib (nM)Sunitinib (nM)Sorafenib (nM)
VEGFR1 (Flt-1)77[4]-26[5]
VEGFR2 (KDR)37[4][6]80[7]90[8][9]
VEGFR3 (Flt-4)190[4]-20[8][9]
PDGFRβ580[6][10]2[7]57[8][9]
c-Kit730[6][10]-68[8][9]
Flt3-5058[8][9]
Raf-1--6[8]
B-Raf--22[8]

Table 2: Comparative In Vitro Anti-Proliferative Activity (IC50)

Cell LineAssay PrincipleVatalanib (nM)Sunitinib (nM)Sorafenib (µM)
HUVECs (VEGF-induced)Inhibition of cell proliferation7.1[6][10]40[11]-
A549 (Lung Carcinoma)Cytotoxicity (MTT Assay)21,160[10]-~7-11
HepG2 (Hepatocellular Carcinoma)Cytotoxicity (MTT Assay)--4.5 - 7.1[12]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR Binding & Dimerization KinaseDomain Tyrosine Kinase Domain P1 P Downstream Downstream Signaling (PI3K/Akt, MAPK) P1->Downstream P2 P P2->Downstream KinaseDomain->P1 Autophosphorylation KinaseDomain->P2 Response Angiogenesis Proliferation Survival Downstream->Response Inhibitors Vatalanib Sunitinib Sorafenib Inhibitors->KinaseDomain Inhibition

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Kinase_Assay_Workflow start Start prep Prepare Master Mix (Buffer, ATP, Substrate) start->prep plate Add Master Mix to 96-well plate prep->plate add_inhibitor Add serial dilutions of Inhibitor (e.g., Vatalanib) plate->add_inhibitor add_enzyme Add VEGFR-2 Enzyme to initiate reaction add_inhibitor->add_enzyme incubate Incubate at 30°C for 45-60 min add_enzyme->incubate detect Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect read Read Luminescence detect->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow start Start seed_cells Seed cells (e.g., HUVECs) in 96-well plate start->seed_cells add_compounds Add various concentrations of test compounds seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., SDS-HCl) incubate_mtt->solubilize incubate_sol Incubate in dark (e.g., 2-4 hours or overnight) solubilize->incubate_sol read_absorbance Read Absorbance at ~570nm incubate_sol->read_absorbance analyze Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for an MTT cell proliferation assay.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based kinase assay to determine the IC50 value of a test compound against VEGFR-2. The principle relies on the quantification of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity.[13][14][15]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • ATP (Adenosine Triphosphate)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound (e.g., Vatalanib) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare a "no inhibitor" positive control and a "no enzyme" blank control with the same DMSO concentration.

  • Assay Plating: Add 25 µL of the master mixture to each well of the 96-well plate.

  • Inhibitor Addition: Add 5 µL of the diluted test compound solutions to the respective wells. Add 5 µL of the diluent solution to the positive control and blank wells.

  • Enzyme Addition: To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol describes a colorimetric assay to measure the cytotoxic or anti-proliferative effects of a compound on cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16][17][18][19]

Materials:

  • Target cell line (e.g., HUVECs, A549)

  • Complete cell culture medium

  • Test Compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Final Incubation: Allow the plate to stand at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the "medium only" blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This guide establishes a comparative benchmark for Vatalanib, the active pharmaceutical ingredient derived from this compound. The data indicates that Vatalanib is a potent inhibitor of VEGFRs, with particular selectivity for VEGFR-2.[1][4] When compared to the established standards Sunitinib and Sorafenib, Vatalanib demonstrates comparable potency against VEGFR-2. However, Sunitinib shows significantly higher potency against PDGFRβ, while Sorafenib exhibits a broader kinase inhibition profile that includes the Raf kinases.[7][8]

The choice of inhibitor for further development would depend on the specific therapeutic strategy. A highly selective VEGFR inhibitor like Vatalanib may offer advantages in terms of a more focused anti-angiogenic effect with a potentially different side-effect profile compared to broader-spectrum multi-kinase inhibitors. The provided protocols and workflows serve as a foundational resource for researchers aiming to evaluate novel phthalazine derivatives or other potential kinase inhibitors, ensuring robust and reproducible data generation for drug discovery and development programs.

References

Comparative Guide to the Synthesis and Bioactivity of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and bioactivity of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the development of targeted cancer therapies. The information presented herein is supported by experimental data to ensure objectivity and aid in the reproducibility of the described methods.

Introduction

This compound is a crucial precursor for the synthesis of Vatalanib (PTK787), a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Vatalanib has been investigated in numerous clinical trials for the treatment of various solid tumors, highlighting the importance of a reproducible and efficient synthesis of its chloro-precursor. This guide will detail the established synthetic route, explore a viable alternative, and present the bioactivity data of its downstream product, Vatalanib, in the context of its primary signaling pathway.

Synthesis of this compound

The most commonly employed and reproducible synthesis of this compound is a two-stage process. The first stage involves the synthesis of the phthalazinone intermediate, 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, which is subsequently chlorinated.

Primary Synthetic Route: From Phthalide

This route involves the reaction of phthalide with 4-picoline followed by cyclization with hydrazine and subsequent chlorination.

Experimental Protocol:

Step 1: Synthesis of 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one

  • Reaction of Phthalide and 4-Picoline: To a solution of sodium methoxide in methanol, phthalide is added. The mixture is stirred, and 4-picoline is then added. The reaction is heated to 65°C and maintained for 2.5 hours. After cooling, the intermediate product is isolated.[1]

  • Cyclization with Hydrazine Hydrate: The intermediate from the previous step is reacted with hydrazine hydrate at 110°C for 8 hours to yield 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.[1]

Step 2: Chlorination to this compound

  • Chlorination with Phosphorus Oxychloride (POCl₃): 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (approximately 110°C) and maintained for 3-4 hours, during which the solid dissolves.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Table 1: Summary of the Primary Synthetic Route

StepReactantsReagents/SolventsConditionsYield
1aPhthalide, 4-PicolineSodium Methoxide, Methanol65°C, 2.5 hours~52%[1]
1bIntermediate from 1aHydrazine Hydrate110°C, 8 hours~82%[1]
24-(4-Pyridinylmethyl)phthalazin-1(2H)-onePhosphorus Oxychloride (POCl₃)Reflux (110°C), 3-4 hoursHigh (often >90%)
Alternative Synthetic Route: Wittig-Type Reaction

An alternative approach to the key intermediate, 4-(4-pyridinylmethyl)-1(2H)-phthalazinone, involves a Wittig-type reaction, which can circumvent the use of sodium methoxide.[2]

Experimental Protocol:

  • Formation of Phosphonium Salt: Phthalide is reacted with triphenylphosphine to form a phthalidyl-3-triphenylphosphonium salt.

  • Wittig Reaction: The phosphonium salt is then reacted with 4-pyridine aldehyde in the presence of a base.

  • Cyclization and Acid Treatment: The resulting product is subsequently treated with hydrazine hydrate, followed by an acid workup to yield 4-(4-pyridinylmethyl)-1(2H)-phthalazinone.[2]

  • Chlorination: The obtained phthalazinone is then chlorinated using POCl₃ as described in the primary route.

This method is presented as a more environmentally friendly and safer alternative to the primary route.[2]

Table 2: Comparison of Synthetic Routes

FeaturePrimary RouteAlternative Route
Key Intermediate 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one4-(4-Pyridinylmethyl)phthalazin-1(2H)-one
Starting Materials Phthalide, 4-PicolinePhthalide, 4-Pyridine Aldehyde
Key Reactions Base-catalyzed condensation, Cyclization, ChlorinationWittig reaction, Cyclization, Chlorination
Reported Advantages Established and widely used.Avoids certain hazardous reagents.[2]
Reproducibility Generally reproducible with good yields reported.Potentially high, though less documented in literature.

Synthesis Workflow Diagram

G cluster_primary Primary Synthetic Route cluster_alternative Alternative Synthetic Route A Phthalide + 4-Picoline B Intermediate A->B  Sodium Methoxide,  Methanol, 65°C C 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one B->C  Hydrazine Hydrate,  110°C D This compound C->D  POCl₃, Reflux E Phthalide + Triphenylphosphine F Phosphonium Salt E->F H Intermediate F->H  Base G 4-Pyridine Aldehyde G->H I 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one H->I  Hydrazine Hydrate,  Acid workup J This compound I->J  POCl₃, Reflux G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Activated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Vatalanib Vatalanib (Inhibitor) Vatalanib->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K FAK FAK pVEGFR2->FAK p38 p38 MAPK pVEGFR2->p38 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration FAK->Migration p38->Migration MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Survival Survival & Permeability Akt->Survival Gene Gene Expression MAPK->Gene Proliferation Proliferation Gene->Proliferation

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS No. 101094-85-3), an intermediate used in the preparation of Vatalanib.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the disposal of halogenated organic compounds and the potential hazards associated with its chemical structure.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Waste Segregation and Container Selection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate proper disposal.[4][5] this compound is a halogenated organic compound due to the presence of chlorine.[5][6]

Waste Streams:

  • Halogenated Organic Waste: This is the primary waste stream for this compound and any solvents (e.g., dichloromethane, chloroform) used to rinse contaminated glassware.

  • Non-Halogenated Organic Waste: Solvents such as acetone, ethanol, or hexane should be collected in a separate waste container.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.

Container Requirements:

  • Select a container that is chemically compatible with the waste. For halogenated organic solvents, glass or polyethylene containers are often suitable.[7][8]

  • The container must have a secure, leak-proof screw cap.[9]

  • Ensure the container is in good condition, free from cracks or deterioration.[9]

III. Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.

    • Do not mix with incompatible waste streams such as acids, bases, or oxidizing agents.[9]

    • Keep the waste container closed at all times, except when adding waste.[10]

  • Labeling:

    • As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste."[11]

    • The label should also include:

      • The full chemical name: "this compound" and any other constituents.

      • The approximate concentration or volume of each component.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[10][12]

    • Follow your institution's specific procedures for requesting a waste pickup.

IV. Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team. For small spills, if you are trained and equipped to do so, you can clean it up using an appropriate absorbent material. All materials used for cleanup must be disposed of as hazardous waste.

Operational and Disposal Plans

The following table summarizes the key logistical information for the disposal of this compound.

Aspect Procedure
Waste Identification Halogenated Organic Compound
Primary Waste Stream Halogenated Organic Waste
Compatible Containers Glass or Polyethylene with screw caps
Required PPE Safety goggles, nitrile gloves, lab coat
Storage Location Designated Satellite Accumulation Area with secondary containment
Labeling Requirements "Hazardous Waste," full chemical names, concentrations, start date, PI name, and location
Disposal Method Collection by institutional Environmental Health and Safety (EHS) for approved disposal

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

Workflow for Disposal of this compound A Identify Waste as Halogenated Organic B Select Appropriate Waste Container A->B C Wear Required PPE B->C D Collect Waste in Segregated Container C->D E Label Container Immediately and Accurately D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Waste Pickup F->G

Caption: Logical steps for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.